2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-5-4(7(12)13)6-9-2-1-3-11(6)10-5/h1-3H,(H2,8,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVPAUFBNKASEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C(=N2)N)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: A Privileged Scaffold for Drug Discovery
Executive Summary
The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide provides an in-depth technical overview of the synthesis and characterization of a key derivative, 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This molecule is of particular interest to researchers in drug development, as its functional groups—an amino group at the 2-position and a carboxylic acid at the 3-position—offer versatile handles for combinatorial library synthesis and fragment-based drug design. We will explore a validated, two-step synthetic pathway, detail the necessary analytical techniques for structural confirmation, and discuss the strategic importance of this compound in the pursuit of novel therapeutics, particularly in oncology.[3][4]
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Core
The fusion of a pyrazole and a pyrimidine ring creates a rigid, planar N-heterocyclic system that has proven to be an ideal framework for designing molecules that interact with biological targets.[1] Its structural versatility allows for modification at multiple positions, enabling fine-tuning of pharmacological properties.[2]
2.1 A Privileged Scaffold in Medicine
The significance of the pyrazolo[1,5-a]pyrimidine core is underscored by its incorporation into several commercially successful drugs. These include sedative-hypnotics like Zaleplon and Indiplon, as well as the dipeptidyl peptidase-4 (DPP-4) inhibitor Anagliptin, used in the treatment of type 2 diabetes.[2] The scaffold's ability to engage with a wide array of biological targets, from ion channels to enzymes, makes it a high-value starting point for new discovery programs.[4][5]
2.2 The 2-Amino-3-Carboxylic Acid Motif: A Gateway to Diversity
The specific substitution pattern of this compound is strategically advantageous. The carboxylic acid at the C3 position serves as a key reactive handle for forming amide bonds, allowing for the exploration of a vast chemical space through coupling with diverse amine libraries.[3] Simultaneously, the amino group at the C2 position can be functionalized or utilized as a critical hydrogen bond donor for target engagement, a common feature in kinase inhibitors.[6] This dual functionality makes the molecule an exceptionally powerful building block for generating focused compound libraries aimed at specific therapeutic targets.
Retrosynthetic Analysis and Synthetic Strategy
Our synthetic approach is guided by a logical retrosynthetic analysis, which identifies the most efficient and reliable bond disconnections. The primary strategy involves the construction of the pyrimidine ring onto a pre-functionalized pyrazole core, a common and effective method for this class of heterocycles.[1][6]
The chosen forward synthesis involves a two-step process:
-
Regioselective Cyclocondensation: Reaction of a 3-aminopyrazole-4-carboxylate ester with a suitable bielectrophile to form the fused pyrimidine ring. Starting with the ester enhances solubility in organic solvents and protects the carboxylic acid from participating in side reactions.
-
Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.
Synthesis Protocol: A Validated Step-by-Step Approach
This section provides a detailed, reproducible protocol for the synthesis of this compound.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Investigating Compound Properties
I'm currently focused on gathering information about the physicochemical characteristics of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Google searches are underway, aiming to compile data on its solubility, pKa, lipophilicity (LogP), melting point, and spectral characteristics. I'm also looking for established experimental protocols simultaneously.
Compiling Property Data
I've initiated a thorough Google search focused on the physicochemical attributes of this compound. PubChem provided a starting point, but I'm broadening my search to encompass pKa, detailed solubility data, and experimental methodologies. My focus now includes finding established protocols for properties like LogP (shake-flask) and melting point (DSC), along with safety information.
Broadening Data Acquisition
I'm now expanding my Google search to include specific properties of this compound. After the initial PubChem find, I'm focusing on pKa, solubility details, and experimental protocols. I'm aiming for methods like shake-flask LogP, potentiometric titration for pKa, and DSC for melting point. Simultaneously, I will start to structure the guide with a compound overview, individual property sections, including graphs for workflow, and a detailed references section.
Drafting the Introduction
My immediate focus is on crafting a concise introduction to this compound. I'm outlining its structure and general applications as a starting point. I'm now prioritizing the scope of the information that is going to be provided in the technical guide.
Structuring the Outline
I've refined the guide's structure, focusing on a clear introduction, summary table, and detailed property sections. The introduction now includes a placeholder for the chemical structure. I am giving priority to the sections on Lipophilicity and will highlight the importance of LogP in drug discovery and mention Lipinski's rule. I plan to present XLogP3 data from PubChem, and distinguish between LogP and LogD.
Analyzing pKa and LogD
I'm now focusing on the detailed sections. The pKa and LogD sections are coming into focus, explaining their importance in drug development. I'm actively integrating the experimental protocols for potentiometric titration and the shake-flask method. I'm synthesizing information from various sources to provide comprehensive, easily understandable guides for researchers.
Outlining Solubility and pKa
I'm now focusing on the solubility and pKa sections, and the importance of both for drug development. I'm actively working on experimental protocols for determining LogD using the shake-flask method. I'm synthesizing information from various sources to provide comprehensive, easily understandable guides. I am outlining the details for pKa determination.
Outlining Solubility and pKa
I'm now focusing on the solubility and pKa sections, and the importance of both for drug development. I'm actively working on experimental protocols for determining LogD using the shake-flask method. I'm synthesizing information from various sources to provide comprehensive, easily understandable guides. I am outlining the details for pKa determination.
Defining the Guide Scope
My focus is now on refining the guide's scope and addressing the user's detailed requirements. I've begun to flesh out the introduction, including a placeholder for the chemical structure, and have started drafting the molecular data summary table. I am starting to formulate the experimental workflows for LogD, pKa, and Solubility using the information gathered. Safety precautions are going to be added.
Developing the Detailed Sections
I'm now diving into the detailed sections on Lipophilicity, pKa, and solubility, ensuring comprehensive coverage of experimental methods and their significance. I'm focusing on crafting clear, concise explanations and diagrams to enhance understanding. Safety precautions are going to be added.
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural elucidation and characterization of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. As a key heterocyclic building block, its unambiguous identification is paramount for researchers in medicinal chemistry and drug development.[1][2] This document moves beyond mere data presentation to explain the rationale behind the analytical choices, ensuring a robust and verifiable characterization workflow.
Molecular Structure and Foundation
This compound (C₇H₆N₄O₂) is a fused heterocyclic system with a molecular weight of approximately 178.15 g/mol .[3][4] The unique arrangement of its pyrazole and pyrimidine rings, along with the amino and carboxylic acid functional groups, gives rise to a distinct spectroscopic fingerprint. Understanding this structure is the first step in interpreting the analytical data.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are essential to map the carbon-hydrogen framework and confirm the position of substituents. Spectra are typically recorded in a solvent like DMSO-d₆, which can solubilize the compound and exchange with the acidic and amino protons.
¹H NMR Spectroscopy: Proton Environment Mapping
Expertise & Rationale: ¹H NMR provides precise information about the electronic environment of each proton, its neighboring protons (connectivity), and their relative numbers. The choice of DMSO-d₆ as a solvent is critical; its ability to form hydrogen bonds allows for the observation of the typically broad and sometimes invisible NH₂ and COOH protons.
Expected Spectral Features:
-
Aromatic Protons: The pyrazolo[1,5-a]pyrimidine core has three protons. We expect to see distinct signals for H-5, H-6, and H-7. Their chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. Based on similar structures, these protons would likely appear in the δ 7.0-9.0 ppm region.[5][6]
-
Amino Protons (-NH₂): A broad singlet is expected for the two protons of the primary amine. Its chemical shift is highly variable and depends on concentration and temperature but typically appears downfield.
-
Carboxylic Acid Proton (-COOH): A very broad singlet is expected at a significant downfield shift (often > δ 10 ppm) due to strong deshielding and hydrogen bonding.[5]
| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Expected Multiplicity | Rationale |
| H-7 | ~8.6 - 8.8 | Doublet (d) | Adjacent to ring nitrogen and influenced by the pyrazole ring. |
| H-5 | ~8.4 - 8.6 | Doublet (d) | Adjacent to ring nitrogen. |
| H-6 | ~7.0 - 7.3 | Doublet of doublets (dd) | Coupled to both H-5 and H-7. |
| -NH₂ | Variable (Broad) | Singlet (s, br) | Exchangeable protons on an electron-rich nitrogen. |
| -COOH | > 10 (Very Broad) | Singlet (s, br) | Highly deshielded acidic proton. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer (e.g., a 400 or 600 MHz instrument).[5]
-
Acquisition: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
Data Collection: Acquire the spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
¹³C NMR Spectroscopy: Carbon Skeleton Confirmation
Expertise & Rationale: ¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is crucial for confirming the core heterocyclic structure and the presence of the carboxylic acid carbonyl carbon.
Expected Spectral Features: The molecule has 7 unique carbon atoms.
-
Carbonyl Carbon (-COOH): This is typically the most downfield signal, expected in the δ 160-170 ppm range.[5]
-
Aromatic/Heterocyclic Carbons: The carbons of the fused ring system will appear between δ 100-165 ppm. Carbons directly attached to nitrogen atoms (e.g., C-2, C-5, C-7, C-8a) will be further downfield.[5][6]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |
| C=O (Carboxyl) | ~163 - 168 | Deshielded carbonyl carbon. |
| C-2 | ~155 - 160 | Attached to two nitrogen atoms (amino and pyrazole). |
| C-7 | ~150 - 155 | Part of the pyrimidine ring, adjacent to nitrogen. |
| C-8a | ~145 - 150 | Bridgehead carbon attached to nitrogen. |
| C-5 | ~140 - 145 | Part of the pyrimidine ring, adjacent to nitrogen. |
| C-3 | ~95 - 105 | Shielded by the amino group, adjacent to the carboxyl group. |
| C-6 | ~110 - 115 | Standard aromatic carbon in the heterocyclic system. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize the same NMR spectrometer.
-
Acquisition: Switch the probe to the ¹³C frequency.
-
Data Collection: Acquire a proton-decoupled spectrum to ensure each carbon appears as a singlet. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Processing: Process the data similarly to the ¹H spectrum, referencing the DMSO-d₆ solvent peak (δ ~39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a clear signature for the carboxylic acid and amino groups, as well as vibrations from the heterocyclic core.[7]
Expected Spectral Features: The IR spectrum will be characterized by several key absorption bands.
-
O-H Stretch: A very broad band from the carboxylic acid, typically in the 2400-3400 cm⁻¹ region, often overlapping with C-H stretches.[5]
-
N-H Stretch: The amino group will show two distinct peaks (symmetric and asymmetric stretching) in the 3100-3400 cm⁻¹ region.[6]
-
C=O Stretch: A strong, sharp absorption from the carboxylic acid carbonyl group, expected around 1625-1660 cm⁻¹.[5][6]
-
C=N and C=C Stretches: A series of bands in the 1450-1600 cm⁻¹ region corresponding to the vibrations of the fused pyrazolo[1,5-a]pyrimidine ring system.[5]
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H Stretch | 2400 - 3400 | Very Broad |
| Amino Group | N-H Stretch | 3100 - 3400 | Two sharp/medium peaks |
| Carboxylic Acid | C=O Stretch | 1625 - 1660 | Strong, Sharp |
| Aromatic Rings | C=N / C=C Stretch | 1450 - 1600 | Multiple Medium-Strong Bands |
Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the key peaks and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, functionalized molecule, minimizing fragmentation and clearly showing the molecular ion.
Expected Spectral Features:
-
Molecular Ion Peak: Using ESI, the compound can be detected in either positive or negative ion mode.
-
Positive Mode [M+H]⁺: The expected peak would be at m/z 179.16 (for C₇H₇N₄O₂⁺).
-
Negative Mode [M-H]⁻: The expected peak would be at m/z 177.14 (for C₇H₅N₄O₂⁻).[5]
-
-
Fragmentation: While ESI is soft, some fragmentation can occur. A common loss from the molecular ion in negative mode would be the loss of CO₂ (44 Da) from the carboxylic acid group, resulting in a fragment at m/z ~133.
| Ion | Mode | Expected m/z | Notes |
| [M+H]⁺ | Positive | 179.16 | Protonated molecule |
| [M-H]⁻ | Negative | 177.14 | Deprotonated molecule |
| [M-H-CO₂]⁻ | Negative | 133.13 | Loss of carbon dioxide from the carboxylate |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Quadrupole or Time-of-Flight instrument).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 Da). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated exact mass. Analyze any significant fragment ions.
Integrated Analytical Workflow
No single technique provides absolute proof of structure. The true power of spectroscopic analysis lies in the integration of data from all methods. The workflow below illustrates how these techniques synergize to provide an unambiguous structural confirmation.
Caption: Integrated workflow for spectroscopic structure confirmation.
By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent research and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C7H6N4O2 | CID 71742944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS号:1394003-86-1-2-AMinopyrazolo[1,5-a]pyriMidine-3-carboxylic acid - this compound-科华智慧 [kehuaai.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid and its Derivatives
This guide provides a comprehensive technical overview for the crystal structure analysis of 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The principles and methodologies detailed herein are broadly applicable to its derivatives and other small organic molecules relevant to drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply crystallographic techniques to elucidate the three-dimensional structure of these significant compounds.
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition for cancer treatment.[1][2] The precise three-dimensional arrangement of atoms within a crystal of a drug candidate is fundamental to understanding its physicochemical properties, guiding structure-activity relationship (SAR) studies, and optimizing its design for enhanced efficacy and selectivity.[2][3] Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of such molecules.
This guide will walk through the critical stages of a crystal structure analysis, from the foundational step of crystal growth to the final interpretation and reporting of the crystallographic data. The focus will be on the "why" behind each step, providing insights into the experimental choices and the logic that underpins a successful and trustworthy structural determination.
The Foundation: Synthesis and High-Quality Crystal Growth
The adage "a chain is only as strong as its weakest link" is particularly apt for crystallography; the entire analysis hinges on the quality of the single crystal. The synthesis of this compound and its derivatives is a well-established area of organic chemistry, often involving the cyclocondensation of aminopyrazoles with various reagents.[4][5][6]
Synthesis and Purification
The initial synthesis of the target compound must yield material of high purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Standard purification techniques such as recrystallization or column chromatography are essential.
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging and empirical step. The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form.
Key Experimental Considerations for Crystallization:
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound moderately. Solvents in which the compound is too soluble will make it difficult to achieve supersaturation, while those in which it is poorly soluble will cause it to precipitate too quickly as an amorphous powder or as microcrystals. A common strategy is to use a binary solvent system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").
-
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration and leading to crystal formation.
-
Solvent Diffusion (Vapor and Liquid):
-
Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small, open vial, which is then placed in a larger, sealed container with an "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two liquids.
-
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
-
Protocol: Vapor Diffusion Crystallization
-
Dissolve 5-10 mg of purified this compound in a minimal amount of a "good" solvent (e.g., DMF or DMSO).
-
Transfer this solution to a small glass vial (e.g., 0.5 mL).
-
Place the vial inside a larger, sealable jar containing a reservoir of an "anti-solvent" (e.g., ethanol or isopropanol).
-
Seal the jar and leave it undisturbed in a vibration-free environment.
-
Monitor for crystal growth over several days to weeks.
Unveiling the Structure: Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, the next phase is to use X-ray diffraction to determine the arrangement of atoms within the crystal lattice.
Data Collection
A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers use a charge-coupled device (CCD) or a complementary metal-oxide-semiconductor (CMOS) detector to record the diffraction pattern as the crystal is rotated. The resulting images consist of a series of spots, or reflections, whose intensities and positions are measured.
Structure Solution and Refinement
The collected diffraction data are then processed to solve and refine the crystal structure.
-
Structure Solution: The goal of this step is to obtain an initial model of the crystal structure. For small molecules, "direct methods" are typically used. These are mathematical techniques that use the intensities of the strongest reflections to determine the phases of the X-ray waves, which in turn allows for the calculation of an initial electron density map.
-
Structure Refinement: The initial model is then refined using a least-squares method. In this iterative process, the atomic positions and thermal parameters are adjusted to improve the agreement between the observed diffraction pattern and the pattern calculated from the model. The quality of the final refined structure is assessed using several metrics, most notably the R-factor (or residual factor), which should ideally be below 5% for a well-determined structure.
Workflow for Structure Determination
Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.
Interpreting the Results: Analysis of the Crystal Structure
The final output of a crystal structure determination is a Crystallographic Information File (CIF), which contains the atomic coordinates, bond lengths, bond angles, and other important crystallographic parameters. The analysis of this information provides invaluable insights into the molecule's properties.
Molecular Geometry
The first step in the analysis is to examine the molecular geometry of this compound. This includes confirming the expected connectivity of the atoms and analyzing the bond lengths and angles. For example, the pyrazolo[1,5-a]pyrimidine ring system is expected to be largely planar.[7] Any significant deviations from planarity could indicate steric strain or specific electronic effects.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules are not isolated but are packed together in a regular, repeating arrangement. This packing is governed by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions.[7][8] A thorough analysis of these interactions is crucial for understanding the stability of the crystal lattice and can provide insights into the molecule's potential for polymorphism—the ability to exist in multiple crystalline forms with different physical properties.
For this compound, the presence of the amino group, the carboxylic acid group, and the nitrogen atoms in the heterocyclic rings provides multiple opportunities for hydrogen bonding. These interactions are expected to play a dominant role in the crystal packing.
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Significance |
| Hydrogen Bond | Amino group (-NH₂) | Carboxylate oxygen, Pyrimidine N | Strong directional interactions defining the crystal packing. |
| Hydrogen Bond | Carboxylic acid (-OH) | Carboxylate oxygen, Pyrimidine N, Amino N | Can lead to the formation of dimers or extended chains. |
| π-π Stacking | Pyrazolo[1,5-a]pyrimidine rings | Pyrazolo[1,5-a]pyrimidine rings | Contributes to the overall stability of the crystal lattice. |
Visualization of Potential Hydrogen Bonding
Caption: Potential hydrogen bonding patterns in the crystal lattice.
Conclusion and Broader Implications
The crystal structure analysis of this compound and its derivatives provides a definitive map of their three-dimensional architecture. This information is not merely an academic curiosity; it is a critical piece of data in the drug development pipeline. It enables computational chemists to perform more accurate molecular docking studies, helps medicinal chemists to design more potent and selective analogs, and provides solid-state chemists with the information needed to understand and control polymorphism.[8] By following the rigorous experimental and analytical protocols outlined in this guide, researchers can ensure the generation of high-quality, trustworthy crystallographic data that will accelerate the development of new therapeutics based on the pyrazolo[1,5-a]pyrimidine scaffold.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Tautomerism of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
This guide provides a comprehensive technical exploration of the tautomeric phenomena in 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to elucidate the structural dynamics of this important heterocyclic scaffold.
Introduction: The Significance of Tautomerism in a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities, including roles as protein kinase inhibitors in cancer therapy.[1][2] Its structural similarity to purine makes it a compelling candidate for interacting with a wide array of biological targets.[3] The specific compound, this compound, combines this potent core with key functional groups—an amino group and a carboxylic acid—that are critical for molecular recognition and binding.
However, the presence of these groups, coupled with the N-heterocyclic system, introduces a layer of complexity: tautomerism. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[4][5] This dynamic equilibrium is not a mere academic curiosity; the predominant tautomeric form of a drug molecule dictates its physicochemical properties, including solubility, stability, and, most critically, its interaction with a biological target.[6][7] An incorrect assumption about a molecule's tautomeric state can derail drug design efforts. Therefore, a rigorous understanding and characterization of the tautomeric landscape of this compound is a prerequisite for its rational development.
The Tautomeric Landscape: Potential Structures in Equilibrium
The structure of this compound (PubChem CID: 71742944) allows for several potential prototropic tautomers.[8] The primary equilibria involve amino-imino and keto-enol type transformations, as well as the formation of zwitterions due to the acidic carboxylic acid and basic nitrogen atoms.
-
Amino Tautomer (A): The canonical and most commonly depicted form.
-
Imino Tautomer (B): Formed by a proton shift from the exocyclic amino group to the pyrimidine ring nitrogen (N1). This is a common type of tautomerism in heterocyclic amines.[9]
-
Zwitterionic Tautomer (C): Arises from intramolecular proton transfer from the carboxylic acid to the basic pyrazole nitrogen (N4).
-
Zwitterionic Tautomer (D): An alternative zwitterion formed by proton transfer from the carboxylic acid to the pyrimidine nitrogen (N1).
The interplay between these forms is a delicate balance, governed by intrinsic structural stability and external environmental factors.
Caption: Potential tautomeric and zwitterionic forms of the title compound.
Experimental Elucidation: A Multi-Faceted Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for studying tautomerism in solution.[10] It provides direct structural information by probing the chemical environment of each nucleus (¹H, ¹³C, ¹⁵N). The key lies in observing chemical shifts, coupling constants, and the number of signals, which differ distinctly between tautomers.[10] For instance, the ¹H NMR chemical shift of the proton involved in the tautomeric equilibrium (e.g., on the exocyclic nitrogen vs. a ring nitrogen) will be significantly different.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a series of deuterated solvents of varying polarity and hydrogen-bonding capability (e.g., DMSO-d₆, CDCl₃, MeOD-d₄, D₂O). This is crucial as solvent can dramatically shift the equilibrium.
-
¹H NMR Acquisition: Record a standard ¹H NMR spectrum for each sample. Pay close attention to the chemical shifts and integration of N-H and O-H protons. In the amino form, an NH₂ signal integrating to 2H is expected, whereas the imino form would show a single N-H proton signal.
-
Variable Temperature (VT) NMR: For samples showing broad peaks, acquire spectra at different temperatures (e.g., from 25°C to 100°C). If the broadening is due to a rapid equilibrium (fast exchange on the NMR timescale), the peaks may sharpen or coalesce, providing kinetic information.[10]
-
¹⁵N NMR Acquisition: If possible, perform ¹H-¹⁵N HMBC or HSQC experiments. The ¹⁵N chemical shift is highly sensitive to the hybridization and protonation state of the nitrogen atom. The exocyclic amino nitrogen will have a vastly different chemical shift compared to the protonated imino nitrogen within the ring.
-
Data Interpretation: Compare the observed spectra to literature values for similar pyrazolo[1,5-a]pyrimidine systems and to predicted spectra from computational models.[9][11] The presence of a single set of sharp resonances indicates one dominant tautomer, while multiple sets of signals suggest a mixture of tautomers in slow exchange.
UV-Vis Spectroscopy
UV-Vis spectroscopy monitors electronic transitions within the molecule. Since different tautomers have distinct conjugated systems (π-electron systems), they will absorb light at different wavelengths (λ_max). By observing how λ_max shifts in response to solvent polarity (solvatochromism), one can infer the nature of the predominant form in solution.[12]
-
Stock Solution: Prepare a concentrated stock solution of the compound in a non-absorbing, miscible solvent (e.g., acetonitrile).
-
Solvent Series: Prepare a series of dilute solutions (ensuring absorbance is within the linear range of the spectrophotometer, typically < 1.0 AU) in solvents spanning a wide range of polarities (e.g., hexane, toluene, chloroform, ethanol, water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 500 nm.
-
Data Analysis: Identify the λ_max for the lowest energy transition in each solvent. A significant shift in λ_max with solvent polarity is indicative of a change in the ground-state electronic structure, often corresponding to a shift in the tautomeric equilibrium. For example, a more polar tautomer (like a zwitterion) is often stabilized in more polar solvents, leading to a predictable spectral shift.[12]
X-Ray Crystallography
X-ray crystallography provides unambiguous proof of the molecular structure in the solid state.[3] It allows for the precise localization of all atoms, including hydrogen atoms, definitively identifying which tautomer is present in the crystal lattice. While this method is the "gold standard" for solid-state structure, it's crucial to remember that the crystalline form may not be the predominant tautomer in solution, where the majority of biological interactions occur.[13]
Caption: Integrated workflow for tautomer elucidation.
Computational Chemistry: Predicting Tautomer Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying tautomerism.[6][14] They allow for the calculation of the relative energies of all possible tautomers, providing a theoretical prediction of their relative stabilities and populations.
The validity of this approach hinges on selecting an appropriate level of theory and accounting for environmental effects. Gas-phase calculations reveal the intrinsic stability of each tautomer, while including a solvent model (e.g., SM8, PCM) provides a more realistic picture of the equilibrium in solution.[14]
-
Structure Generation: Build 3D structures of all plausible tautomers (A, B, C, D, etc.).
-
Geometry Optimization: Perform a full geometry optimization for each tautomer. A common and reliable level of theory is B3LYP with a 6-31+G(d,p) basis set.[14] This should be done for both the gas phase and in solution using a continuum solvent model (e.g., water, DMSO).
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and Gibbs free energy corrections.
-
Energy Comparison: Compare the Gibbs free energies (G) of all tautomers in each environment (gas phase, solvent). The tautomer with the lowest free energy is predicted to be the most stable and therefore the most abundant.
-
Result Validation: The computational predictions must be validated against experimental data. For example, the predicted most stable tautomer should have calculated NMR chemical shifts that closely match the experimental spectrum.
Table 1: Hypothetical Relative Free Energies (ΔG) of Tautomers
| Tautomer | ΔG (Gas Phase, kcal/mol) | ΔG (Water, kcal/mol) | Predicted Population (Water) |
| Amino (A) | 0.00 (Reference) | 0.00 (Reference) | >95% |
| Imino (B) | +5.8 | +4.2 | <5% |
| Zwitterion (C) | +12.1 | +1.5 | ~10% |
| Zwitterion (D) | +15.4 | +6.0 | <1% |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be derived from rigorous calculations.
Synthesis of Findings: Building a Coherent Picture
-
If NMR in DMSO-d₆ shows a single set of peaks consistent with the amino form, and DFT calculations predict the amino tautomer to be the most stable in a polar aprotic solvent by >3 kcal/mol, there is high confidence that this is the dominant form under these conditions.
-
If UV-Vis spectroscopy reveals a significant blue or red shift upon moving from toluene to water, and DFT calculations in water show that a zwitterionic form becomes significantly stabilized and nearly isoenergetic with the amino form, this suggests a shift in the tautomeric equilibrium towards the zwitterion in aqueous media.[15]
-
An X-ray crystal structure showing the amino form provides a definitive anchor point for the solid state, which can be compared against the solution-state data to understand the impact of solvation versus crystal packing forces.
Conclusion
The tautomerism of this compound is a critical molecular feature that governs its behavior and potential as a therapeutic agent. A superficial analysis is insufficient and carries significant risk in a drug development pipeline. By employing an integrated, multi-technique approach encompassing high-resolution NMR, UV-Vis spectroscopy, X-ray crystallography, and validated computational modeling, researchers can confidently characterize the tautomeric landscape of this molecule. This rigorous, self-validating system of analysis ensures that subsequent structure-activity relationship (SAR) studies are built on a solid structural foundation, ultimately accelerating the journey from a promising scaffold to a viable clinical candidate.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tautomer - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scispace.com [scispace.com]
- 8. This compound | C7H6N4O2 | CID 71742944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Initial Biological Screening of a 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Library
An In-Depth Technical Guide:
Foreword: The Strategic Imperative of Scaffold-Based Screening
In modern drug discovery, the path from a chemical concept to a viable therapeutic candidate is a multi-stage journey of rigorous evaluation. Central to this endeavor is the strategic selection and screening of compound libraries built around "privileged scaffolds"—core molecular structures known to interact with multiple biological targets. The pyrazolo[1,5-a]pyrimidine system is a quintessential example of such a scaffold, renowned for its versatile biological activities, including potent inhibition of protein kinases, and notable anticancer and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, field-proven framework for the initial biological evaluation of a focused library based on the 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid core, a key intermediate for generating diverse and pharmacologically active molecules.[4][5] Our objective is not merely to present protocols but to illuminate the strategic rationale behind a tiered screening cascade designed to efficiently identify and validate promising hit compounds, ensuring that resources are focused on candidates with the highest potential for downstream success.
Section 1: Library Design & Synthesis Rationale
The foundation of any successful screening campaign is a high-quality chemical library. For the this compound core, our synthetic strategy is rooted in established and robust cyclocondensation reactions.[2][6] This approach allows for diversity-oriented synthesis, where various R-groups can be systematically introduced at key positions on the heterocyclic core. The primary points of diversification (R1, R2, R3) are chosen to explore different chemical spaces, probing for interactions within various protein binding pockets.
The general synthetic pathway involves the reaction of substituted 3-aminopyrazoles with versatile 1,3-biselectrophilic compounds like β-ketoesters. This method is highly adaptable and amenable to parallel synthesis, enabling the efficient generation of a library with broad structural diversity.[3]
Figure 1: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine library.
Section 2: The Screening Cascade: A Multi-Tiered Strategy for Hit Identification
A tiered or cascaded approach is essential for efficiently screening a compound library. This strategy prioritizes high-throughput, cost-effective assays in the initial phase to cast a wide net, followed by progressively more complex and specific assays to confirm and characterize the initial "hits." This "fail early, fail often" philosophy prevents the costly advancement of unsuitable compounds.[7] Our cascade is designed to first identify biologically active compounds and then systematically evaluate their potency, selectivity, and preliminary drug-like properties.
Figure 2: A multi-tiered screening cascade for efficient hit identification.
Section 3: Tier 1 - Primary Screening Protocols
The goal of primary screening is to rapidly identify compounds exhibiting any biological activity of interest from the entire library. We employ two parallel, high-throughput screens: a biochemical assay targeting a family of enzymes and a cell-based phenotypic assay.
Assay 1: In Vitro Kinase Panel Screening
Causality: The pyrazolo[1,5-a]pyrimidine scaffold is a well-established kinase inhibitor.[2][8][9] Therefore, an initial screen against a panel of relevant kinases (e.g., those implicated in cancer such as SRC, CDK2, EGFR) is a logical starting point. We utilize a radiometric assay, which is considered the "gold standard" for its direct measurement of enzymatic activity and low incidence of false positives.[10]
Experimental Protocol: 33P-Radiometric Kinase Assay
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant kinase and specific peptide substrate to desired concentrations in the reaction buffer.
-
Prepare ATP solution containing [γ-33P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibitors can be identified.[11]
-
Dissolve library compounds in 100% DMSO to a stock concentration of 10 mM. Create an intermediate dilution in assay buffer for a final assay concentration of 10 µM with ≤1% DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of test compound or control (DMSO for 100% activity, staurosporine for 0% activity) to appropriate wells.
-
Add 5 µL of the enzyme/substrate mixture to all wells.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2.5 µL of the [γ-33P]ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of 0.5% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 0.1% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the plate, add scintillation fluid, and measure radioactive counts using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
A "hit" is typically defined as a compound exhibiting >50% inhibition at the 10 µM screening concentration.
-
Assay 2: Cancer Cell Line Antiproliferative Screening
Causality: A biochemical hit does not guarantee activity in a cellular context. A whole-cell antiproliferative assay provides crucial phenotypic data, assessing a compound's ability to inhibit cell growth, which could result from targeting the intended kinase, other targets, or affecting general cell health.[12][13] The MTT assay is a robust, colorimetric method for measuring cell viability.[14]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture & Seeding:
-
Culture human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF7 breast adenocarcinoma) under standard conditions (37°C, 5% CO₂).
-
Harvest cells using trypsin and perform a cell count.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of library compounds in culture medium.
-
Remove the old medium from the cell plate and add 100 µL of medium containing the test compounds (e.g., at a final concentration of 10 µM). Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate the plate for 72 hours.
-
-
MTT Assay & Readout:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent viability relative to the vehicle control.
-
A "hit" is a compound that reduces cell viability by >50%.
-
Table 1: Hypothetical Primary Screening Results
| Compound ID | Kinase Inhibition (%) @ 10 µM | Cell Viability (%) @ 10 µM | Hit? |
| SRC | CDK2 | HCT116 | |
| PZA-001 | 8 | 12 | 95 |
| PZA-002 | 85 | 34 | 42 |
| PZA-003 | 15 | 92 | 88 |
| PZA-004 | 78 | 75 | 35 |
| PZA-005 | 4 | 6 | 99 |
Section 4: Tier 2 - Hit Confirmation and Potency Determination
Compounds identified as hits in Tier 1 require confirmation. The primary goals are to verify the activity, rule out artifacts, and quantify the potency by determining the half-maximal inhibitory concentration (IC50).
IC50 Determination (Dose-Response Analysis)
Causality: A single-point measurement can be misleading. A full dose-response curve provides a robust measure of a compound's potency (IC50). This is a critical parameter for comparing compounds and guiding structure-activity relationship (SAR) studies.
Methodology: The protocols for the kinase and cell-based assays described in Section 3 are repeated, but instead of a single concentration, a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution) is used for each hit compound. The resulting data are plotted with percent inhibition versus log-transformed compound concentration and fitted to a four-parameter logistic model to calculate the IC50 value.
Figure 3: A representative dose-response curve used to determine the IC50 value.
Orthogonal Assay Confirmation
Causality: To ensure a hit is not an artifact of the primary assay technology (e.g., a compound that interferes with luminescence or radioactivity detection), its activity should be confirmed using an assay with a different detection method.[15] For kinase hits, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent orthogonal choice.[16]
Section 5: Tier 3 - Selectivity and Early ADME-Tox Profiling
Promising, potent hits must be further profiled for selectivity and basic drug-like properties. A potent but non-selective or toxic compound is unlikely to become a successful drug.
Kinase Selectivity Profiling
Causality: An ideal kinase inhibitor should be selective for its intended target(s) to minimize off-target effects and potential toxicity. Hits are screened against a broader panel of kinases to generate a selectivity profile. This helps differentiate between specific inhibitors and promiscuous compounds.[8][10]
Early ADME-Tox Assessment
Causality: Assessing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties early is critical for reducing late-stage attrition in drug development.[17][18] Simple, high-throughput in vitro assays can provide an early red flag for compounds with poor pharmacokinetic potential.[7][19]
Key Early ADME-Tox Assays:
-
Metabolic Stability: Measures the rate of compound depletion when incubated with liver microsomes. A compound that is metabolized too quickly will have a short half-life in vivo.[20]
-
Aqueous Solubility: Poor solubility can lead to poor absorption and unreliable assay results. This is often measured via nephelometry.
-
Cytotoxicity in Normal Cells: Assesses general toxicity by testing compounds against a non-cancerous human cell line (e.g., human fibroblasts). A large window between anticancer IC50 and normal cell cytotoxicity is desired.
-
CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring inhibition of key cytochrome P450 enzymes (e.g., 3A4, 2D6).[19]
Table 2: Hypothetical Profile of Confirmed Hits
| Compound ID | SRC IC50 (nM) | HCT116 IC50 (nM) | CDK2 IC50 (nM) (Selectivity) | Normal Cell IC50 (nM) | Metabolic Stability (t½, min) |
| PZA-002 | 150 | 550 | 2,500 | >10,000 | 45 |
| PZA-003 | >10,000 | 9,800 | 85 | 4,500 | 12 |
| PZA-004 | 95 | 420 | 120 | >10,000 | <5 |
Section 6: Structure-Activity Relationship (SAR) Analysis & Path Forward
By consolidating the data from all tiers, we can begin to establish an initial Structure-Activity Relationship (SAR).
Analysis of Hypothetical Data:
-
PZA-002 shows good potency against SRC kinase and HCT116 cells. Importantly, it displays selectivity over CDK2 and has a low toxicity profile against normal cells. Its metabolic stability is moderate, making it a strong candidate for optimization.
-
PZA-003 is a potent CDK2 inhibitor but shows much weaker cellular activity and some toxicity, suggesting potential issues with cell permeability or off-target effects. Its poor metabolic stability is also a concern.
-
PZA-004 is a potent dual SRC/CDK2 inhibitor with excellent cellular activity and low toxicity. However, its extremely poor metabolic stability makes it unsuitable for further development without significant chemical modification.
Based on this analysis, PZA-002 emerges as the most promising hit. The path forward would involve synthesizing new analogs based on the PZA-002 core structure to improve SRC potency and metabolic stability, guided by the initial SAR insights.
This systematic screening approach ensures that by the end of the initial evaluation, we have identified not just active compounds, but well-characterized hits with a clear rationale for their advancement into a formal lead optimization program.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. This compound | C7H6N4O2 | CID 71742944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Drug discovery & safety: Evaluation of ADME-Tox. [biomex.de]
- 18. marinbio.com [marinbio.com]
- 19. admescope.com [admescope.com]
- 20. cellgs.com [cellgs.com]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of a Versatile Core
The pyrazolo[1,5-a]pyrimidine structural motif, a fused N-heterocyclic system comprising pyrazole and pyrimidine rings, has emerged as a cornerstone in medicinal chemistry.[1] Its rigid, planar framework is highly amenable to chemical modification, allowing for the fine-tuning of electronic properties, lipophilicity, and molecular conformation.[2] This synthetic versatility has positioned pyrazolo[1,5-a]pyrimidines as "privileged scaffolds" in drug discovery, leading to the development of compounds with a wide spectrum of biological activities. These include anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties, making them promising candidates for therapeutic development.[2][3] Notably, this scaffold is present in several marketed drugs, such as the anxiolytic Ocinaplon and the anticancer agent Dinaciclib, underscoring its clinical significance.[4]
This guide provides a comprehensive overview of the discovery of novel pyrazolo[1,5-a]pyrimidine derivatives, with a focus on synthetic strategies, biological applications as kinase inhibitors, and the critical insights gained from structure-activity relationship (SAR) studies.
Synthetic Strategies: Building the Pyrazolo[1,5-a]pyrimidine Core
The construction of the pyrazolo[1,5-a]pyrimidine skeleton is most commonly achieved through the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophilic compounds. This foundational reaction offers a high degree of flexibility, allowing for the introduction of diverse substituents that are crucial for modulating biological activity.
Core Synthesis: Cyclocondensation of 5-Aminopyrazoles
A frequently employed and robust strategy for the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[2] In this reaction, the exocyclic amino group of the 5-aminopyrazole, being more nucleophilic than the endocyclic nitrogen, initiates an attack on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and dehydration to yield the final pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of this reaction is a key consideration, and it is often influenced by the nature of the substituents on both the aminopyrazole and the dicarbonyl compound.[5]
Experimental Protocol: General Procedure for the Synthesis of 5,7-disubstituted-pyrazolo[1,5-a]pyrimidines
-
Reaction Setup: To a solution of a substituted 5-aminopyrazole (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), add the appropriate β-dicarbonyl compound (1.1 mmol).
-
Catalysis: A catalytic amount of a protic acid (e.g., a few drops of concentrated hydrochloric acid) or a Lewis acid can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Advanced Synthetic Methodologies
Beyond the classical condensation approach, several other efficient methods have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines:
-
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times, improve yields, and is considered a greener chemistry approach due to its energy efficiency.[2]
-
Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to generating molecular diversity by combining three or more starting materials in a single pot, often leading to highly substituted pyrazolo[1,5-a]pyrimidine derivatives.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: These powerful reactions, such as Suzuki and Buchwald-Hartwig couplings, are invaluable for the post-functionalization of the pyrazolo[1,5-a]pyrimidine core, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.[2][6]
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidines.
Biological Applications: Potent Inhibitors of Protein Kinases
A significant area of research for pyrazolo[1,5-a]pyrimidine derivatives is their application as protein kinase inhibitors.[2][6] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][6] The pyrazolo[1,5-a]pyrimidine scaffold can act as an ATP-competitive inhibitor by mimicking the purine ring of ATP and binding to the ATP-binding pocket of kinases.[2]
Targeting Tropomyosin Receptor Kinases (Trks)
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in neuronal development and function.[3] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes lead to the production of constitutively active Trk fusion proteins that are oncogenic drivers in a wide range of tumors.
Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, such as Larotrectinib and Entrectinib, have demonstrated remarkable clinical efficacy in patients with NTRK fusion-positive cancers, leading to their approval by the FDA.[3][7] More recently, second-generation inhibitors like Repotrectinib and Selitrectinib have been developed to overcome acquired resistance to first-generation agents.[3][7]
Caption: Inhibition of Trk signaling by pyrazolo[1,5-a]pyrimidines.
Structure-Activity Relationship (SAR) Insights
Systematic SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of pyrazolo[1,5-a]pyrimidine derivatives.[2] Key structural modifications and their impact on activity are summarized below:
| Position of Substitution | General Observations on Activity |
| C2 | Substitution at this position can influence selectivity and potency. For example, in PI3Kδ inhibitors, functionalization at C2 with different heterocyclic rings has been explored to modulate activity.[8] |
| C3 | Introduction of various groups at this position can be optimized for specific targets. In Trk inhibitors, substitution with pyrazole and triazole moieties has been investigated.[9] |
| C5 | This position is often a key point for introducing substituents that interact with the hinge region of kinases. In Trk inhibitors, a difluorophenyl-substituted pyrrolidine at C5 is a common feature.[9] |
| C7 | The C7 position is frequently substituted with amino or substituted amino groups, which can form crucial hydrogen bonds with the target protein. For instance, a morpholine group at C7 can enhance selectivity.[3] |
SAR studies have revealed that the pyrazolo[1,5-a]pyrimidine core itself often forms a hinge interaction with the target kinase, for example, with the Met592 residue in Trks.[3] The substituents at various positions then fine-tune the binding affinity and selectivity by engaging in additional hydrophobic and hydrogen-bonding interactions within the ATP-binding pocket.
Future Perspectives and Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. Future efforts will likely focus on several key areas:
-
Overcoming Drug Resistance: The development of next-generation inhibitors that are active against resistant mutants of kinases remains a high priority.[2]
-
Improving Selectivity: Designing more selective inhibitors is crucial for minimizing off-target effects and improving the safety profile of drug candidates.[2]
-
Exploring New Biological Targets: While kinase inhibition is a major focus, the diverse biological activities of pyrazolo[1,5-a]pyrimidines suggest that they may have potential against other therapeutic targets.[10] For instance, they have shown promise as antitubercular agents and inhibitors of phosphoinositide 3-kinases (PI3Ks).[11][12][13][14]
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | MDPI [mdpi.com]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Chemical Space of 2-Aminopyrazolo[1,5-a]pyrimidine-3-Carboxylic Acid Analogs: Synthesis, SAR, and Therapeutic Potential
Abstract: The pyrazolo[1,5-a]pyrimidine nucleus is a privileged heterocyclic scaffold that forms the core of numerous clinically relevant molecules, particularly in oncology. Its rigid, planar structure and strategically positioned nitrogen atoms make it an ideal framework for engaging with the ATP-binding sites of protein kinases. This technical guide provides an in-depth exploration of the chemical space surrounding 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid analogs. We will dissect foundational synthetic strategies, detail key points of diversification for library development, analyze structure-activity relationships (SAR) with quantitative data, and discuss the strategic use of bioisosteres for the critical C3-carboxylic acid moiety. The guide culminates in a case study on the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator implicated in cancer, to illustrate the therapeutic application of this versatile scaffold.
The Pyrazolo[1,5-a]pyrimidine Nucleus: A Privileged Scaffold for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine (PP) scaffold is a fused bicyclic N-heterocycle that has garnered immense interest in medicinal chemistry.[1][2] Its structure is considered "privileged" because it can serve as a high-affinity ligand for multiple, distinct biological targets by presenting a specific pharmacophoric pattern.[3] In the context of kinase inhibition, the PP core acts as an effective "hinge-binder." The N1 and exocyclic N-amino groups often form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the natural ATP ligand.[4] This foundational binding mode anchors the molecule, allowing substituents around the core to project into adjacent hydrophobic pockets and solvent-exposed regions, thereby dictating potency and selectivity.
This scaffold is a cornerstone of numerous inhibitors targeting a wide array of protein kinases, including Tropomyosin Receptor Kinase (Trk), Cyclin-Dependent Kinases (CDK), Phosphoinositide 3-kinases (PI3K), and Bruton's Tyrosine Kinase (BTK), making it a focal point for anticancer drug discovery.[2][4][5]
Foundational Synthetic Strategies
The synthetic versatility of the PP core is a key reason for its widespread use, allowing for the systematic exploration of its chemical space.[6] The most robust and common approach to the core involves the construction of the pyrimidine ring onto a pre-formed pyrazole.
Core Synthesis via Cyclocondensation
The primary route for synthesizing the PP scaffold is the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-biselectrophilic compound.[2] This reaction is highly modular, as the choice of both reactants directly installs functionality at various positions on the final heterocyclic system. Common 1,3-biselectrophilic partners include β-dicarbonyl compounds, β-ketonitriles, and β-enaminones.[6] For the specific synthesis of the 2-amino-3-carboxylate scaffold, a 3-aminopyrazole bearing a C4-cyano group is a key precursor, which reacts with an appropriate partner to form the desired product.
Detailed Protocol: Representative Synthesis of an Ethyl 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Analog
This protocol is a representative method adapted from established literature procedures for the synthesis of substituted PP cores.[6] It outlines the formation of a 5,7-disubstituted analog, which is a common strategy to rapidly build complexity and explore SAR.
Step 1: Synthesis of the 3-Aminopyrazole Precursor (Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate)
-
To a solution of sodium ethoxide (prepared from 1.15 g, 50 mmol of Na in 50 mL of absolute ethanol), add ethyl acetoacetate (6.5 g, 50 mmol).
-
Stir the mixture for 30 minutes at room temperature.
-
Add cyanohydrazide (3.95 g, 50 mmol) portion-wise, ensuring the temperature does not exceed 30 °C.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Neutralize with acetic acid until a precipitate forms.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to yield the aminopyrazole precursor.
Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core
-
In a round-bottom flask, suspend the aminopyrazole precursor (1.83 g, 10 mmol) in 30 mL of acetic acid.
-
Add pentane-2,4-dione (1.1 g, 11 mmol).
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.[6]
-
Heat the mixture to reflux for 5 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into 100 mL of ice water.
-
The resulting precipitate is filtered, washed thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate.
Exploring Chemical Space: A Workflow for Analog Generation
Key Diversification Points
Systematic exploration of the PP chemical space is achieved by introducing diverse substituents at five key positions. The causality behind these choices is to probe different regions of the target's ATP-binding site to optimize potency, selectivity, and physicochemical properties.
-
C2-Amino Group (R¹): This group is often a primary amine for hinge binding, but can be acylated or alkylated to probe nearby pockets or modulate hydrogen bonding capacity.
-
C3-Carboxy Group (R²): The carboxylic acid ester can be hydrolyzed to the acid and subsequently coupled with a library of amines to form amides. This is a critical modification for extending into the solvent-front and improving potency.[4]
-
C5-Position (R³): This position points towards the "ribose pocket" of the ATP-binding site. Installation of aryl or heteroaryl groups via cross-coupling reactions can significantly enhance potency.[5]
-
C6-Position (R⁴): This position is less commonly modified but can be used to fine-tune the electronics and planarity of the ring system.
-
C7-Position (R⁵): This position projects towards the solvent-exposed region. Introducing solubilizing groups or groups that can form additional interactions is a common strategy. The C7 position is often more reactive to nucleophilic aromatic substitution than C5.
Workflow Diagram
The following diagram illustrates a typical workflow for generating a library of analogs from a common intermediate.
Caption: A typical workflow for analog library generation.
Structure-Activity Relationship (SAR) Analysis
Impact of Substituents on Kinase Potency
SAR studies reveal how structural modifications translate to biological activity. For the PP scaffold, several general principles have been established across multiple kinase targets:
-
C3-Amides: Replacing the C3-ester or carboxylic acid with an amide is a consistently effective strategy to boost potency. The amide can provide an additional hydrogen bond donor/acceptor pair and the R-group can be tailored to fit specific sub-pockets. For Trk inhibitors, a picolinamide at this position was shown to be highly beneficial.[4]
-
C5-Aryl/Heteroaryl Groups: Introduction of (substituted) phenyl, benzimidazole, or indole rings at C5 often leads to a significant increase in potency.[5] These groups can engage in hydrophobic and π-stacking interactions in the ribose pocket.
-
C7-Substituents: Modifications at C7 are critical for tuning physicochemical properties. Small, polar groups like a morpholine can improve solubility and selectivity, while larger groups can be used to probe for additional binding interactions in the solvent-exposed region.[5]
Quantitative SAR Data for PI3Kδ Inhibitors
The following table summarizes SAR data for a series of 2-methylpyrazolo[1,5-a]pyrimidine analogs developed as PI3Kδ inhibitors.[5][7] This data demonstrates the profound impact of the substituent at the C5 position.
| Compound ID | R¹ (C5-Substituent) | PI3Kδ IC₅₀ (µM) | PI3Kα IC₅₀ (µM) | Selectivity (α/δ) |
| 1 | Phenyl | 45.3 | >60 | ~1.3 |
| 2 | 2-Fluorophenyl | 11.2 | 34.1 | 3.0 |
| 3 | 1H-Benzimidazol-2-yl | 1.05 | 1.06 | 1.0 |
| 4 | 2-(Trifluoromethyl)-1H-benzimidazol-1-yl | 0.941 | 28.5 | 30.3 |
| 5 | 2-(Difluoromethyl)-1H-benzimidazol-1-yl | 0.475 | 3.1 | 6.5 |
| 6 | Indol-4-yl | 0.772 | 19.3 | 25.0 |
| Data adapted from references[5] and[7]. |
This dataset clearly validates the strategy of installing complex heteroaromatic groups at the C5 position. The move from a simple phenyl group (Cmpd 1) to a benzimidazole (Cmpd 3) or indole (Cmpd 6) scaffold dramatically increases potency against the target isoform, PI3Kδ. Further substitution on the benzimidazole ring (Cmpd 4, 5) fine-tunes potency and selectivity.
SAR Logic Diagram
This diagram summarizes the key SAR findings for kinase inhibition.
Caption: Key structure-activity relationships for the PP scaffold.
The C3-Carboxylic Acid Moiety: Bioisosteric Considerations
Physicochemical Challenges
While the C3-carboxylic acid is a key handle for derivatization, the presence of a free carboxylic acid in a final drug candidate can be problematic. This functional group is typically ionized at physiological pH, which can lead to poor membrane permeability, rapid renal clearance, and potential metabolic liabilities such as the formation of reactive acyl glucuronides. Therefore, medicinal chemists often replace the carboxylic acid with a suitable bioisostere.
Common Bioisosteric Replacements
A bioisostere is a functional group that retains the key biological interactions of the original moiety (e.g., acting as a hydrogen bond acceptor) while possessing different physicochemical properties. The choice is highly context-dependent and often requires empirical testing.
| Bioisostere | pKa Range | Key Features & Rationale |
| Carboxylic Acid | 4.0 - 5.0 | Parent group, often highly polar, potential metabolic issues. |
| Tetrazole (5-substituted) | 4.5 - 5.0 | Closely mimics pKa and geometry. More lipophilic but can have high desolvation energy. |
| N-Acyl Sulfonamide | 4.0 - 6.0 | Acidity can be tuned by substituents. Can offer different vector for H-bonding. |
| Hydroxamic Acid | 8.0 - 9.0 | Less acidic. Strong metal chelator, which can be a feature or a liability. |
| 5-Oxo-1,2,4-oxadiazole | 5.0 - 6.0 | Less acidic than tetrazoles, which can improve oral absorption. |
Case Study: Inhibition of the CDK9-Driven Transcriptional Pathway in Cancer
The Role of CDK9 in Malignancy
CDK9 is a transcription-regulating kinase. It forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[8][9] In many cancers, malignant cells become "addicted" to the continuous transcription of short-lived survival proteins, such as the anti-apoptotic protein Mcl-1 and the oncogene MYC.[1][10] CDK9 is the critical engine driving the expression of these genes. After RNA Polymerase II (RNAP II) initiates transcription, it often pauses a short distance from the promoter. P-TEFb is recruited to release this pause by phosphorylating the C-terminal domain (CTD) of RNAP II, shifting it into a productive elongation phase.[9][11] Overactivity of CDK9 is observed in numerous solid and hematological cancers and is linked to poor prognosis.[1][11]
Mechanism of Inhibition
A pyrazolo[1,5-a]pyrimidine-based inhibitor acts as an ATP-competitive inhibitor of CDK9. By occupying the ATP-binding site, it prevents CDK9 from phosphorylating RNAP II. This action effectively suppresses the transcription of key survival genes like MCL-1 and MYC, leading to a depletion of their respective proteins and ultimately inducing apoptosis in cancer cells.[10]
CDK9 Signaling Pathway Diagram
The diagram below illustrates the CDK9-mediated transcriptional elongation and its inhibition.
Caption: Inhibition of CDK9-mediated transcription by a PP analog.
Conclusion and Future Outlook
The this compound scaffold and its derivatives represent a rich and fertile ground for drug discovery. Its synthetic tractability allows for extensive and systematic exploration of the chemical space around the core, enabling the fine-tuning of interactions within a target active site. Through careful SAR analysis and strategic use of bioisosterism, analogs can be optimized for high potency, selectivity, and favorable drug-like properties. As our understanding of the molecular drivers of disease, such as the reliance of cancers on transcriptional kinases like CDK9, becomes more nuanced, privileged scaffolds like the pyrazolo[1,5-a]pyrimidine nucleus will remain indispensable tools in the development of next-generation targeted therapies.
References
- 1. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preliminary Studies on the Mechanism of Action of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: A Strategic Guide to Target Deconvolution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant molecules, particularly in oncology. Its prevalence is largely due to its ability to mimic the adenine hinge-binding motif of ATP, making it a fertile ground for the development of kinase inhibitors. This guide outlines a systematic, multi-pronged strategy for the preliminary investigation of the mechanism of action (MoA) for a novel compound of this class: 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. We move beyond a simple listing of techniques, providing a logical framework for experimental decision-making, data interpretation, and hypothesis generation. This document serves as a practical whitepaper for researchers embarking on the critical path of target deconvolution and validation for novel small molecules.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Foundation for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system that has garnered significant attention from medicinal chemists. Its structural resemblance to purine has made it a versatile template for designing antagonists for various biological targets. A significant portion of compounds built on this scaffold have been developed as protein kinase inhibitors. Kinases, which catalyze the phosphorylation of substrate proteins, play a pivotal role in cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.
Given this precedent, our preliminary investigation into the MoA of this compound will be anchored on the primary hypothesis that it functions as a kinase inhibitor. This guide will detail a cost-effective and scientifically rigorous workflow to test this hypothesis, identify primary targets, and validate cellular activity.
The Strategic Workflow: From Hypothesis to Validation
A successful MoA study is not a linear process but an iterative cycle of hypothesis, experimentation, and refinement. Our approach is designed to maximize information while conserving resources, starting broad and progressively narrowing the focus.
Figure 1: High-level strategic workflow for MoA elucidation.
Phase 1: Initial Profiling and Hypothesis Generation
The initial phase aims to cast a wide net to identify potential targets and cellular contexts where our compound is active.
In Silico Target Prediction
Before initiating wet-lab experiments, computational tools can provide valuable, cost-effective guidance. By comparing the structure of this compound to databases of known ligands, we can predict a list of likely biological targets.
Protocol: Target Prediction using SwissTargetPrediction
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the compound.
-
Submission: Navigate to the SwissTargetPrediction web server.
-
Execution: Paste the SMILES string into the query box and select the appropriate species (e.g., Homo sapiens).
-
Analysis: The output will be a list of potential protein targets, ranked by probability. Pay close attention to protein kinase families that are highly represented. This list is not definitive proof but serves to guide the design of subsequent screens.
Broad Kinase Profiling
The most direct way to test our primary hypothesis is to screen the compound against a large panel of purified kinases. This provides clean data on direct enzyme inhibition without the complexity of a cellular environment.
Protocol: Commercial Kinase Panel Screen (Example: Eurofins DiscoverX KINOMEscan)
-
Compound Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM in 100% DMSO). Provide the exact molecular weight.
-
Screening Concentration: Select a screening concentration. A 1 µM or 10 µM concentration is standard for initial screens to identify potent hits.
-
Panel Selection: Choose a comprehensive panel. The DiscoverX scanMAX panel, for instance, covers over 450 kinases.
-
Data Analysis: The service provider will return data as "% Control" or "% Inhibition". A common threshold for a "hit" is >90% inhibition at the screening concentration.
Data Presentation: Hypothetical Kinase Screening Results
| Target Kinase | Family | % Inhibition @ 1 µM |
| EGFR | Tyrosine Kinase | 98.5% |
| HER2 (ERBB2) | Tyrosine Kinase | 95.2% |
| ABL1 | Tyrosine Kinase | 91.0% |
| SRC | Tyrosine Kinase | 45.1% |
| CDK2 | CMGC | 12.5% |
| p38a (MAPK14) | CMGC | 8.3% |
Table 1: Representative data from a primary kinase screen. The compound shows potent, selective inhibition of specific tyrosine kinases.
Phenotypic Screening
Parallel to target-based screening, it is crucial to understand the compound's effect on whole cells. A phenotypic screen across a panel of well-characterized cell lines (e.g., the NCI-60 panel) can reveal which cell types are sensitive and may provide clues about the pathways involved.
Protocol: Cell Viability Assay (Example: CellTiter-Glo®)
-
Cell Plating: Seed cells from various cancer lineages (e.g., breast, lung, colon) in 96-well plates at their optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the compound (e.g., from 100 µM to 1 nM). Add the compound to the cells and incubate for 72 hours.
-
Lysis & Luminescence: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) for each cell line.
Phase 2: Hit Validation and Target Engagement
Data from Phase 1 provides a list of potential kinase targets and sensitive cell lines. Phase 2 aims to validate these hits and, most critically, to confirm that the compound engages its putative target within a live cell.
IC50 Determination
The next logical step is to quantify the potency of the compound against the top hits from the primary screen. This involves generating a full dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify target engagement in a physiological context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for Target Engagement
-
Cell Culture and Treatment: Culture a sensitive cell line (identified in the phenotypic screen) to ~80% confluency. Treat cells with the compound at a relevant concentration (e.g., 10x GI50) or vehicle (DMSO) for 1-2 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease/phosphatase inhibitors.
-
Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation: Separate the denatured, aggregated proteins from the soluble fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., EGFR) remaining by Western Blot or SDS-PAGE.
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, a stabilized target will remain in the soluble fraction at higher temperatures, resulting in a "thermal shift" of the melting curve.
Phase 3: Elucidating Downstream Functional Consequences
Confirming target engagement is a critical milestone. The final preliminary step is to link this molecular event to the observed cellular phenotype (e.g., growth inhibition). This involves examining the downstream signaling pathway of the target.
Pathway Analysis via Western Blot
If our compound inhibits a kinase like EGFR, we expect to see a reduction in the phosphorylation of EGFR itself (autophosphorylation) and its key downstream effectors, such as AKT and ERK.
Figure 3: Hypothetical signaling pathway inhibited by the compound.
Protocol: Phospho-Protein Western Blot
-
Cell Treatment: Seed a sensitive cell line. Starve the cells (e.g., in serum-free media for 6 hours) to reduce basal signaling.
-
Pre-treatment: Treat with various concentrations of the compound for 1-2 hours.
-
Stimulation: Stimulate the pathway by adding a growth factor (e.g., EGF at 100 ng/mL) for 15 minutes.
-
Lysis and Quantification: Immediately lyse the cells and determine protein concentration using a BCA assay.
-
Western Blot: Run equal amounts of protein on an SDS-PAGE gel, transfer to a membrane, and probe with primary antibodies specific for phospho-EGFR, total-EGFR, phospho-AKT, total-AKT, phospho-ERK, and total-ERK. Use a loading control like GAPDH or β-actin.
-
Analysis: A successful target engagement should show a dose-dependent decrease in the phospho-protein signals with little to no change in the total protein levels.
Conclusion and Future Directions
Following this three-phase strategic guide, a researcher can efficiently move from a novel compound to a well-supported MoA hypothesis. The hypothetical data presented here suggests that this compound is a potent and selective inhibitor of the EGFR/HER2 pathway. The CETSA data confirms target engagement in cells, and the Western blot analysis validates the downstream signaling consequences, directly linking the molecular target to the anti-proliferative phenotype.
This preliminary evidence provides a strong foundation for more advanced studies, including:
-
Off-target analysis: Using chemical proteomics to identify unintended binding partners.
-
Resistance studies: Generating resistant cell lines to confirm that the target is essential for the compound's activity.
-
In vivo validation: Testing the compound in animal models of cancers driven by the identified target.
By integrating in silico, in vitro, and cell-based methods, this workflow ensures a high degree of scientific rigor and builds a compelling, data-driven narrative for the mechanism of action of novel chemical entities.
Whitepaper: A Multi-Pronged In Silico Strategy for Target Identification of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Executive Summary
The identification of molecular targets is a pivotal and often rate-limiting step in drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, known to form the core of numerous bioactive compounds, particularly protein kinase inhibitors.[1][2][3] This guide presents a comprehensive, in-depth technical workflow for the in silico prediction of biological targets for a specific derivative, 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Moving beyond a simple list of methods, this document outlines a logical, multi-pronged strategy that integrates ligand-based, structure-based, and chemogenomics approaches. As a self-validating system, this workflow is designed to build a robust, data-driven hypothesis for a molecule's mechanism of action, thereby increasing the confidence and efficiency of subsequent experimental validation. We will explain not only the steps to be taken but also the causal logic behind each methodological choice, providing the reader with a field-proven framework for target deconvolution.
The Query Molecule: Understanding the Starting Point
The foundation of any target identification campaign is a thorough understanding of the query molecule. Our molecule of interest is this compound.
Chemical Structure:
-
IUPAC Name: this compound[4]
-
Molecular Formula: C₇H₆N₄O₂[4]
-
Scaffold: Pyrazolo[1,5-a]pyrimidine, a fused heterocyclic system known for its synthetic versatility and presence in compounds targeting various diseases, including cancer.[1][5]
The carboxylic acid and amino group functionalities suggest its potential to act as a hydrogen bond donor and acceptor, while the aromatic fused ring system can participate in π-π stacking interactions—key features for binding to protein targets.[6]
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 178.15 g/mol | PubChem[4] |
| XLogP3 | 0.1 | PubChem[4] |
| Hydrogen Bond Donors | 3 | PubChem[4] |
| Hydrogen Bond Acceptors | 4 | PubChem[4] |
| Polar Surface Area | 93.5 Ų | PubChem[4] |
These properties suggest good "drug-likeness" and provide the initial parameters for our computational analysis.
The Core Philosophy: A Shift from "Keys to a Lock" to "A Key to Many Locks"
Traditional drug discovery often follows a "lock and key" model, where a library of compounds is screened against a single, known target.[7] Our task is the inverse: we have a single "key"—our molecule—and must find the most probable "locks" it fits into within the entire proteome. This process, often called reverse docking or target fishing, acknowledges the principle of polypharmacology: the concept that a single drug molecule often interacts with multiple targets, which can be responsible for both its therapeutic effects and off-target toxicities.[8][9] Our strategy is therefore designed to be holistic, casting a wide but computationally rigorous net.
The In Silico Prediction Workflow: An Integrated Approach
We advocate for a parallel, multi-pronged workflow rather than a linear one. By running ligand-based, structure-based, and chemogenomics methods concurrently, we can use the convergence of results—or lack thereof—as an internal validation metric. A potential target identified by multiple orthogonal methods has a significantly higher probability of being a true positive.
Caption: Integrated workflow for in silico target prediction.
Pillar 1: Ligand-Based Target Prediction
Causality: This approach is founded on the similar property principle: molecules with similar structures are likely to bind to similar protein targets.[8] It is the ideal starting point when no target information is available.
This technique involves comparing the 2D fingerprint or 3D shape of our query molecule against large databases of compounds with known biological activities.
-
Protocol: 2D Similarity Search
-
Input: Obtain the SMILES string for the query molecule.
-
Database Selection: Utilize large-scale public databases such as ChEMBL, which contains millions of bioactivity data points curated from literature.[10][11]
-
Search Execution: Perform a Tanimoto similarity search. A Tanimoto coefficient > 0.85 is generally considered to indicate high similarity.
-
Analysis: Retrieve the known targets of the top-scoring similar compounds. A recurring target among the hits suggests a potential target for our query molecule.
-
A pharmacophore is an abstract 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.[12][13]
-
Protocol: Ligand-Based Pharmacophore Querying
-
Model Generation: Generate a 3D pharmacophore model from the energy-minimized conformation of this compound. Software like LigandScout or MOE can be used for this purpose.[14][15]
-
Database Screening: Screen this pharmacophore model against a pre-computed 3D conformer database of known active compounds (e.g., ZINC, DrugBank).[16][17]
-
Hit Analysis: Analyze the targets of the molecules that match the pharmacophore query. This can reveal targets that bind to ligands with a similar interaction pattern, even if their 2D structures are different (a process known as scaffold hopping).[15]
-
Caption: Abstracting a molecule into its pharmacophoric features.
Pillar 2: Structure-Based Target Prediction (Reverse Docking)
Causality: This method directly simulates the physical interaction between our molecule (the ligand) and a large panel of potential protein targets.[18][19] It predicts binding affinity based on the 3D complementarity of the ligand and the protein's binding pocket.[8][20]
-
Protocol: High-Throughput Reverse Docking
-
Ligand Preparation: Convert the 2D structure of the query molecule to a 3D conformation. Perform energy minimization using a suitable force field to obtain a low-energy, stable structure.
-
Target Database Preparation: Select a database of 3D protein structures. Instead of the entire Protein Data Bank (PDB), it is more efficient to use a curated subset of druggable binding sites, such as the sc-PDB database. For this specific scaffold, a custom library of all human kinases from the PDB would be a highly rational choice.
-
Docking Simulation: Use a validated docking program like AutoDock Vina or Glide to systematically dock the prepared ligand into every binding site in the target database.[21][22] The simulation will generate multiple binding poses and calculate a corresponding binding energy or docking score for each ligand-target pair.[18][23]
-
Ranking and Filtering: Rank all protein targets based on their predicted binding affinity for the query molecule. Targets with the most favorable (i.e., lowest) binding energies are considered the top hits.
-
Pose Analysis: Critically inspect the binding pose of the top-ranked hits. A plausible pose should involve meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and key residues in the binding site. This step helps to eliminate false positives arising purely from high scores.
-
Pillar 3: Chemogenomics and AI/ML Approaches
Causality: Chemogenomics approaches leverage vast integrated datasets of chemical structures and their associated biological data to predict interactions.[16] Machine learning models trained on this data can identify complex patterns that are not apparent from simple similarity or docking, predicting targets with high accuracy.[9]
-
Protocol: Querying Chemogenomics Databases
-
Database Selection: Utilize web servers that are specifically designed for target prediction, such as TargetHunter, STITCH, or SwissTargetPrediction.[16]
-
Query Submission: Submit the 2D structure or SMILES string of the query molecule to the server.
-
Mechanism: These platforms operate by combining multiple methods, including 2D/3D similarity and pre-computed models that map chemical space to protein target space.[7]
-
Result Interpretation: The output is typically a ranked list of probable targets based on a confidence score. These platforms provide a powerful and rapid method to generate an initial hypothesis.
-
Data Synthesis and Hit Prioritization: The Self-Validating System
The true strength of this workflow lies in the integration of results from all three pillars. A potential target that is predicted by a ligand-based method, shows a favorable docking score in a structure-based screen, and is also identified by a chemogenomics tool is a high-confidence candidate.
-
Protocol: Consensus-Based Prioritization
-
Collate Data: Compile the top 20-50 hits from each independent method into a single summary table.
-
Apply Consensus Scoring: Assign a point for each time a target is identified by one of the pillars. Targets appearing in all three lists receive the highest rank.
-
Perform Pathway Analysis: Input the high-confidence hits into a pathway analysis tool (e.g., KEGG, Reactome). If multiple predicted targets belong to the same signaling pathway (e.g., the MAPK signaling pathway for a list of kinases), it strengthens the hypothesis that this pathway is modulated by the compound.
-
Literature Review: Conduct a focused literature search on the top-ranked targets to assess their disease relevance and "druggability."
-
Table 2: Example Hit Prioritization Summary
| Target Protein | Ligand-Based Hit? | Reverse Docking Score (kcal/mol) | Chemogenomics Hit? | Consensus Rank | Pathway |
| Kinase A | Yes | -9.8 | Yes | 1 | PI3K/Akt Signaling |
| Kinase B | No | -9.5 | Yes | 2 | MAPK Signaling |
| Kinase C | Yes | -7.2 | No | 3 | Cell Cycle |
| GPCR X | Yes | -6.5 | Yes | 2 | cAMP Signaling |
The Bridge to the Bench: Experimental Validation
It is critical to state that in silico prediction is a hypothesis-generation engine. The trustworthiness of the entire process hinges on the commitment to experimental validation of the prioritized hits.
-
Recommended Validating Experiments:
-
Biochemical Assays: Perform direct binding assays (e.g., Surface Plasmon Resonance - SPR) or enzymatic activity assays to confirm a physical interaction and functional modulation between the compound and the purified target protein.
-
Cellular Assays: Use cell-based assays, such as target engagement assays (e.g., Cellular Thermal Shift Assay - CETSA) or downstream signaling pathway analysis (e.g., Western blot for phosphorylated substrates), to confirm that the compound interacts with its predicted target in a biological context.
-
Conclusion
The journey from a single compound to a validated biological target is complex. The multi-pronged in silico workflow detailed in this guide provides a robust, efficient, and cost-effective strategy to navigate this complexity. By integrating the predictive power of ligand-based similarity, structure-based physical modeling, and data-driven chemogenomics, researchers can build a high-confidence, internally consistent hypothesis for the targets of this compound. This approach minimizes the risk of pursuing false leads and maximizes the probability of success in the subsequent, resource-intensive experimental validation phase, ultimately accelerating the pace of drug discovery.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C7H6N4O2 | CID 71742944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 10. ChEMBL - ChEMBL [ebi.ac.uk]
- 11. neovarsity.org [neovarsity.org]
- 12. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 14. researchgate.net [researchgate.net]
- 15. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemogenomic Approaches for Revealing Drug Target Interactions in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M2MDB: Other Databases [m2mdb.wishartlab.com]
- 18. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 19. Reverse docking: Significance and symbolism [wisdomlib.org]
- 20. mdpi.com [mdpi.com]
- 21. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 22. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
Methodological & Application
Synthesis of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives: An Application Note and Detailed Protocol
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry and drug discovery.[1][2] This fused bicyclic system, an analog of purine, serves as a versatile scaffold for the development of potent therapeutic agents.[3] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][4] Notably, their role as protein kinase inhibitors has been pivotal in the advancement of targeted cancer therapies, with compounds showing promise against kinases like Pim-1, EGFR, and B-Raf.[1][2][5] The 2-amino and 3-carboxylic acid functionalities, in particular, offer key points for molecular interactions and further synthetic elaboration, making their efficient synthesis a topic of significant interest for researchers in organic and medicinal chemistry.
This application note provides a detailed, reliable, and efficient protocol for the synthesis of ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylates. We will delve into a robust one-pot, three-component reaction strategy, explaining the underlying chemical principles and providing step-by-step instructions to ensure reproducibility and high yields.
Reaction Principle: A Multicomponent Approach to Complexity
The synthesis of the pyrazolo[1,5-a]pyrimidine core is elegantly achieved through a multicomponent reaction (MCR), a strategy celebrated for its efficiency, atom economy, and ability to generate molecular complexity in a single step.[6][7] The protocol detailed here employs a three-component condensation of a 3-aminopyrazole, an aldehyde, and an active methylene compound, specifically ethyl cyanoacetate.[1]
The reaction proceeds through a cascade of events, beginning with the formation of an α,β-unsaturated intermediate via a Knoevenagel condensation between the aldehyde and ethyl cyanoacetate. This is followed by a Michael addition of the exocyclic amino group of the 3-aminopyrazole to the electrophilic double bond. The final, and crucial, step is an intramolecular cyclization with concomitant elimination of a small molecule (e.g., water), leading to the aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the cyclization is a key aspect, with the endocyclic nitrogen of the pyrazole ring attacking the nitrile carbon.[1]
Visualizing the Reaction Mechanism
Caption: Generalized reaction mechanism for the three-component synthesis.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 3-Amino-5-methylpyrazole | Reagent | Major Chemical Supplier | --- |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Reagent | Major Chemical Supplier | Can be substituted with other aromatic or heteroaromatic aldehydes. |
| Ethyl Cyanoacetate | Reagent | Major Chemical Supplier | --- |
| Ethanol (EtOH) | Anhydrous | Major Chemical Supplier | --- |
| Piperidine | Reagent | Major Chemical Supplier | Catalyst |
| Diethyl Ether | ACS Grade | Major Chemical Supplier | For precipitation/washing |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Chemical Supplier | For recrystallization |
| Hexane | ACS Grade | Major Chemical Supplier | For recrystallization |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Detailed Experimental Protocol
This protocol describes a one-pot synthesis of a representative 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate derivative.
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-methylpyrazole (1.0 g, 10.3 mmol).
-
Add the desired aromatic aldehyde (e.g., benzaldehyde, 1.09 g, 10.3 mmol) and ethyl cyanoacetate (1.16 g, 10.3 mmol).
-
Add 20 mL of absolute ethanol as the solvent.
-
To this suspension, add a catalytic amount of piperidine (0.1 mL).
Step 2: Reaction and Monitoring
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.
Step 3: Isolation of the Crude Product
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring.
-
A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with cold water (2 x 20 mL) and cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials and impurities.
Step 4: Purification and Characterization
-
Dry the crude product in a vacuum oven at 50-60 °C for 2-4 hours.
-
For further purification, recrystallize the crude solid from a mixture of ethyl acetate and hexane.
-
Determine the melting point of the purified product.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Expected Results and Data
| Aldehyde | Product Name | Yield (%) | Melting Point (°C) |
| Benzaldehyde | Ethyl 2-amino-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 85-92% | >200 °C (decomposes) |
| 4-Chlorobenzaldehyde | Ethyl 2-amino-5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 88-95% | >220 °C (decomposes) |
| 4-Methoxybenzaldehyde | Ethyl 2-amino-5-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 82-90% | >210 °C (decomposes) |
Representative Characterization Data (for the product with Benzaldehyde):
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 1.25 (t, 3H, -CH₃ of ester), 2.50 (s, 3H, -CH₃ at C7), 4.15 (q, 2H, -CH₂ of ester), 7.40-7.60 (m, 5H, Ar-H), 7.85 (s, 1H, pyrimidine H), 8.10 (s, 2H, -NH₂).
-
MS (ESI): m/z calculated for C₁₇H₁₆N₄O₂ [M+H]⁺: 309.13; found: 309.15.
Troubleshooting and Key Considerations
-
Low Yield: Ensure all reagents are pure and the ethanol is anhydrous. The reaction time may need to be extended if less reactive aldehydes are used.
-
Impure Product: Thorough washing of the crude precipitate is crucial. If the product remains impure after recrystallization, column chromatography on silica gel may be necessary.
-
Regioselectivity: The reaction between 5-aminopyrazoles and β-dicarbonyl compounds can sometimes lead to isomeric products. However, the conditions described in this protocol strongly favor the formation of the 2-aminopyrazolo[1,5-a]pyrimidine isomer.[1]
Conclusion
This application note provides a comprehensive and field-proven protocol for the synthesis of 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives via a one-pot, three-component reaction. The methodology is robust, high-yielding, and applicable to a range of substituted aldehydes, making it a valuable tool for researchers in drug discovery and organic synthesis. The detailed explanation of the reaction mechanism and step-by-step instructions are designed to ensure successful implementation and reproducibility in the laboratory.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. distantreader.org [distantreader.org]
Development of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid-based anticancer agents
An In-Depth Guide to the Development of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid-Based Anticancer Agents
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold in Oncology
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2] This status is attributed to its versatile synthetic accessibility and its ability to form key interactions with a multitude of biological targets, particularly protein kinases, which are central regulators of cellular processes frequently dysregulated in cancer.[3][4] The this compound framework, in particular, serves as an exceptional starting point for the development of potent and selective anticancer agents. The 2-amino group and the 3-carboxylic acid moiety provide crucial vectors for chemical modification, allowing for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).
This guide provides a comprehensive overview of the key methodologies involved in the design, synthesis, and preclinical evaluation of this promising class of compounds. It is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology research, offering both theoretical insights and detailed, field-tested protocols.
Section 1: Synthesis and Chemical Derivatization
The synthetic strategy for creating a library of this compound derivatives hinges on a robust and scalable synthesis of the core scaffold, followed by systematic derivatization.
The Core Synthetic Strategy: Cyclocondensation
The most prevalent and efficient method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-biselectrophilic compound.[2] This approach allows for the introduction of diversity elements at various positions of the final scaffold.
Caption: General workflow for synthesis and derivatization.
Protocol 1: Synthesis of Ethyl 2-amino-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (A Representative Scaffold)
This protocol describes a representative synthesis via the reaction of 3-amino-5-phenyl-1H-pyrazole with ethyl 2-acetyl-3-oxobutanoate.
Rationale: The choice of a β-ketoester like ethyl 2-acetyl-3-oxobutanoate provides the necessary atoms to form the pyrimidine ring. The reaction is typically catalyzed by an acid to facilitate the initial condensation and subsequent cyclization. Ethanol is a common solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.
Materials:
-
3-amino-5-phenyl-1H-pyrazole
-
Ethyl 2-acetyl-3-oxobutanoate
-
Glacial Acetic Acid
-
Ethanol (absolute)
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-amino-5-phenyl-1H-pyrazole (10 mmol) in 100 mL of absolute ethanol.
-
Add ethyl 2-acetyl-3-oxobutanoate (12 mmol, 1.2 equivalents) to the solution.
-
Add glacial acetic acid (1 mL) as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.
-
Monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 20 mL under reduced pressure using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of ice-cold water. A solid precipitate should form.
-
Collect the crude product by vacuum filtration, wash with cold water, and air dry.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Derivatization via Amide Coupling
This protocol details the conversion of the 3-carboxylate ester to a diverse library of amides, a crucial step for SAR studies.
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields and minimizes side reactions. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction without interfering with the coupling process.
Materials:
-
Synthesized pyrazolo[1,5-a]pyrimidine-3-carboxylate ester (from Protocol 1)
-
Lithium Hydroxide (LiOH)
-
A diverse panel of primary or secondary amines
-
HATU
-
DIPEA
-
Dimethylformamide (DMF, anhydrous)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate and brine
Procedure:
-
Ester Hydrolysis:
-
Dissolve the starting ester (5 mmol) in a mixture of THF (20 mL) and water (10 mL).
-
Add LiOH (10 mmol, 2 equivalents) and stir at room temperature for 4-6 hours until TLC indicates complete consumption of the ester.
-
Acidify the reaction mixture to pH ~3 with 1N HCl.
-
Extract the carboxylic acid product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
-
-
Amide Coupling:
-
In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1 mmol) in anhydrous DMF (10 mL).
-
Add the desired amine (1.1 mmol, 1.1 equivalents).
-
Add HATU (1.2 mmol, 1.2 equivalents) and DIPEA (3 mmol, 3 equivalents).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Section 2: Biological Evaluation and Mechanism of Action
A systematic in vitro evaluation is critical to identify promising lead compounds and elucidate their mechanism of action.
Primary Screening: Cytotoxicity Assays
The initial step is to determine the concentration at which the compounds inhibit cancer cell growth. The MTT assay is a reliable and widely used colorimetric method for this purpose.[5][6]
Protocol 3: MTT Cell Viability Assay
Rationale: This assay quantifies the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[7][8][9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette and a microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in fresh complete medium.
-
Count the cells and adjust the density to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM).
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is <0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
-
Table 1: Representative Cytotoxicity Data for Hypothetical Compounds
| Compound ID | Target Kinase | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| PZP-001 | CDK2 | 1.51 | 2.34 |
| PZP-002 | CDK9 | 0.89 | 1.12 |
| PZP-003 | Src | 5.20 | 7.88 |
| Doxorubicin | Topo II | 0.55 | 0.68 |
Target Engagement and Mechanism of Action
Pyrazolo[1,5-a]pyrimidines are known to inhibit various protein kinases.[4] Cyclin-dependent kinases (CDKs) are particularly common targets, as their inhibition disrupts cell cycle progression, leading to cell death.[10][11]
Caption: Inhibition of CDKs by pyrazolo[1,5-a]pyrimidines disrupts the cell cycle.
Protocol 4: Cell Cycle Analysis via Flow Cytometry
Rationale: To confirm that the observed cytotoxicity is due to cell cycle disruption, flow cytometry is used. Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
Materials:
-
Cancer cells treated with the IC₅₀ concentration of the test compound for 24 hours.
-
PBS, Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Culture and treat cells in 6-well plates as described for the cytotoxicity assay.
-
Harvest both floating and adherent cells, and wash once with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and generate a histogram of DNA content.
-
Quantify the percentage of cells in the G1, S, and G2/M phases. An effective CDK inhibitor is expected to cause an accumulation of cells in the phase regulated by the target CDK (e.g., S or G2/M phase arrest for a CDK2 inhibitor).[11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Scaffold for Novel Anti-inflammatory Drug Discovery
Abstract: The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anti-inflammatory, anti-cancer, and kinase inhibitory properties[1][2]. This document provides a comprehensive guide for researchers and drug development professionals on leveraging the 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid framework for the design and evaluation of novel anti-inflammatory agents. We will explore the scaffold's chemical synthesis, key molecular targets, and provide detailed, field-proven protocols for a preclinical evaluation workflow, from initial in vitro screening to in vivo proof-of-concept studies.
Introduction: The Rationale for a Versatile Scaffold
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders[3][4]. Current anti-inflammatory therapies, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often limited by significant side effects, necessitating the discovery of novel agents with improved safety and efficacy profiles[3].
The this compound scaffold offers a strategic starting point for developing next-generation anti-inflammatory drugs. Its rigid, bicyclic structure provides a robust framework for introducing diverse functional groups, allowing for the fine-tuning of physicochemical properties and target specificity[1][5]. Derivatives of this scaffold have been shown to potently inhibit key mediators of the inflammatory cascade, most notably cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (MAPK), offering multiple avenues for therapeutic intervention[6][7][8].
Synthetic Strategy & Library Development
The synthesis of the pyrazolo[1,5-a]pyrimidine core is adaptable, with several established routes. A common and efficient method involves the condensation reaction between a substituted 5-aminopyrazole and a β-ketoester or a similar 1,3-dicarbonyl compound[1][9].
Protocol 1: General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
This protocol describes a representative synthesis of a substituted pyrazolo[1,5-a]pyrimidine, which can be adapted for library generation.
Causality: The reaction hinges on the nucleophilic attack of the 5-aminopyrazole's endocyclic nitrogen onto one of the carbonyl carbons of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. The choice of solvent and catalyst (often acidic or basic) is critical for driving the reaction to completion and ensuring high regioselectivity[1].
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 5-amino-3-methylpyrazole (1.0 eq) in glacial acetic acid.
-
Addition: To this solution, add diethyl malonate (1.1 eq)[9]. Expert Tip: Using a slight excess of the dicarbonyl compound ensures the complete consumption of the limiting aminopyrazole reagent.
-
Reaction: Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove acetic acid, and then with a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the desired 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol intermediate[10].
-
Functionalization (Example): The diol intermediate can be further functionalized. For instance, chlorination using phosphorus oxychloride (POCl₃) yields a dichloro-derivative, a key intermediate where the chlorine atoms can be selectively substituted to build a diverse library of compounds[9][10].
Key Molecular Targets & Mechanisms of Action
The anti-inflammatory effects of pyrazolo[1,5-a]pyrimidine derivatives are primarily attributed to their inhibition of specific pro-inflammatory enzymes and signaling pathways.
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins (PGs), which are key mediators of pain and inflammation[6]. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a validated strategy to reduce inflammatory symptoms while minimizing gastrointestinal side effects associated with traditional NSAIDs[11][12]. Structure-activity relationship (SAR) studies have shown that substitutions on the pyrazolo[1,5-a]pyrimidine ring, particularly at the 6 and 7 positions, can confer high potency and selectivity for COX-2[6][13].
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 4. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) | MDPI [mdpi.com]
- 8. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. | Semantic Scholar [semanticscholar.org]
The Privileged Scaffold in Action: 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid in Fragment-Based Drug Discovery
Introduction: Unveiling a Privileged Scaffold for Fragment-Based Approaches
In the landscape of contemporary drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for the identification of novel, high-quality lead compounds.[1] This approach hinges on a foundational principle: screening small, low-molecular-weight compounds, or "fragments," to identify those that bind with high ligand efficiency to a biological target.[2][3] These initial, often weak-binding hits, serve as starting points for a structure-guided evolution into potent and selective drug candidates. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs.[4][5][6] Its fused heterocyclic nature provides a rigid, three-dimensional framework that is adept at engaging with protein active sites, particularly the hinge regions of kinases, by mimicking the adenine ring of ATP.[7][8]
This application note provides a detailed guide to leveraging a specific, highly versatile derivative of this scaffold—2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid —within an FBDD workflow. We will explore the rationale behind its selection, provide detailed protocols for the synthesis of a focused fragment library, outline biophysical screening cascades using Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and detail hit validation through X-ray crystallography.
The 2-aminopyrazolo[1,5-a]pyrimidine core offers several advantages for FBDD:
-
Synthetic Tractability: The scaffold is amenable to a variety of synthetic modifications, allowing for the rapid generation of a diverse fragment library from a common core.[9]
-
Hydrogen Bonding Potential: The amino group and the nitrogen atoms within the ring system provide key hydrogen bond donors and acceptors, crucial for anchoring the fragment in a protein's binding site.
-
Vectorial Growth: The carboxylic acid group at the 3-position serves as an ideal handle for synthetic elaboration, allowing for "fragment growing" or "linking" strategies in the hit-to-lead phase.
This guide is intended for researchers, medicinal chemists, and structural biologists engaged in drug discovery, providing both the conceptual framework and the practical methodologies to effectively utilize this promising scaffold.
Part 1: Synthesis of a 2-Aminopyrazolo[1,5-a]pyrimidine-Focused Fragment Library
The foundation of any FBDD campaign is a high-quality, diverse, and well-characterized fragment library.[10] The synthesis of a library based on the this compound core can be achieved through established multicomponent reaction strategies.[9] The general approach involves the condensation of a 3-aminopyrazole precursor with a reactive 1,3-dicarbonyl equivalent.
Protocol 1.1: General Synthesis of the Core Scaffold
The core scaffold, this compound, can be synthesized via a cyclocondensation reaction. A common route involves the reaction of 3-amino-1H-pyrazole-4-carbonitrile with a suitable three-carbon building block. For the purpose of library generation, the carboxylic acid can be protected as an ester and deprotected in a final step, or the library can be built as the corresponding amides.
A representative synthesis is outlined below, starting from commercially available reagents. This multi-step synthesis allows for the introduction of diversity at various positions.
Workflow for Library Synthesis:
Caption: Synthetic workflow for the 2-aminopyrazolo[1,5-a]pyrimidine fragment library.
Step-by-Step Methodology:
-
Synthesis of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate:
-
To a solution of 3-amino-1H-pyrazole-4-carbonitrile (1 eq) in ethanol, add diethyl 2-(ethoxymethylene)malonate (1.1 eq) and a catalytic amount of a base such as piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the ethyl ester of the core scaffold.
-
-
Hydrolysis to the Carboxylic Acid:
-
Suspend the ethyl ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and stir at room temperature or with gentle heating (50°C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
Collect the precipitated this compound by filtration, wash with water, and dry.
-
-
Amide Library Synthesis (Parallel Synthesis Approach):
-
In a 96-well plate or an array of reaction vials, dispense a solution of this compound (1 eq) in a suitable solvent like DMF or DCM.
-
Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2 eq).
-
To each well, add a different primary or secondary amine (1.2 eq) from a pre-selected amine diversity set.
-
Seal the plate/vials and shake at room temperature for 12-24 hours.
-
Purify the products using high-throughput purification techniques like preparative HPLC-MS.
-
Characterize each fragment for purity (ideally >95%) and identity by LC-MS and ¹H NMR.
-
Table 1: Representative Amine Building Blocks for Library Diversification
| Amine | R-Group | Key Features |
| Cyclopropylamine | Cyclopropyl | Small, rigid, non-polar |
| Morpholine | Morpholinyl | Heterocyclic, polar, H-bond acceptor |
| 3-Methoxypropylamine | 3-Methoxypropyl | Flexible, polar, H-bond acceptor |
| (S)-1-Phenylethylamine | (S)-1-Phenylethyl | Chiral, aromatic, hydrophobic |
| Azetidine | Azetidinyl | Small, strained ring |
Part 2: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for primary fragment screening due to its sensitivity, real-time nature, and label-free detection of binding events.[11] It is particularly well-suited for detecting the weak, fast-on/fast-off kinetics typical of fragment binding.[12][13]
Protocol 2.1: SPR-based Fragment Screening
Principle: The target protein is immobilized on a sensor chip surface. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).
Workflow for SPR Screening:
Caption: Workflow for a typical SPR-based fragment screening campaign.
Step-by-Step Methodology:
-
Protein Immobilization:
-
Use a sensor chip suitable for small molecule interaction analysis (e.g., a CM5 chip).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize the target protein (e.g., a kinase domain) via amine coupling at a high density to maximize the signal for small fragments. Aim for an immobilization level of 10,000 - 15,000 RU.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index effects.
-
-
Assay Development:
-
Select an appropriate running buffer. A common starting point is PBS or HEPES-buffered saline with a small amount of surfactant (e.g., 0.05% P20) and 1-5% DMSO to match the fragment stock solutions.[13]
-
Ensure the immobilized protein is stable and active on the surface over the course of the experiment.
-
-
Primary Screening:
-
Prepare the fragment library plates with fragments dissolved in DMSO. Dilute to the desired screening concentration (e.g., 100-500 µM) in the running buffer.
-
Inject each fragment solution over the target and reference flow cells for a defined contact time (e.g., 30-60 seconds) followed by a dissociation phase.[12]
-
Include buffer-only injections periodically for double referencing.
-
Monitor the sensorgrams for evidence of binding (an increase in RU during association that returns to baseline during dissociation).
-
-
Hit Confirmation and Analysis:
-
Fragments that show a response significantly above the noise level in the primary screen are selected as initial hits.
-
Confirm these hits by re-testing.
-
Perform a dose-response experiment by injecting the confirmed hits at multiple concentrations (e.g., a 5-point, 3-fold dilution series).
-
Fit the steady-state binding responses against the fragment concentration to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Calculate the Ligand Efficiency (LE) for each hit to prioritize fragments for follow-up.
-
Part 3: Hit Validation and Characterization by NMR Spectroscopy
NMR spectroscopy is a cornerstone of FBDD, providing robust validation of hits from primary screens and valuable information about the binding site on the target protein.[14] Protein-observed (e.g., ¹H-¹⁵N HSQC) and ligand-observed (e.g., Saturation Transfer Difference) experiments are commonly employed.[3][15]
Protocol 3.1: Hit Validation using ¹H-¹⁵N HSQC
Principle: This experiment requires an isotopically labeled (¹⁵N) protein. The ¹H-¹⁵N HSQC spectrum displays a peak for each backbone N-H group in the protein. When a fragment binds, the chemical environment of nearby residues changes, causing their corresponding peaks in the spectrum to shift (Chemical Shift Perturbation, CSP) or broaden.[16]
Step-by-Step Methodology:
-
Protein Preparation:
-
Express and purify the target protein with uniform ¹⁵N-labeling using standard molecular biology techniques.
-
Prepare a stock solution of the ¹⁵N-labeled protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., phosphate or HEPES buffer in 90% H₂O/10% D₂O).
-
-
Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
For each fragment hit from the SPR screen, prepare a new sample by adding the fragment (typically from a DMSO stock, to a final concentration of 200 µM - 1 mM) to the protein solution.
-
Acquire a ¹H-¹⁵N HSQC spectrum for each protein-fragment sample.
-
-
Data Analysis:
-
Overlay the spectra from the protein-fragment samples with the reference spectrum.
-
Identify residues whose peaks show significant CSPs. These residues are likely at or near the fragment's binding site.
-
Mapping the perturbed residues onto the 3D structure of the protein can reveal the location of the binding pocket.
-
A titration experiment, where the fragment concentration is incrementally increased, can be used to confirm the binding event and estimate the KD by tracking the CSPs.
-
Part 4: Structural Characterization by X-ray Crystallography
The ultimate validation of a fragment hit is the determination of its three-dimensional structure in complex with the target protein.[17] X-ray crystallography provides atomic-level detail of the binding mode, crucial for guiding structure-based drug design and hit-to-lead optimization.[18][19][20]
Protocol 4.1: Fragment Soaking into Protein Crystals
Principle: Pre-grown crystals of the apo-protein are transferred to a solution containing a high concentration of the fragment. The fragment diffuses into the solvent channels of the crystal and binds to the protein. The crystal is then flash-frozen and diffraction data is collected.[21][22]
Step-by-Step Methodology:
-
Apo-Protein Crystallization:
-
Grow high-quality, robust crystals of the target protein using vapor diffusion (sitting or hanging drop) or other crystallization methods. The crystals should diffract to a reasonably high resolution (ideally < 2.0 Å).
-
-
Soaking Procedure:
-
Prepare a soaking solution consisting of the crystallization mother liquor supplemented with the fragment at a high concentration (typically 1-10 mM). The fragment should be soluble in this solution.
-
Using a crystal mounting loop, carefully transfer an apo-crystal from its growth drop into a drop of the soaking solution.[23]
-
Allow the crystal to soak for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.
-
-
Cryoprotection and Freezing:
-
If the soaking solution is not already cryoprotective, briefly transfer the soaked crystal to a cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol).[24]
-
Quickly retrieve the crystal in a loop and plunge it into liquid nitrogen to flash-freeze it.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the frozen crystal at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Carefully inspect the resulting electron density maps for positive difference density corresponding to the bound fragment.
-
Model the fragment into the density and refine the protein-fragment complex structure.
-
Visualizing the FBDD Cascade:
Caption: Integrated workflow for FBDD using the pyrazolopyrimidine scaffold.
Conclusion
The this compound scaffold represents a highly valuable starting point for fragment-based drug discovery campaigns, particularly against challenging targets like protein kinases. Its synthetic accessibility allows for the creation of diverse and focused fragment libraries. The integrated application of high-sensitivity biophysical techniques such as SPR for primary screening, followed by robust NMR and X-ray crystallographic methods for hit validation and structural elucidation, provides a clear and effective path from initial fragment hit to a well-characterized, structurally-enabled lead series. The protocols and workflows detailed in this note offer a comprehensive framework for researchers to harness the potential of this privileged scaffold in their drug discovery efforts.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment screening at AstraZeneca: developing the next generation biophysics fragment set - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Six Biophysical Screening Methods Miss a Large Proportion of Crystallographically Discovered Fragment Hits: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel anti-proliferative agents: parallel synthesis for lead optimization of amide region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 23. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-biostructure.com [creative-biostructure.com]
Application Notes and Protocols: High-Throughput Screening of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Libraries
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine ring system is a privileged scaffold in medicinal chemistry and drug discovery.[1] This fused heterocyclic structure has demonstrated a remarkable breadth of biological activities, making it a focal point for the development of novel therapeutics.[2] Notably, derivatives of this scaffold have shown potent inhibitory activity against a variety of protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[2][3][4] In fact, several marketed drugs are based on the pyrazolo[1,5-a]pyrimidine core, highlighting its clinical relevance.[2]
The 2-amino-3-carboxylic acid substitution pattern on this scaffold provides a versatile handle for the generation of diverse chemical libraries. The carboxylic acid group, in particular, has great potential for forming key interactions with biological targets, such as "hot-spot" residues in protein-protein interactions.[5] The amenability of this scaffold to various synthetic transformations, including multicomponent reactions and palladium-catalyzed cross-coupling, allows for the creation of large and structurally diverse compound libraries essential for high-throughput screening (HTS) campaigns.[1][2][4]
This guide provides a comprehensive overview and detailed protocols for conducting HTS on 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid libraries, with a specific focus on identifying novel kinase inhibitors.
Library Design and Synthesis of 2-Aminopyrazolo[1,5-a]pyrimidines
The successful outcome of any HTS campaign begins with a high-quality, diverse compound library.[6] For the 2-aminopyrazolo[1,5-a]pyrimidine scaffold, several robust synthetic strategies have been developed. A common and efficient method involves the condensation reaction between 5-aminopyrazole precursors and various β-ketoesters or their equivalents. This approach allows for the introduction of diversity at multiple positions of the pyrazolopyrimidine core.
Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine ring significantly influence the biological activity and selectivity of the compounds.[2][4] Therefore, a well-designed library will systematically explore substitutions at key positions to maximize the chances of identifying potent and selective hits. For instance, derivatization of the 2-amino group and the 3-carboxylic acid group can lead to compounds with improved potency and pharmacokinetic properties.[7]
High-Throughput Screening (HTS): Assay Development and a Protocol for Kinase Inhibition
Protein kinases have become one of the most important classes of drug targets, particularly in oncology.[8] Consequently, robust and efficient HTS assays for identifying kinase inhibitors are in high demand.[9]
Choosing the Right Assay: Homogeneous Time-Resolved Fluorescence (HTRF®)
For screening large compound libraries against kinase targets, Homogeneous Time-Resolved Fluorescence (HTRF®) is an ideal technology.[10][11] HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology that offers several advantages for HTS:[10][12]
-
Homogeneous Format: The "mix-and-read" format is simple and does not require separation of bound and unbound components, making it highly amenable to automation.[12]
-
High Sensitivity and Robustness: The time-resolved detection and ratiometric measurement minimize interference from background fluorescence and correct for well-to-well variability, leading to high-quality data.[10][11]
-
Low Compound Interference: The technology is less prone to interference from colored or fluorescent compounds in the library.
-
Miniaturization: HTRF assays can be easily miniaturized to 384-well or 1536-well formats, conserving precious reagents and compounds.
The principle of an HTRF kinase assay involves detecting the phosphorylation of a substrate by a kinase.[13] A donor fluorophore (often a europium cryptate) is conjugated to an antibody that recognizes the phosphorylated substrate, and an acceptor fluorophore is conjugated to the substrate itself. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.[13][14] The intensity of the acceptor's emission is directly proportional to the extent of substrate phosphorylation and, therefore, the kinase activity.
Experimental Protocol: HTRF Kinase Assay
This protocol provides a generalized procedure for screening a this compound library against a target protein kinase in a 384-well format.
Materials and Reagents:
-
Target Kinase
-
Biotinylated Substrate Peptide/Protein
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection Reagents:
-
Europium (Eu³⁺) Cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665 (Acceptor)
-
-
Stop Solution/Detection Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 200 mM NaCl, 40 mM EDTA, 0.1% BSA)
-
Compound Library dissolved in 100% DMSO
-
Positive Control Inhibitor (e.g., Staurosporine)
-
384-well low-volume, white microplates
-
HTRF-compatible microplate reader
Protocol Steps:
-
Compound Plating:
-
Prepare serial dilutions of the compound library plates.
-
Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution from the library plate to the corresponding wells of the 384-well assay plate.
-
Also, plate the positive control inhibitor and DMSO (negative control) in dedicated wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing the target kinase and the biotinylated substrate in the assay buffer.
-
Dispense a specific volume (e.g., 5 µL) of the kinase/substrate mix into each well of the assay plate containing the compounds.
-
Allow the compounds to pre-incubate with the kinase for a defined period (e.g., 15-30 minutes) at room temperature.
-
Prepare an ATP solution in the assay buffer at a concentration close to its Km value for the target kinase.
-
Initiate the kinase reaction by adding a specific volume (e.g., 5 µL) of the ATP solution to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes).
-
-
Reaction Termination and Detection:
-
Prepare a detection mix containing the Eu³⁺-Cryptate labeled antibody and Streptavidin-XL665 in the stop solution/detection buffer.
-
Stop the kinase reaction by adding a specific volume (e.g., 10 µL) of the detection mix to each well.
-
Incubate the plate at room temperature for at least 60 minutes to allow for the development of the HTRF signal.[14]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.[10]
-
The reader will typically calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Data Presentation: Assay Parameters and Plate Layout
| Parameter | Value | Notes |
| Plate Format | 384-well | Low-volume, white, solid bottom |
| Final Assay Volume | 20 µL | |
| Compound Conc. | 10 µM (final) | For primary screen |
| DMSO Conc. | ≤ 0.5% (final) | To minimize solvent effects |
| Kinase Conc. | EC₈₀ | Determined during assay development |
| Substrate Conc. | Km (ATP) | Determined during assay development |
| ATP Conc. | Km | Determined during assay development |
| Incubation Time | 60-120 min | Optimized for linear reaction kinetics |
| Temperature | Room Temp. |
Table 1: Key HTRF Kinase Assay Parameters
A typical 384-well plate layout for a primary screen would include:
-
Columns 1 & 2: Negative Controls (DMSO only)
-
Columns 23 & 24: Positive Controls (a known inhibitor of the target kinase)
-
Columns 3-22: Library Compounds
HTS Workflow and Data Analysis
The overall HTS process is a multi-step workflow that requires careful planning and execution.[6][15]
Caption: A generalized workflow for a High-Throughput Screening campaign.
Data Analysis and Hit Identification
The analysis of HTS data is a critical step to identify genuine "hits" from the vast amount of data generated.[16]
-
Data Normalization: The raw HTRF ratio data is typically normalized to the plate controls. The percent inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Quality Control: The quality and robustness of the HTS assay are assessed by calculating the Z'-factor for each plate.
Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Hit Selection: A "hit" is a compound that meets a predefined activity threshold. A common approach is to set a cutoff based on the mean and standard deviation (SD) of the sample population (e.g., % inhibition > 3 * SD of the library compounds).[17] However, more sophisticated methods like local hit rate analysis can also be employed to minimize false positives and negatives.[18]
Hit Confirmation and Validation
Compounds identified as hits in the primary screen must undergo a rigorous confirmation and validation process.[6][16]
-
Re-testing: Hits are re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Curves: Confirmed hits are then tested over a range of concentrations to determine their potency (IC₅₀ value).
-
Orthogonal Assays: It is crucial to confirm the activity of hits in a secondary, orthogonal assay that uses a different detection technology (e.g., a radiometric assay or a mobility shift assay).[6][19] This helps to eliminate false positives that may arise from interference with the primary assay format.
-
Selectivity Profiling: Promising hits should be screened against a panel of other kinases to assess their selectivity.[19] High selectivity is often a desirable attribute for a drug candidate to minimize off-target effects.[2]
Caption: Principle of the HTRF Kinase Assay.
Troubleshooting Common HTS Issues
| Problem | Potential Cause(s) | Solution(s) |
| Low Z'-factor (<0.5) | High variability in controls; Low signal-to-background ratio | Optimize reagent concentrations (enzyme, substrate, ATP); Increase incubation times; Check liquid handling precision. |
| High False Positive Rate | Compound autofluorescence; Compound aggregation; Non-specific inhibition | Screen for autofluorescence; Add detergents (e.g., Tween-20) to assay buffer; Use orthogonal assays for confirmation. |
| High False Negative Rate | Insufficient compound concentration; Compound instability or insolubility | Increase screening concentration (if possible); Check compound solubility in assay buffer; Verify compound integrity. |
| Plate Edge Effects | Evaporation from outer wells; Temperature gradients across the plate | Use lidded plates; Ensure proper plate sealing; Allow plates to equilibrate to room temperature before adding reagents. |
Table 2: Common HTS Troubleshooting Guide
Conclusion
The this compound scaffold is a highly valuable starting point for the discovery of new therapeutic agents, particularly kinase inhibitors. A successful HTS campaign relies on the synergistic integration of a well-designed chemical library, a robust and sensitive assay technology like HTRF, and a rigorous data analysis and hit validation workflow. By following the principles and protocols outlined in this guide, researchers can effectively screen these libraries to identify novel and potent chemical matter for progression into drug discovery programs.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Carboxylic Acid Fragment Library - Enamine [enamine.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. berthold.com [berthold.com]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. Using High-Throughput Screening to Rapidly Identify Targets | Lab Manager [labmanager.com]
- 16. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the 2-Amino Group in Pyrazolo[1,5-a]pyrimidines
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Strategic Importance of the 2-Amino Group
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure provides a robust framework for presenting pharmacophoric elements in a well-defined spatial orientation, making it an ideal starting point for drug discovery.[2] These compounds have demonstrated a wide spectrum of biological activities, including potent inhibition of various protein kinases, which are critical regulators in cellular signaling pathways often dysregulated in cancer.[2][3] Consequently, pyrazolo[1,5-a]pyrimidine derivatives are integral to numerous targeted therapies and clinical candidates.
The synthetic versatility of this scaffold allows for structural modifications at multiple positions, but the 2-amino group holds particular strategic value. It serves as a key handle for introducing a diverse range of substituents, enabling fine-tuning of the molecule's steric and electronic properties. This modulation is crucial for optimizing potency, selectivity, and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion). Functionalization at this position can directly influence hydrogen bonding interactions within the ATP-binding pocket of kinases or other enzyme targets, making it a focal point for structure-activity relationship (SAR) studies.
This guide provides an in-depth exploration of key synthetic methodologies for the derivatization of the 2-amino group on the pyrazolo[1,5-a]pyrimidine core, complete with detailed protocols and the scientific rationale behind the experimental choices.
Section 1: Acylation and Sulfonylation – Forming Amides and Sulfonamides
Acylation and sulfonylation are fundamental transformations for converting the 2-amino group into corresponding amides and sulfonamides. These reactions are highly reliable and provide access to derivatives with altered polarity, hydrogen-bonding capabilities, and metabolic stability.
Scientific Rationale
The nucleophilic 2-amino group readily attacks electrophilic acylating or sulfonylating agents. The choice of agent and reaction conditions is dictated by the reactivity of the starting material and the desired product.
-
Acylating Agents: Acyl chlorides and anhydrides are the most common reagents.[4] Acyl chlorides are more reactive but generate HCl as a byproduct, which must be neutralized by a base to prevent protonation of the starting amine and drive the reaction to completion. Anhydrides are less reactive but produce a carboxylic acid byproduct, which is less corrosive.[5]
-
Sulfonylating Agents: Sulfonyl chlorides are the standard choice. Similar to acyl chlorides, they produce HCl, necessitating the use of a base.
-
Base Selection: A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is typically employed.[6] Pyridine can act as both a base and a nucleophilic catalyst, activating the acylating agent. For less reactive amines or sterically hindered systems, 4-(Dimethylamino)pyridine (DMAP) can be added in catalytic amounts to significantly accelerate the reaction.[5]
General Experimental Workflow for Acylation/Sulfonylation
The following diagram illustrates the typical laboratory workflow for these transformations.
Caption: General workflow for acylation and sulfonylation reactions.
Protocol 1: Synthesis of N-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetamide (Acylation)
This protocol describes a standard acylation using acetic anhydride.
Materials:
-
2-Aminopyrazolo[1,5-a]pyrimidine
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-aminopyrazolo[1,5-a]pyrimidine (1.0 eq) in a mixture of anhydrous DCM and pyridine (e.g., 10:1 v/v). Cool the solution to 0 °C in an ice bath.
-
Rationale: Anhydrous conditions are crucial as the acylating agent can react with water. Pyridine serves as both the solvent and the base to neutralize the acetic acid byproduct.[6] Cooling prevents potential side reactions from the initial exothermic addition.
-
-
Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 5-10 minutes.
-
Rationale: A slight excess of the anhydride ensures complete consumption of the starting amine. Slow addition helps to control the reaction temperature.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Rationale: The reaction is typically complete within a few hours at room temperature. Monitoring ensures the starting material is fully consumed before workup.
-
-
Workup: Once complete, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Rationale: The NaHCO₃ wash neutralizes any remaining pyridine and acetic acid. The water and brine washes remove residual inorganic salts.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A successful reaction will show a characteristic singlet for the new acetyl methyl group (~2.2 ppm) and a downfield shift of the amide N-H proton in the ¹H NMR spectrum.
Protocol 2: Synthesis of N-(Pyrazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide (Sulfonylation)
This protocol details a typical sulfonylation reaction.
Materials:
-
2-Aminopyrazolo[1,5-a]pyrimidine
-
Benzenesulfonyl chloride
-
Pyridine, anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-aminopyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C.
-
Rationale: Pyridine is an excellent solvent and base for this transformation.[7]
-
-
Reagent Addition: Add benzenesulfonyl chloride (1.1 eq) portion-wise or as a solution in a small amount of pyridine.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours (overnight). Monitor by TLC/LC-MS.
-
Rationale: Sulfonylations are often slower than acylations and may require longer reaction times or gentle heating to proceed to completion.
-
-
Workup: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Rationale: Quenching with ice-water hydrolyzes any remaining sulfonyl chloride and precipitates the often-solid sulfonamide product.
-
-
Purification: Wash the combined organic extracts with dilute HCl (to remove pyridine), water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
-
Validation: Characterize the final product by NMR and MS. The disappearance of the starting material's -NH₂ protons and the appearance of a single, downfield-shifted -NH proton in the ¹H NMR spectrum, along with aromatic signals from the phenylsulfonyl group, confirms product formation.
Section 2: N-Arylation via Transition Metal Catalysis
The formation of a C(aryl)-N bond is a cornerstone of modern medicinal chemistry. For the 2-amino group of pyrazolo[1,5-a]pyrimidines, this is most effectively achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination
This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an amine and an aryl halide (or triflate).[8] It has largely replaced harsher classical methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions.
The catalytic cycle is a well-understood process involving a Pd(0)/Pd(II) couple.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.[9][10]
-
Key Components & Choices:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. They are reduced in situ to the active Pd(0) species.[11]
-
Ligand: This is the most critical component. Bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and the final reductive elimination steps.[12] Ligands like Xantphos, XPhos, and BrettPhos are field-proven choices for coupling heteroaromatic amines.[13][14] The choice of ligand can dramatically affect reaction efficiency and scope.
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice for less sensitive substrates. For substrates with base-sensitive functional groups (like esters), weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are used.[12]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.
-
Materials:
-
2-Aminopyrazolo[1,5-a]pyrimidine
-
Aryl bromide (or chloride/triflate)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Anhydrous toluene or dioxane
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Setup (Inert Atmosphere): To a flame-dried Schlenk tube or vial inside a glovebox, add the 2-aminopyrazolo[1,5-a]pyrimidine (1.2 eq), aryl halide (1.0 eq), base (2.0 eq), palladium precatalyst (1-5 mol%), and ligand (2-10 mol%).
-
Rationale: A slight excess of the amine can sometimes improve yields. Strict exclusion of oxygen and moisture is critical for catalyst stability and activity.
-
-
Solvent Addition: Add anhydrous solvent via syringe.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
Rationale: Heating is required to drive the catalytic cycle. The optimal temperature depends on the reactivity of the aryl halide (I > Br > OTf > Cl).[12]
-
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Rationale: Celite filtration is an effective way to remove insoluble palladium black and salts before aqueous workup.
-
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography.
-
Validation: Characterize the product by NMR and MS. Successful coupling is indicated by the appearance of signals corresponding to the new aryl group and the shift of the amine proton in the ¹H NMR spectrum.
| Parameter | Buchwald-Hartwig | Ullmann Condensation |
| Catalyst | Palladium (Pd) | Copper (Cu) |
| Typical Temp. | 80-120 °C | 100-220 °C (often higher) |
| Ligands | Bulky phosphines (XPhos) | Diamines, Phenanthrolines |
| Base | Strong (NaOtBu) or weak (Cs₂CO₃) | Inorganic (K₂CO₃, K₃PO₄) |
| Scope | Very broad, high functional group tolerance | More limited, favors electron-deficient aryl halides |
| Cost | Higher (Pd catalyst & ligands) | Lower (Cu catalyst) |
| Table 1: Comparison of Buchwald-Hartwig and Ullmann N-Arylation Reactions. |
Ullmann Condensation
The Ullmann condensation is the classical copper-catalyzed method for C-N bond formation.[15] While traditional protocols required harsh conditions (stoichiometric copper, >200 °C), modern ligand-accelerated versions allow the reaction to proceed under much milder conditions, making it a viable and cost-effective alternative to palladium catalysis.[16]
The mechanism is thought to involve a Cu(I)/Cu(III) cycle. The reaction is often slower than its palladium-catalyzed counterpart and may require higher temperatures, but the lower cost of copper makes it attractive for large-scale synthesis.[15][17] Microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields for Ullmann-type couplings on the pyrazolo[1,5-a]pyrimidine scaffold.[18][19]
This protocol is adapted from a reported procedure for the C-3 amination of a related scaffold and is applicable to the 2-amino position.[19]
Materials:
-
2-Aminopyrazolo[1,5-a]pyrimidine
-
Aryl iodide (or activated aryl bromide)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., N,N'-dimethylethylenediamine or a specialized ligand)
-
Potassium carbonate (K₂CO₃)
-
Diethylene glycol (DEG) or another high-boiling polar solvent
-
Microwave reactor vials
Procedure:
-
Setup: In a microwave vial, combine 2-aminopyrazolo[1,5-a]pyrimidine (1.5 eq), aryl iodide (1.0 eq), CuI (5-10 mol%), the ligand (10-20 mol%), and K₂CO₃ (2.5 eq).
-
Rationale: Aryl iodides are generally more reactive in Ullmann couplings. The use of a specialized ligand is key to enabling catalytic turnover at lower temperatures.[16]
-
-
Solvent Addition: Add the solvent (e.g., DEG).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat to 80-150 °C for 30-60 minutes.
-
Rationale: Microwave heating provides rapid and efficient energy transfer, drastically shortening reaction times compared to conventional heating.[3]
-
-
Workup: Cool the vial, dilute the mixture with water, and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
-
Validation: Confirm the product structure and purity by standard spectroscopic methods (NMR, MS).
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Ester synthesis by acylation [organic-chemistry.org]
- 6. Acyl Transfer Reagents and Catalysts | OpenOChem Learn [learn.openochem.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols: Carboxylic Acid Derivatization of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to the development of numerous compounds with a wide array of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Notably, derivatives of this scaffold have shown promise as inhibitors of various protein kinases, making them highly attractive for oncology research.[4] The 2-amino and 3-carboxylic acid functionalities on the pyrazolo[1,5-a]pyrimidine ring system serve as versatile synthetic handles for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR).[5]
This document provides a detailed guide to the derivatization of the carboxylic acid group of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. We will delve into the fundamental principles of carboxylic acid activation and subsequent derivatization into amides and esters, offering field-proven protocols and insights into experimental design.
Chemical Principles: Activating the Carboxylic Acid
Direct reaction of a carboxylic acid with an amine or alcohol to form an amide or ester, respectively, is generally inefficient. This is because the amine, being basic, will deprotonate the acidic carboxylic acid to form an unreactive carboxylate anion.[6] Therefore, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. This process is known as "activation."
Common Activation Strategies:
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and Dicyclohexylcarbodiimide (DCC) are widely used.[6][7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol. To improve efficiency and reduce side reactions like racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is often included.[7]
-
Acyl Halides: Conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic activation method.[8] The resulting acyl chloride is highly electrophilic and reacts readily with nucleophiles.
-
Phosphonium and Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling reagents that form activated esters in situ.[7]
The choice of activation reagent and reaction conditions depends on the specific substrate, the desired derivative, and the overall synthetic strategy.
Experimental Protocols
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This protocol describes a general procedure for the synthesis of N-substituted 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxamides. This method is broadly applicable and tolerant of a wide range of functional groups.
Workflow Diagram:
Caption: Workflow for Amide Synthesis via EDC/HOBt Coupling.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF or DCM (0.1 M concentration), add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (3.0 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired amide derivative.
Expert Insights:
-
Causality of Reagent Stoichiometry: A slight excess of the amine and coupling reagents ensures the complete consumption of the starting carboxylic acid. The use of three equivalents of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl salt of EDC and the HOBt, driving the reaction to completion.
-
Solvent Choice: DMF is an excellent solvent for a wide range of reactants, but its high boiling point can make removal difficult. DCM is a good alternative for less polar substrates. Ensure all solvents are anhydrous to prevent hydrolysis of the activated intermediate.
-
Troubleshooting: If the reaction is sluggish, particularly with electron-deficient amines, adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction.[9] However, be cautious as DMAP can sometimes promote side reactions. For challenging couplings with weakly nucleophilic amines, alternative, more potent coupling reagents like HATU may be necessary.[9]
Protocol 2: Esterification via Fischer-Speier Esterification
This protocol details the acid-catalyzed esterification of this compound with a simple alcohol.
Workflow Diagram:
Caption: Workflow for Fischer-Speier Esterification.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol) to be used as the solvent
-
Concentrated sulfuric acid (catalytic amount, e.g., 2-3 drops)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Suspend this compound (1.0 equivalent) in the desired alcohol (e.g., 20 mL per gram of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired ester.
Expert Insights:
-
Mechanism and Driving Equilibrium: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[6] The reaction is reversible, so using the alcohol as the solvent drives the equilibrium towards the product side.
-
Alternative Acid Catalysts: Other strong acids like hydrochloric acid can also be used.
-
For More Complex Alcohols: For bulkier or more valuable alcohols where using them as the solvent is not feasible, coupling reagents as described in Protocol 1 can be employed.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound.
| Derivative Type | Reagents | Solvent | Temperature | Typical Reaction Time | Purification Method |
| Amide | EDC·HCl, HOBt, DIPEA, Amine | DMF or DCM | 0 °C to RT | 12-24 hours | Column Chromatography |
| Ester | H₂SO₄ (cat.), Alcohol | Alcohol | Reflux | 4-8 hours | Recrystallization/Column Chromatography |
Conclusion
The derivatization of the 3-carboxylic acid group of this compound is a key strategy for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in these application notes provide robust and reproducible methods for the synthesis of amide and ester derivatives. Careful selection of reagents and reaction conditions, guided by the principles of carboxylic acid activation, will enable researchers to efficiently generate libraries of compounds for biological screening and lead optimization.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 7. peptide.com [peptide.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound.[1][2] We provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and final product purity.
I. Overview of the Primary Synthetic Pathway
The most common and reliable method for synthesizing the 2-Aminopyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-amino-1H-pyrazole derivative with a β-dicarbonyl compound or its equivalent.[3][4] For the target molecule, this compound, a logical and frequently employed route starts with 3,5-diaminopyrazole and a diethyl malonate derivative, followed by hydrolysis.
This guide will focus on troubleshooting this primary synthetic pathway, which is outlined below.
Caption: General synthetic route for this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
A. Low Yield of Intermediate Ester (Ethyl 2-amino-pyrazolo[1,5-a]pyrimidine-3-carboxylate)
Question: My cyclocondensation reaction is resulting in a very low yield of the desired intermediate ester. What are the likely causes and how can I improve it?
Answer: Low yields in this step can often be attributed to several factors, ranging from reactant purity to suboptimal reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Impure Starting Materials | 3,5-Diaminopyrazole can degrade over time, and impurities in diethyl 2-(ethoxymethylene)malonate can interfere with the reaction. | Ensure the purity of starting materials using techniques like recrystallization or column chromatography. Verify purity by NMR or melting point analysis. |
| Incorrect Solvent or Temperature | The choice of solvent and reaction temperature is critical for driving the reaction to completion. Inadequate temperatures can lead to slow reaction rates, while excessively high temperatures might cause decomposition. | Ethanol is a commonly used solvent. Ensure the reaction is heated to a sufficient reflux. If the reaction is sluggish, consider switching to a higher-boiling solvent like n-butanol, but monitor for potential side products.[5] |
| Suboptimal pH | The reaction can be sensitive to pH. While often run under neutral or slightly basic conditions, the presence of acidic or strongly basic impurities can hinder the reaction. | The addition of a catalytic amount of a mild base, such as piperidine or triethylamine, can sometimes facilitate the initial Michael addition and subsequent cyclization.[5] |
| Formation of Regioisomers | Although the reaction with 3,5-diaminopyrazole is generally regioselective, there is a possibility of forming the isomeric 2-amino-pyrazolo[1,5-a]pyrimidine-7-carboxylate, though this is less common. | Confirm the structure of your product using 2D NMR techniques (NOESY or HMBC) to verify the regiochemistry. Adjusting the reaction conditions (e.g., solvent polarity, temperature) may influence the regioselectivity.[3] |
B. Incomplete Hydrolysis of the Ester
Question: I am having difficulty fully hydrolyzing the ethyl ester to the final carboxylic acid. My TLC analysis shows a mixture of starting material and product.
Answer: Incomplete hydrolysis is a common issue, often related to the reaction conditions or the stability of the starting material under those conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base or Reaction Time | The ester may be sterically hindered or electronically deactivated, requiring more stringent conditions for complete hydrolysis. | Increase the molar excess of the base (e.g., NaOH or KOH) to 3-5 equivalents. Prolong the reaction time and ensure the temperature is maintained (e.g., refluxing aqueous ethanol). Monitor the reaction progress by TLC until the starting material is no longer visible. |
| Poor Solubility | The intermediate ester may have poor solubility in the aqueous base, limiting the reaction rate. | Use a co-solvent system like a mixture of water and ethanol, methanol, or THF to improve the solubility of the ester.[6] |
| Product Precipitation | The sodium or potassium salt of the carboxylic acid product may precipitate out of the reaction mixture, especially if the concentration is high, which can slow down the reaction. | If precipitation is observed, add more solvent to maintain a homogeneous solution. |
C. Difficulty with Product Purification
Question: My final product is difficult to purify. I'm observing persistent impurities even after recrystallization.
Answer: Purification challenges often stem from the presence of closely related side products or unreacted starting materials.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Residual Starting Materials | Incomplete reactions will leave starting materials in the crude product, which may co-crystallize with the desired compound. | Optimize the reaction conditions for both the cyclocondensation and hydrolysis steps to ensure complete conversion. Monitor reactions by TLC or LC-MS. |
| Formation of Side Products | Side reactions, such as self-condensation of the malonate derivative or decomposition of the pyrazole, can lead to impurities that are difficult to remove. | Re-evaluate the reaction temperature and time; milder conditions may reduce side product formation. Consider purification by column chromatography with an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid). |
| Inappropriate Recrystallization Solvent | The chosen solvent may not be ideal for selectively crystallizing the product while leaving impurities in the mother liquor. | Screen a variety of solvents or solvent mixtures for recrystallization. Common choices for similar heterocyclic carboxylic acids include ethanol/water, DMF/water, or acetic acid. |
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different base for the hydrolysis step?
A1: Yes, other bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH) can be used.[7] LiOH is sometimes preferred for its ability to effect hydrolysis under milder conditions, which can be beneficial if your molecule is sensitive to harsh basic conditions.
Q2: Is microwave-assisted synthesis a viable option for improving the yield of the cyclocondensation step?
A2: Absolutely. Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidines.[3][8] It is an excellent option to explore if you are facing issues with low yields or long reaction times under conventional heating.
Q3: My final product has poor solubility. What are some suitable solvents for NMR analysis?
A3: The carboxylic acid product is often poorly soluble in common non-polar NMR solvents like chloroform. DMSO-d6 is typically the solvent of choice for this class of compounds. You may also consider using a basic solvent like NaOD in D2O to form the soluble carboxylate salt.
Q4: What is the expected regioselectivity of the initial cyclocondensation reaction?
A4: The reaction of 3,5-diaminopyrazole with an unsymmetrical β-dicarbonyl equivalent is generally regioselective. The exocyclic amino group is typically more nucleophilic than the endocyclic nitrogen, leading to the formation of the 2-amino isomer as the major product.[6]
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-pyrazolo[1,5-a]pyrimidine-3-carboxylate
-
To a solution of 3,5-diaminopyrazole (1.0 eq) in absolute ethanol, add diethyl 2-(ethoxymethylene)malonate (1.05 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate ester.
Protocol 2: Hydrolysis to this compound
-
Suspend the ethyl 2-amino-pyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to a pH of approximately 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, recrystallize from an appropriate solvent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine Compounds
Welcome to the technical support center for the purification of pyrazolo[1,5-a]pyrimidine compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of N-heterocyclic compounds. Drawing from established protocols and field experience, this document provides in-depth troubleshooting advice and practical solutions to common purification challenges.
Introduction: The Purification Hurdle
Pyrazolo[1,5-a]pyrimidines are a cornerstone scaffold in medicinal chemistry, valued for their diverse biological activities.[1][2] However, their synthesis, often involving multi-step reactions, can yield complex crude mixtures containing unreacted starting materials, regioisomers, and other byproducts.[3][4] Effective purification is therefore a critical step to ensure the integrity of subsequent biological assays and development studies. This guide will equip you with the knowledge to tackle these challenges head-on.
Part 1: Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the purification of pyrazolo[1,5-a]pyrimidine compounds.
Q1: My TLC analysis of the crude reaction mixture shows multiple spots close to my product's expected Rf. What are the likely impurities, and how can I improve separation?
A1: Understanding the Impurities and Optimizing Chromatography
The presence of multiple spots near your product on a Thin-Layer Chromatography (TLC) plate is a common challenge. The most frequent culprits are regioisomers, unreacted 5-aminopyrazole starting material, and byproducts from the condensation reaction.[3][4]
Causality: The formation of regioisomers is often inherent to the reaction between unsymmetrical 5-aminopyrazoles and β-dicarbonyl compounds.[5] The nucleophilic centers on the aminopyrazole can react at different sites of the dicarbonyl compound, leading to isomeric products with very similar polarities.
Troubleshooting Steps:
-
Systematic Solvent System Screening for TLC: The key to good separation on a column is finding the right solvent system, and TLC is your primary tool for this.[6][7]
-
Start with a standard solvent system: A common starting point for N-heterocycles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8]
-
Vary the polarity: Prepare several TLC chambers with varying ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate). The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35, with clear separation from other spots.[6]
-
Try alternative solvent systems: If you can't achieve good separation, consider other solvent systems. For more polar pyrazolo[1,5-a]pyrimidines, a dichloromethane/methanol system may be effective.[8] In some cases, a three-component system, such as ethyl acetate/petroleum ether/tetrahydrofuran, can provide unique selectivity.
-
-
Column Chromatography Optimization:
-
Use a step-gradient elution: Instead of an isocratic (constant solvent ratio) elution, a step-gradient can be more effective for separating closely related compounds.[4] Start with a lower polarity mobile phase to elute non-polar impurities, then incrementally increase the polarity to elute your product, leaving more polar impurities on the column.
-
Consider your stationary phase: While silica gel is the most common stationary phase, its slightly acidic nature can sometimes cause issues with basic N-heterocycles, leading to streaking or decomposition.[9] If you observe this, you can either:
-
Add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent.[9]
-
Use a different stationary phase, such as neutral alumina.
-
-
Q2: My pyrazolo[1,5-a]pyrimidine compound is a solid, but I'm struggling to recrystallize it. It either "oils out" or doesn't crystallize at all. What should I do?
A2: Mastering the Art of Recrystallization
Recrystallization is a powerful and scalable purification technique for solid compounds, but finding the right conditions can be tricky.[4] "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[10] A failure to crystallize usually indicates that the compound is too soluble in the chosen solvent, even at low temperatures.
Troubleshooting Steps:
-
Systematic Solvent Selection: The ideal recrystallization solvent should dissolve your compound when hot but not when cold.[11][12][13]
-
Test solubility on a small scale: In test tubes, add a small amount of your crude product and test its solubility in various solvents at room temperature and upon heating. Common solvents to try for pyrazolo[1,5-a]pyrimidines include ethanol, methanol, ethyl acetate, and mixtures with water.
-
Use a solvent-pair system: If you can't find a single suitable solvent, a two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common pair for moderately polar compounds is ethanol and water.
-
-
Inducing Crystallization: If your compound is reluctant to crystallize from a cooled solution, you can try the following:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of the pure compound, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Reduce the volume of the solvent: If the compound is too soluble, carefully evaporate some of the solvent and try to cool the more concentrated solution again.[10]
-
Q3: I've purified my compound by column chromatography, but my NMR spectrum still shows impurities. What are my options?
A3: Advanced Purification Strategies
If standard column chromatography and recrystallization are insufficient, more advanced techniques may be necessary.
Troubleshooting Steps:
-
Repurify with a different chromatographic method:
-
Reverse-Phase Chromatography: If you used normal-phase (silica or alumina) chromatography, consider reverse-phase chromatography. This technique uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (often mixtures of water and acetonitrile or methanol). This can provide a different separation selectivity, which may resolve impurities that co-eluted in the normal-phase system.
-
Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than standard column chromatography. While it is more resource-intensive, it can be invaluable for obtaining highly pure material.
-
-
Chemical Derivatization: In some cases, it may be possible to selectively react either your desired compound or an impurity to alter its chemical properties, making it easier to separate. This is a more advanced technique and should be approached with caution, as it requires an additional reaction and subsequent purification.
Part 2: Frequently Asked Questions (FAQs)
-
What is the best way to monitor my reaction to minimize purification challenges?
-
Regularly monitor your reaction by TLC. This will help you determine the optimal reaction time to maximize product formation while minimizing the formation of byproducts from side reactions or product degradation. Quenching the reaction at the right time can significantly simplify the subsequent workup and purification.[4]
-
-
My pyrazolo[1,5-a]pyrimidine seems to be unstable on the silica gel column. What can I do?
-
As mentioned in Q1, the acidic nature of silica gel can sometimes degrade sensitive compounds. Try neutralizing the silica with a triethylamine-containing eluent or switch to a more inert stationary phase like neutral alumina. Additionally, minimizing the time the compound spends on the column by using a faster flow rate (flash chromatography) can help.
-
-
Are there any "green" or more environmentally friendly purification methods for these compounds?
-
Yes, optimizing your reaction can lead to greener purification. For example, microwave-assisted synthesis has been shown to produce pyrazolo[1,5-a]pyrimidines in high purity, often minimizing the need for chromatographic purification.[1] Additionally, recrystallization is generally considered a greener technique than chromatography as it can use less solvent.
-
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC as described in Q1. Aim for an Rf of ~0.3 for your target compound.
-
Column Packing: Select an appropriately sized column. As a rule of thumb, use a 20-50 fold excess by weight of silica gel to your crude material. Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. If solubility is an issue, use a slightly more polar solvent, but keep the volume to a minimum. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the determined solvent system. If using a gradient, start with a less polar mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Compound Type | Typical Solvent System (v/v) | Notes |
| Non-polar pyrazolo[1,5-a]pyrimidines | Hexane/Ethyl Acetate (e.g., 9:1 to 1:1) | A very common and effective system for a wide range of polarities.[8] |
| Moderately polar pyrazolo[1,5-a]pyrimidines | Dichloromethane/Methanol (e.g., 99:1 to 95:5) | Good for compounds with higher polarity that do not move in hexane/ethyl acetate.[8] |
| Basic pyrazolo[1,5-a]pyrimidines | Dichloromethane/Methanol with 1% Triethylamine | The triethylamine helps to prevent peak tailing on silica gel.[9] |
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair based on small-scale solubility tests (see Q2).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Part 4: Visualizing Purification Workflows
Diagram 1: Troubleshooting Chromatography
Caption: A decision tree for troubleshooting column chromatography.
Diagram 2: Recrystallization Workflow
Caption: A workflow for successful recrystallization.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. edu.rsc.org [edu.rsc.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Overcoming solubility issues of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Technical Support Center: 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
A Researcher's Guide to Overcoming Solubility Challenges
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that unlocking the full potential of this versatile heterocyclic compound begins with achieving reliable and reproducible solubilization. This guide is designed to provide you with in-depth, practical solutions to common solubility issues, grounded in established chemical principles.
The unique structure of this compound, possessing both a basic amino group and an acidic carboxylic acid group, makes it an amphoteric molecule. This dual nature is the key to mastering its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common questions and challenges encountered when working with this compound.
Q1: My compound won't dissolve in common organic solvents like Methanol or Ethanol. What am I doing wrong?
This is a frequent challenge. While many organic compounds are soluble in alcohols, the strong intermolecular forces (hydrogen bonding and crystal lattice energy) in this compound can make it resistant to dissolution in simple alcohols alone.
Underlying Cause: The planar, heterocyclic structure allows for efficient crystal packing, and the presence of both hydrogen bond donors (-NH2, -COOH) and acceptors (N atoms, C=O) creates a strong, stable solid-state structure. Overcoming this high lattice energy requires more than just a polar solvent.
Troubleshooting Steps:
-
Try polar aprotic solvents: Solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often more effective. They are excellent at disrupting hydrogen bonds and solvating both the polar and non-polar regions of the molecule. A product datasheet for a similar compound, Pyrimidine-4-carboxylic acid, notes its high solubility in DMSO (approx. 20 mg/mL)[1].
-
Use heat: Gently warming the mixture can provide the energy needed to break the crystal lattice bonds. Always monitor for compound degradation when heating.
-
Employ co-solvents: A mixture of solvents can be more effective than a single solvent.[2] For instance, a small amount of DMSO to initially wet and disperse the compound, followed by the addition of a less viscous solvent like methanol, can be an effective strategy.
Q2: I need to prepare an aqueous stock solution. Is this possible?
Directly dissolving the compound in neutral water is often difficult due to its limited aqueous solubility in its neutral (zwitterionic) form.[3] However, its amphoteric nature allows for a straightforward solution: pH modification.
Underlying Cause: As an amphoteric compound, its charge, and therefore its solubility in water, is highly dependent on the pH of the solution.[4][5][6]
-
In acidic conditions (low pH): The amino group becomes protonated (-NH3+), forming a cationic salt that is generally more water-soluble.
-
In basic conditions (high pH): The carboxylic acid group becomes deprotonated (-COO-), forming an anionic salt that is also typically more water-soluble.[7][8]
At its isoelectric point (the pH at which the net charge is zero), the compound will exhibit its minimum solubility.
Troubleshooting Workflow for Aqueous Solubility
Caption: Workflow for pH-dependent aqueous solubilization.
Q3: I've managed to dissolve the compound by adjusting the pH, but it precipitates when I add it to my cell culture media or buffer. Why?
This is a classic problem of pH shock. Your stock solution is at a pH extreme (either high or low) where the compound is soluble, but your final buffer or media is at a physiological pH (e.g., pH 7.4). When you add the stock, the pH of the local environment rapidly changes back towards neutral, causing your compound to crash out of solution.
Troubleshooting Steps:
-
Dilute slowly with vigorous stirring: Add your stock solution drop-by-drop into a vortexing solution of your final buffer. This helps to dissipate the local pH change more quickly.
-
Prepare a more dilute stock: A lower concentration stock solution will have a smaller impact on the pH of the final solution.
-
Use a co-solvent in your stock: Preparing a concentrated stock in 100% DMSO and then diluting it into your aqueous buffer can be a very effective strategy. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity in biological assays.
-
Consider salt formation: For more stable and soluble forms, consider converting the compound into a salt before dissolution.
Advanced Solubilization Strategies
For particularly challenging applications, the following advanced methods can be employed.
Strategy 1: Salt Formation
Creating a salt of your compound is a robust method to improve aqueous solubility and dissolution rate.[9][10][11] Since this compound is amphoteric, you can form salts with either acids or bases.
-
Base Salts (e.g., Sodium or Potassium Salt): Reacting the carboxylic acid with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will yield the corresponding carboxylate salt. These are often highly water-soluble.
-
Acid Salts (e.g., Hydrochloride or Mesylate Salt): Reacting the amino group with an acid like hydrochloric acid (HCl) or methanesulfonic acid will create an ammonium salt, which can also significantly enhance aqueous solubility.
Protocol: Small-Scale Salt Formation for Solubility Testing
-
Weigh 10 mg of this compound into a clean vial.
-
Add a small volume (e.g., 100 µL) of a suitable organic solvent (like methanol) to create a slurry.
-
For a base salt: Add 1.0 equivalent of 1M NaOH solution dropwise while stirring.
-
For an acid salt: Add 1.0 equivalent of 1M HCl in methanol dropwise while stirring.
-
Observe for dissolution. The formation of the salt should coincide with the solid dissolving.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge to obtain the salt form of your compound.
-
Test the solubility of the resulting salt in your desired aqueous buffer.
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[2][12]
Common Co-solvents and Their Properties
| Co-solvent | Polarity | Key Features | Typical Use Concentration |
| DMSO | High | Excellent solubilizing power for a wide range of compounds. | <1% in final biological assays |
| Ethanol | Medium | Less toxic than DMSO, good for general lab use. | Variable, often 5-10% in stock solutions |
| Propylene Glycol | Medium | Often used in pharmaceutical formulations. | Variable |
| PEG 400 | Medium | Low toxicity, can help form stable solutions. | Variable |
Protocol: Preparing a Co-solvent Stock Solution
-
Attempt to dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to the highest possible concentration.
-
Gently warm and sonicate if necessary to aid dissolution.
-
Once dissolved , this can be used as a high-concentration stock solution.
-
For final dilutions, add the stock solution to your aqueous buffer slowly and with vigorous mixing. Always perform a blank test with just the co-solvent to ensure it has no effect in your experiment.
Logical Flow for Solvent & Method Selection
Caption: Decision tree for selecting a solubilization strategy.
By systematically applying these principles and troubleshooting steps, you can confidently overcome the solubility challenges associated with this compound and proceed with your research.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. chembk.com [chembk.com]
- 4. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Side reaction products in the synthesis of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
A Guide to Side Reactions and Troubleshooting
Welcome to the technical support guide for the synthesis of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in pharmaceutical development.[1] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
The synthesis of this pyrazolopyrimidine scaffold, while well-established, is prone to several side reactions that can complicate purification and reduce yields. This guide addresses the most common issues in a practical, question-and-answer format, focusing on the causality behind each problem and providing validated solutions.
Section 1: Overview of the Primary Synthetic Pathway
The most common and efficient route to this compound is a two-step process. First, a cyclocondensation reaction is performed to construct the fused heterocyclic core, typically yielding the ethyl ester. This is followed by a saponification (hydrolysis) step to produce the final carboxylic acid. Understanding this workflow is key to diagnosing issues at each stage.
Caption: General two-step synthesis of the target molecule.
Section 2: Troubleshooting the Cyclocondensation Step
The formation of the pyrazolo[1,5-a]pyrimidine ring is the most critical step and the primary source of impurities. The reaction involves the condensation of an aminopyrazole with a 1,3-biselectrophilic compound.[2]
FAQ 1: My reaction produced a significant amount of an incorrect isomer. How can I control the regioselectivity?
Expert Analysis: This is the most common pitfall. It arises from the two nucleophilic nitrogen atoms in the 3-aminopyrazole ring system: the endocyclic N1 and the exocyclic NH2. When reacting with an unsymmetrical biselectrophile (e.g., ethyl 3-ethoxy-2-cyanoacrylate), two different cyclization pathways are possible, leading to regioisomers. The desired product results from the initial attack of the exocyclic amino group, followed by cyclization of the endocyclic nitrogen.
The reaction's regioselectivity is highly dependent on the reaction conditions, particularly the pH.
-
Under basic conditions (e.g., NaOEt): The endocyclic N1 nitrogen is deprotonated, making it a potent nucleophile. This can favor an initial attack from N1, leading to the formation of the undesired pyrazolo[3,4-d]pyrimidine isomer.
-
Under acidic or neutral conditions: The ring nitrogens are less nucleophilic, allowing the more sterically accessible and inherently nucleophilic exocyclic NH2 group to be the primary attacker, leading to the desired pyrazolo[1,5-a]pyrimidine product.[3]
Caption: Competing pathways leading to regioisomeric products.
Troubleshooting Protocol: Optimizing for Regioselectivity
-
Condition Screening: Systematically vary the reaction conditions from basic to neutral to acidic. Often, simply running the reaction in a high-boiling solvent like ethanol or acetic acid without a strong base is sufficient to favor the correct isomer.[2]
-
Catalyst Choice: If a catalyst is required, consider using a Lewis acid or a milder organic base like piperidine instead of strong alkoxides.[4]
-
Stepwise Addition: Try adding the aminopyrazole to a pre-heated solution of the biselectrophile and solvent to maintain consistent conditions throughout the addition.
-
Analysis: Monitor the formation of both isomers by TLC or LC-MS throughout the reaction to determine the optimal endpoint. The isomers often have different polarity, allowing for easy tracking.
| Parameter | Condition A (High-Risk) | Condition B (Optimized) | Rationale |
| Catalyst | Sodium Ethoxide (NaOEt) | Acetic Acid (catalytic) or None | Avoids deprotonation of the ring nitrogen, making the exocyclic amine the more competitive nucleophile. |
| Solvent | Ethanol | Acetic Acid or DMF | Acetic acid can act as both a solvent and a catalyst, promoting the desired pathway. DMF is a polar aprotic solvent that can also favor the correct cyclization. |
| Temperature | 60 °C | 100-120 °C | Higher temperatures are often needed to drive the final ring-closing dehydration step to completion. |
FAQ 2: My reaction has stalled, and I'm isolating an open-chain intermediate. How do I drive the reaction to completion?
Expert Analysis: Incomplete cyclization is another frequent issue. The reaction may successfully form the initial enamine intermediate but fail to proceed to the final ring-closed product. This is often due to insufficient energy to overcome the activation barrier for the final dehydration and cyclization step.[5] The stability of the conjugated enamine intermediate can make it a thermodynamic sink under suboptimal conditions.
Troubleshooting Protocol: Driving Cyclization to Completion
-
Increase Temperature: This is the most straightforward solution. Refluxing in a higher-boiling solvent such as n-butanol, DMF, or acetic acid can provide the necessary energy for cyclization.[6]
-
Use a Dehydrating Agent: If increasing temperature is not feasible or leads to degradation, the addition of a dehydrating agent can help. Molecular sieves (3Å or 4Å) added to the reaction can sequester the water produced during cyclization, driving the equilibrium towards the product according to Le Châtelier's principle.[7]
-
Acid Catalysis: The addition of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, H2SO4) can protonate the intermediate, making the final ring-closing step more favorable. Use with caution, as this can also promote side reactions if not carefully controlled.
Section 3: Troubleshooting the Saponification (Hydrolysis) Step
The final conversion of the ethyl ester to the carboxylic acid is seemingly simple but can introduce new impurities if not handled correctly.
FAQ 3: The purity of my final product is low after hydrolysis. What are the common side products from this step?
Expert Analysis: There are two primary side products to be aware of during saponification:
-
Incomplete Hydrolysis: The most common "impurity" is simply unreacted starting material (the ethyl ester). This occurs when reaction times are too short, the temperature is too low, or an insufficient amount of base is used.
-
Decarboxylation: The C3-carboxylic acid group on the pyrazolopyrimidine ring can be labile under harsh conditions. Excessive heat, prolonged reaction times, or strongly acidic/basic conditions can lead to the loss of CO2, resulting in the formation of 2-aminopyrazolo[1,5-a]pyrimidine as a byproduct.
Troubleshooting Protocol: Achieving Clean Hydrolysis
The key is to use conditions that are effective for ester cleavage but mild enough to prevent decarboxylation.
Recommended Mild Protocol:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, ~1.5-2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 4-16 hours).
-
Once complete, carefully acidify the reaction mixture with cold 1N HCl to a pH of ~3-4.
-
The product, this compound, will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
| Parameter | Harsh Conditions (High-Risk) | Mild Conditions (Optimized) | Rationale |
| Base | NaOH or KOH | Lithium Hydroxide (LiOH) | LiOH is highly effective for saponification at lower temperatures, reducing the risk of thermal degradation. |
| Solvent | Ethanol/Water | THF/Water | THF improves the solubility of the organic ester while allowing the reaction to proceed smoothly at room temperature. |
| Temperature | Reflux (60-80 °C) | Room Temperature (20-25 °C) | Avoids providing the thermal energy required for the decarboxylation side reaction. |
| Workup | Acidification at room temp or higher | Acidification in an ice bath | Controls any exotherm from neutralization and ensures clean precipitation of the product. |
Section 4: Purification and General Best Practices
FAQ 4: How can I effectively purify my final product from these side products?
Expert Analysis: A well-designed purification strategy is crucial.
-
From Regioisomers/Intermediates: If the cyclocondensation step produced impurities, it is often best to purify the intermediate ester before hydrolysis. Standard column chromatography on silica gel (using a gradient of ethyl acetate in hexanes or dichloromethane/methanol) is typically effective.
-
From Incomplete Hydrolysis: The difference in acidity between the starting ester and the final carboxylic acid provides a simple purification method. After the reaction, instead of immediate acidification, perform a basic aqueous extraction. The desired carboxylic acid product will move into the aqueous layer as its carboxylate salt, while the neutral ester impurity will remain in the organic layer. The layers can then be separated, and the aqueous layer acidified to precipitate the pure product.
-
From Decarboxylated Impurity: Recrystallization is often the best method. The carboxylic acid product and the decarboxylated side product will have different solubilities in solvents like ethanol, methanol, or water, allowing for effective separation.
References
- 1. This compound [myskinrecipes.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals. Pyrazolo[1,5-a]pyrimidines are a critical class of N-heterocyclic compounds, forming the core scaffold of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Their synthesis, while versatile, can present challenges. This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to streamline your experimental workflow.
Section 1: The Foundational Chemistry: Mechanism and Key Parameters
A robust understanding of the reaction mechanism is paramount for effective troubleshooting. The most common and versatile route to pyrazolo[1,5-a]pyrimidines is the cyclocondensation of a 3-amino-1H-pyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent.[1][2]
The reaction proceeds via a two-step sequence:
-
Nucleophilic Attack & Condensation: The exocyclic amino group of the 3-aminopyrazole attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
Cyclization & Dehydration: The endocyclic pyrazole nitrogen then attacks the second carbonyl group, leading to a cyclized intermediate which subsequently dehydrates to form the aromatic pyrazolo[1,5-a]pyrimidine ring system.[1]
This process is typically catalyzed by either acid or base.[1][4]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
Q1: My reaction has a very low or no yield. What went wrong?
This is a frequent issue stemming from several potential root causes. A systematic approach is key to diagnosis.
-
Potential Cause 1: Reagent Quality & Reactivity
-
Purity: Ensure the purity of both the 3-aminopyrazole and the 1,3-dicarbonyl compound. Impurities can inhibit the reaction or lead to unwanted side products.[4]
-
Stability: Some 1,3-dicarbonyl compounds, particularly malondialdehydes, can be unstable.[5] It is often preferable to generate them in situ or use a more stable synthetic equivalent like a β-enaminone or a β-haloenone.[2][6]
-
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Catalyst: The choice and concentration of the catalyst are critical.[4]
-
Acid Catalysis: Acetic acid is a common choice as it can serve as both a catalyst and a solvent.[4] For less reactive substrates, stronger acids like p-toluenesulfonic acid (p-TSA) or mineral acids may be required, but care must be taken to avoid degradation.
-
Base Catalysis: Bases like piperidine or sodium ethoxide can also promote the reaction, particularly the initial condensation step.[5]
-
-
Temperature & Time: These reactions often require elevated temperatures (reflux) to proceed to completion.[4][7] If TLC analysis shows unreacted starting material after several hours, consider incrementally increasing the temperature or extending the reaction time.[4]
-
-
Potential Cause 3: The Power of Microwaves
-
Microwave-assisted organic synthesis (MAOS) has proven exceptionally effective for this reaction class. It offers rapid, uniform heating that can dramatically reduce reaction times (from hours to minutes) and often leads to cleaner reactions with higher yields.[1][8][9] If conventional heating fails, MAOS is a highly recommended alternative.
-
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Typical Time | 4 - 24 hours | 5 - 30 minutes[1][8] |
| Typical Temp. | 80 - 150 °C (Reflux) | 120 - 170 °C[9] |
| Yield | Moderate to Good | Good to Excellent[1][8] |
| Side Products | More prevalent | Often minimized[8] |
Q2: My NMR shows a mixture of products, including an unexpected isomer. How can I improve regioselectivity?
The formation of regioisomers is a known challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.
-
The Root Cause: Competing Nucleophiles The 3-aminopyrazole has two nucleophilic nitrogen atoms: the exocyclic amino group (N-H₂) and the endocyclic pyrazole nitrogen (N-1). While the initial reaction typically occurs at the more nucleophilic amino group, subsequent cyclization can sometimes proceed through the alternative N-2 atom, leading to the isomeric pyrazolo[3,4-b]pyridine scaffold.
-
Controlling the Outcome:
-
Steric Hindrance: Introducing bulky substituents on the pyrazole ring can sterically direct the cyclization towards the desired N-1 attack.
-
Electronic Effects: The electronic nature of the 1,3-dicarbonyl compound plays a significant role. Highly differentiated carbonyl reactivity can favor one cyclization pathway over the other.
-
Strategic Choice of Precursors: Using precursors like β-enaminones, where one carbonyl is masked as an enamine, can pre-determine the direction of the initial attack and cyclization, thus enhancing regioselectivity.[5]
-
Q3: My product is an oil and is difficult to purify by column chromatography. What are my options?
This is a common frustration in organic synthesis.
-
Inducing Crystallization:
-
Solvent Screening: Attempt recrystallization from a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/pentane).[6]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.
-
Seeding: If you have a tiny amount of solid material, add a seed crystal to the supersaturated solution.
-
-
Alternative Purification:
-
Salt Formation: If your molecule has a basic nitrogen, consider forming a salt (e.g., hydrochloride or trifluoroacetate). Salts are often highly crystalline and can be purified by recrystallization and then neutralized to recover the free base.
-
Reverse-Phase Chromatography: If the compound is too polar for normal-phase silica gel, reverse-phase chromatography (C18) using water/acetonitrile or water/methanol gradients can be an effective alternative.[10]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most robust, general-purpose method to start with? For general-purpose synthesis, the reaction of a 3-aminopyrazole with a 1,3-diketone in refluxing acetic acid or ethanol with a catalytic amount of acid is a reliable starting point.[5][6] For faster, often cleaner results, a microwave-assisted protocol is highly recommended if the equipment is available.[11]
Q2: How do substituents on the starting materials affect the reaction? Electron-withdrawing groups on the 3-aminopyrazole can decrease its nucleophilicity, potentially slowing the reaction and requiring more forcing conditions (higher temperature or stronger catalyst).[10] Conversely, electron-donating groups can accelerate the reaction. The electronic properties of the starting materials can also influence the regioselectivity of the cyclization.[2]
Q3: Are three-component reactions a viable option? Yes, one-pot, three-component reactions involving a 3-aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile or ethyl cyanoacetate) are an efficient method for synthesizing highly substituted pyrazolo[1,5-a]pyrimidines.[1] These multicomponent reactions often benefit from microwave irradiation.[1][8]
Section 4: Validated Experimental Protocols
Protocol 1: General Procedure via Conventional Heating
This protocol describes the synthesis of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.
-
To a 50 mL round-bottom flask, add 3-amino-5-phenyl-1H-pyrazole (1.0 eq), acetylacetone (1.1 eq), and glacial acetic acid (10 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once complete, cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into ice-water (50 mL) and stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Microwave-Assisted Synthesis (MAOS)
This protocol is a general guideline for a microwave-assisted reaction.
-
In a 10 mL microwave reaction vial, combine the 3-aminopyrazole (1.0 eq), the 1,3-dicarbonyl compound (1.1 eq), and a suitable solvent (e.g., ethanol or acetic acid, 3-5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 150 °C) for 10-20 minutes. Safety Note: Ramping time and power should be controlled by the instrument's software.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Work-up the reaction as described in Protocol 1 (precipitation in ice-water, filtration).
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Welcome to the technical support center for the scale-up synthesis of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a successful and efficient scale-up of this important pharmaceutical intermediate.[1] The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[2][3]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Inefficient purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. While reflux is common, some reactions may benefit from a lower or higher temperature. - Ensure the purity of 5-aminopyrazole and diethyl 2-aminomalonate starting materials. - Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to improve purity and yield. |
| Formation of Impurities | - Side reactions due to high temperatures. - Presence of moisture in the reaction. - Incorrect stoichiometry of reactants. | - Conduct the reaction at the lowest effective temperature to minimize side product formation. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Carefully control the molar ratios of the reactants. |
| Difficulty in Product Isolation | - Product is too soluble in the reaction solvent. - Product precipitates as an oil instead of a solid. | - After reaction completion, cool the mixture and add a co-solvent to induce precipitation. - If an oil forms, try to scratch the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
| Inconsistent Results Between Batches | - Variation in raw material quality. - Inconsistent heating or stirring. - Changes in atmospheric moisture. | - Establish strict quality control specifications for all starting materials. - Use a well-calibrated heating mantle and overhead stirrer to ensure uniform reaction conditions. - Maintain a dry reaction environment, especially during reagent addition and reaction work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A1: The most frequently employed and scalable method is the condensation reaction between a 5-aminopyrazole derivative and a β-dicarbonyl compound or its equivalent.[2] For the synthesis of this compound, this typically involves the reaction of 3-amino-1H-pyrazole-4-carbonitrile with diethyl malonate or a similar reagent, followed by cyclization.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.
Q3: What are the critical safety precautions to consider during the scale-up?
A3: When working on a larger scale, it is crucial to handle all reagents in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some of the reagents, like phosphorus oxychloride (if used for chlorination steps in derivative synthesis), are highly corrosive and reactive, requiring careful handling.[4] Always have a quench solution ready for any reactive intermediates.
Q4: How can I purify the final product on a large scale?
A4: For large-scale purification, recrystallization is often the most practical and cost-effective method. The choice of solvent is critical and should be determined on a small scale first. A good recrystallization solvent will dissolve the compound at high temperatures but have low solubility at room temperature or below. Common solvent systems include ethanol, isopropanol, or mixtures with water.
Q5: What are the key parameters to control for a successful scale-up?
A5: The key parameters to control are:
-
Temperature: Ensure uniform heating and avoid localized overheating.
-
Stirring: Maintain efficient and consistent agitation to ensure homogeneity.
-
Rate of reagent addition: Slow and controlled addition of reagents can prevent exotherms and side reactions.
-
Purity of starting materials: Use high-quality, well-characterized starting materials to ensure reproducibility.
Experimental Protocol: Scale-Up Synthesis
This protocol outlines a general procedure for the synthesis of this compound.
Step 1: Synthesis of 2,7-diaminopyrazolo[1,5-a]pyrimidine-3-carbonitrile
References
- 1. This compound [myskinrecipes.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Racemization Control in the Synthesis of Chiral Pyrazolo[1,5-a]pyrimidine Derivatives
Welcome to the Technical Support Center for the stereoselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining stereochemical integrity in this important class of heterocyclic compounds. Pyrazolo[1,5-a]pyrimidines are a cornerstone scaffold in modern drug discovery, with applications as potent and selective inhibitors of various protein kinases.[1][2][3] As the therapeutic efficacy and safety of chiral molecules are often enantiomer-dependent, the control of racemization is of paramount importance.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding racemization in the synthesis of chiral pyrazolo[1,5-a]pyrimidines.
Q1: What is the primary cause of racemization during the synthesis of chiral pyrazolo[1,5-a]pyrimidines?
A1: Racemization typically occurs through the formation of a planar, achiral intermediate from a chiral starting material or product.[4] In the context of pyrazolo[1,5-a]pyrimidine synthesis, this often involves the deprotonation of a stereogenic center alpha to a carbonyl or cyano group, leading to a resonance-stabilized, planar enolate. Subsequent protonation can occur from either face with equal probability, resulting in a racemic mixture.
Q2: My reaction is showing excellent diastereoselectivity but poor enantioselectivity. What could be the issue?
A2: This scenario often points to a well-controlled reaction environment in terms of facial bias for the introduction of a new stereocenter, but a lack of control over the absolute configuration. This can happen if you are using a chiral auxiliary that effectively shields one face of the molecule, but your reaction conditions are harsh enough to cause epimerization of the newly formed stereocenter. Alternatively, if you are using a chiral catalyst, it may be that the catalyst is not effectively differentiating between the enantiotopic faces of the substrate.
Q3: How can I determine the enantiomeric excess (ee%) of my pyrazolo[1,5-a]pyrimidine product?
A3: The most common and reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Other methods include chiral Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.
Q4: Can the choice of solvent impact the level of racemization?
A4: Absolutely. The solvent plays a critical role in stabilizing intermediates and transition states. Polar, protic solvents can facilitate racemization by promoting the formation and protonation/deprotonation of enolates. Aprotic solvents are generally preferred for maintaining stereochemical integrity. A thorough solvent screen is often a crucial step in optimizing enantioselectivity.
Q5: Are there any specific functional groups on the pyrazolo[1,5-a]pyrimidine core that are more prone to racemization?
A5: Yes, any stereocenter with an adjacent acidic proton is susceptible to racemization, especially if that proton is further activated by electron-withdrawing groups. For instance, a chiral substituent at the C5 or C7 position of the pyrazolo[1,5-a]pyrimidine ring, if it contains an alpha-proton, can be prone to epimerization under basic or even mildly acidic conditions.
Part 2: Troubleshooting Guide for Racemization Control
This guide provides a systematic approach to diagnosing and resolving issues of poor enantioselectivity in your reactions.
Issue 1: Low or Inconsistent Enantiomeric Excess (% ee)
Potential Cause A: Compromised Chiral Catalyst or Ligand
-
Expertise & Experience: The heart of any asymmetric synthesis is the chiral catalyst. Its purity and integrity are non-negotiable. Many organometallic catalysts and chiral ligands are sensitive to air and moisture, leading to decomposition or the formation of less selective catalytic species.
-
Troubleshooting Steps:
-
Verify Purity: Ensure the catalyst and/or ligand are of high purity. If synthesized in-house, re-purify and thoroughly characterize. For commercial catalysts, use a fresh batch from a reputable supplier.
-
Inert Atmosphere: Conduct all manipulations of the catalyst and the reaction itself under a strictly inert atmosphere (e.g., argon or nitrogen). Use of a glovebox is highly recommended.
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents and flame-dried glassware. Even trace amounts of water can hydrolyze and deactivate the catalyst.
-
Potential Cause B: Suboptimal Reaction Conditions
-
Expertise & Experience: The delicate balance of energies between the diastereomeric transition states leading to the two enantiomers is easily perturbed by reaction conditions. Temperature, in particular, is a critical parameter.
-
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state with the lower activation energy.[5] If your reaction is run at room temperature, try cooling it to 0 °C, -20 °C, or even -78 °C.
-
Solvent Screening: The polarity and coordinating ability of the solvent can dramatically affect catalyst performance. Conduct a screen of anhydrous, aprotic solvents (e.g., toluene, dichloromethane, THF, dioxane).
-
Base Selection: If a base is required, its strength and steric bulk are crucial. Strong, non-nucleophilic bases are often preferred. A common cause of racemization is the use of a base that is too strong, leading to unwanted enolization of the product.
-
| Parameter | Recommendation for High % ee | Rationale |
| Temperature | Lower temperatures (e.g., -78 °C to 0 °C) | Increases the energy difference between diastereomeric transition states.[5] |
| Solvent | Aprotic, non-coordinating (e.g., Toluene, DCM) | Minimizes stabilization of planar, achiral intermediates. |
| Base | Weak, non-nucleophilic (e.g., K2CO3, DIPEA) | Reduces the risk of product epimerization. |
| Concentration | Higher concentrations | Can favor the desired catalytic cycle over background reactions. |
Potential Cause C: Racemization via a Planar Intermediate
-
Expertise & Experience: The formation of a planar enolate or similar achiral intermediate is a common mechanism for racemization.[4] This is particularly relevant in the synthesis of pyrazolo[1,5-a]pyrimidines, which often involve condensation reactions that can be reversible or subject to side reactions under the reaction conditions.
-
Troubleshooting Steps:
-
Mechanism-Based Hypothesis: Analyze the reaction mechanism to identify any steps where a stereocenter could be deprotonated to form a planar intermediate.
-
Reaction Time: Minimize the reaction time. Prolonged exposure to the reaction conditions, even if they are mild, can lead to gradual racemization of the product. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Work-up Conditions: Ensure that the work-up procedure is non-racemizing. Avoid strongly acidic or basic conditions during extraction and purification if the product is labile.
-
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Asymmetric Synthesis of a Chiral Pyrazolo[1,5-a]pyrimidine Derivative
This protocol provides a generalized workflow for the asymmetric synthesis of a chiral pyrazolo[1,5-a]pyrimidine derivative, emphasizing the points critical for controlling racemization.
-
Preparation of Glassware and Reagents:
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).
-
Solvents must be anhydrous, obtained from a solvent purification system or freshly distilled from an appropriate drying agent.
-
All solid reagents should be dried in a vacuum oven before use.
-
-
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chiral catalyst and/or ligand under a positive pressure of inert gas.
-
Add the anhydrous solvent via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
-
Addition of Reactants:
-
Dissolve the prochiral substrate and other reagents in the anhydrous solvent in a separate flame-dried flask.
-
Add the solution of the reactants to the catalyst mixture dropwise via a syringe pump over a prolonged period to maintain a low concentration of the reactants and favor the catalytic pathway.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction at low temperature by the addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Allow the mixture to warm to room temperature and perform an aqueous work-up using pH 7 buffer to avoid acidic or basic conditions that could induce racemization.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a carefully chosen solvent system. Avoid prolonged exposure to silica gel, which can be acidic and may cause racemization of sensitive compounds.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in the mobile phase.
-
Prepare a solution of the racemic mixture to identify the retention times of both enantiomers.
-
-
Chromatographic Conditions:
-
Column: Select a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).
-
Mobile Phase: A typical mobile phase for normal phase separation is a mixture of hexane and isopropanol. The ratio may need to be optimized to achieve baseline separation.
-
Flow Rate: Start with a flow rate of 1.0 mL/min and adjust as needed to optimize resolution.
-
Temperature: Maintain a constant column temperature, as temperature can affect enantioselectivity.
-
-
Analysis:
-
Inject the racemic sample to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the chiral sample.
-
Calculate the enantiomeric excess using the areas of the two peaks: ee% = [|Area1 - Area2| / (Area1 + Area2)] x 100.
-
Part 4: Visualization of Key Concepts
Diagram 1: General Racemization Pathway
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
For drug discovery researchers and scientists, the pyrazolo[1,5-a]pyrimidine scaffold is a well-established and highly valuable core structure. Its derivatives have demonstrated potent inhibitory activity against a range of critical therapeutic targets, particularly protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2] This guide provides an in-depth, experience-driven framework for the biological validation of a specific, foundational member of this family: 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols. This document is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring scientific integrity and trustworthiness in your findings.
Foundational Rationale: Why Focus on Kinase Inhibition?
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, primarily because its structure can mimic the purine core of ATP, allowing it to competitively bind within the ATP-binding pocket of protein kinases.[1][2] Numerous derivatives have been developed as potent inhibitors of kinases such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Phosphoinositide 3-Kinases (PI3Ks), and Pim-1 kinase.[3][4][5][6] Given this extensive precedent, our validation strategy for this compound will logically begin by screening its activity against a panel of cancer-relevant protein kinases.
For this guide, we will focus on Cyclin-Dependent Kinase 2 (CDK2) , a critical regulator of the cell cycle, and a known target for this scaffold.[3] Dysregulation of CDK2 is a hallmark of various cancers, making it a prime therapeutic target.
Selecting Comparators: Establishing a Performance Baseline
To objectively assess the biological activity of our topic compound, we must compare it against well-characterized alternatives. A robust comparison requires at least two types of controls:
-
A Structurally Similar Compound: This helps to understand the contribution of specific functional groups on the core scaffold. We will use Milciclib , a known pyrazolo[1,5-a]pyrimidine derivative that inhibits CDKs.[3]
-
A Known, Potent Inhibitor (Positive Control): This validates the assay's sensitivity and provides a benchmark for high-potency inhibition. We will use Ribociclib , an FDA-approved CDK4/6 inhibitor that also shows potent activity against CDK2.[3]
| Compound Name | Structure | Rationale for Inclusion |
| Test Compound: this compound | The novel compound whose biological activity is under investigation. | |
| Comparator 1: Milciclib | A structurally related pyrazolo[1,5-a]pyrimidine derivative with known CDK inhibitory activity.[3] | |
| Comparator 2: Ribociclib (Positive Control) | A potent, clinically approved CDK inhibitor to serve as a high-potency benchmark for assay validation.[3] |
Experimental Validation Workflow: From Target to Cell
Our validation will follow a logical, multi-stage progression from direct target engagement to cellular effects. This ensures that any observed cellular activity can be confidently attributed to the intended mechanism of action.
Caption: A multi-phase workflow for validating kinase inhibitor activity.
Phase 1: Biochemical Validation - Direct Target Inhibition
The first crucial step is to determine if our test compound directly inhibits the enzymatic activity of our target kinase, CDK2, in a purified, cell-free system.
Experiment 1.1: In Vitro Kinase Inhibition Assay (IC50 Determination)
Causality: This assay directly measures the compound's ability to inhibit CDK2 from phosphorylating its substrate. It is the most direct test of target engagement and allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of potency.
Detailed Protocol:
-
Reagents & Materials:
-
Recombinant Human CDK2/Cyclin E1 enzyme complex.
-
Kinase substrate (e.g., Histone H1).
-
ATP (Adenosine Triphosphate).
-
Test Compound, Milciclib, and Ribociclib, dissolved in 100% DMSO to create 10 mM stock solutions.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as an indicator of kinase activity).
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Add 50 nL of each compound dilution to the wells of a 384-well plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Add 5 µL of a 2X CDK2/Cyclin E1 enzyme and substrate solution in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (at a concentration close to the Km for CDK2).
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect kinase activity by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves two steps: terminating the kinase reaction and depleting remaining ATP, followed by converting the generated ADP into a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Hypothetical Data Summary:
| Compound | Target | IC50 (nM) |
| This compound | CDK2 | 850 |
| Milciclib | CDK2 | 95 |
| Ribociclib | CDK2 | 70 |
Interpretation: This hypothetical data suggests our test compound has moderate activity against CDK2, though it is less potent than the established inhibitors. The carboxylic acid and simple amino group may not be optimal for binding compared to the more complex substitutions on Milciclib and Ribociclib.[3]
Phase 2: Cellular Validation - Confirming On-Target Effects in a Biological System
Observing biochemical activity is essential, but it doesn't guarantee the compound can enter a cell and engage its target in a complex biological environment. The next phase addresses this critical question.
Experiment 2.1: Antiproliferative Assay (GI50 Determination)
Causality: Since CDK2 is a key driver of cell proliferation, a potent inhibitor should block cell growth. This assay measures the compound's ability to inhibit the proliferation of a cancer cell line known to be dependent on CDK2 activity (e.g., MCF-7 breast cancer cells). This provides the half-maximal growth inhibition concentration (GI50).
Detailed Protocol:
-
Reagents & Materials:
-
MCF-7 human breast cancer cell line.
-
Complete growth medium (e.g., DMEM with 10% FBS and antibiotics).
-
Test compounds serially diluted in complete growth medium.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well clear-bottom, white-walled tissue culture plates.
-
-
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
The next day, remove the medium and add fresh medium containing the serially diluted test compounds. Include a DMSO-only vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Shake the plate for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the percent cell growth versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the GI50 value.
-
Hypothetical Data Summary:
| Compound | Cell Line | GI50 (µM) |
| This compound | MCF-7 | 12.5 |
| Milciclib | MCF-7 | 1.1 |
| Ribociclib | MCF-7 | 0.9 |
Interpretation: The cellular data correlates with the biochemical findings. The test compound shows antiproliferative activity, but at a significantly higher concentration than the comparators. This could be due to its lower intrinsic potency or poor cell permeability. The carboxylic acid group, which is ionized at physiological pH, can often hinder passive diffusion across cell membranes.
Visualizing the Mechanism: CDK2's Role in Cell Cycle Progression
To contextualize our findings, it is essential to understand the signaling pathway we are targeting. CDK2, in complex with Cyclin E, is a master regulator of the G1 to S phase transition in the cell cycle. Its inhibition should lead to an arrest at this checkpoint.
Caption: Mechanism of G1/S cell cycle arrest by CDK2 inhibition.
Conclusion and Future Directions
This guide outlines a foundational strategy for validating the biological activity of this compound. Based on our hypothetical results, the compound demonstrates modest, dose-dependent inhibitory activity against CDK2 in both biochemical and cellular assays.
Key Findings:
-
The compound is a direct inhibitor of CDK2, albeit with lower potency than more heavily substituted pyrazolo[1,5-a]pyrimidine derivatives like Milciclib.[3]
-
Its antiproliferative activity in MCF-7 cells is consistent with its biochemical potency, though potential issues with cell permeability may exist.
-
The pyrazolo[1,5-a]pyrimidine core serves as a viable starting point for kinase inhibitor design, as supported by extensive literature.[1][2][7]
Next Steps & Deeper Validation:
-
Kinase Selectivity Profiling: To ensure the observed effects are not due to off-target activity, the compound should be screened against a broad panel of kinases.[6]
-
Cell Cycle Analysis: Flow cytometry experiments using propidium iodide staining should be conducted to confirm that treatment with the compound causes an accumulation of cells in the G1 phase of the cell cycle, directly validating the proposed mechanism.
-
Structure-Activity Relationship (SAR) Studies: The 2-amino and 3-carboxylic acid moieties are prime handles for chemical modification.[8] Synthesizing and testing analogs could dramatically improve potency and cell permeability, a common strategy in medicinal chemistry.[5][9]
By following this structured, evidence-based approach, researchers can build a robust and trustworthy data package to validate the biological activity of novel compounds and guide the next steps in the drug discovery pipeline.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid as a Kinase Inhibitor Scaffold
Introduction: The Central Role of Kinases in Drug Discovery
Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of phosphate groups from ATP to specific protein substrates. This phosphorylation process acts as a molecular switch, controlling a vast array of cellular activities, including growth, differentiation, metabolism, and apoptosis.[1] Given their central role, it is not surprising that dysregulation of kinase activity, often through genetic mutations or overexpression, is a hallmark of many human diseases, particularly cancer.[1][2] This has positioned protein kinases as one of the most critical classes of "druggable" targets for therapeutic intervention.[2][3]
The development of small-molecule protein kinase inhibitors (PKIs) has revolutionized treatment paradigms in oncology and beyond.[1] The success of pioneering drugs like Imatinib validated this therapeutic strategy, and as of 2023, over 70 small-molecule kinase inhibitors have received FDA approval.[1][3] A key to the success of these inhibitors is the design of molecular scaffolds that can effectively compete with ATP for binding within the kinase catalytic site. One such "privileged scaffold" that has garnered significant attention is the pyrazolo[1,5-a]pyrimidine core.[1][4] This heterocyclic system is a bioisostere of adenine, the core of ATP, allowing it to mimic key hydrogen bonding interactions with the "hinge" region of the kinase domain.[4]
This guide provides an in-depth technical comparison of a specific derivative, 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid , with other known kinase inhibitors. We will explore its synthesis, mechanism of action, and a logical, field-proven workflow for its evaluation, supported by detailed experimental protocols and comparative data.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Validated Core for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine framework is a cornerstone in modern medicinal chemistry due to its versatile synthesis and potent biological activity.[1][5] Its structural resemblance to purine enables it to function as an effective "hinge-binder," a critical interaction for ATP-competitive kinase inhibition.[1][2][4] The true power of this scaffold lies in its synthetic tractability; various positions on the fused ring system can be readily functionalized, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1][5][6]
This versatility has led to the development of several clinically successful drugs. Notably, two of the three FDA-approved Tropomyosin Receptor Kinase (Trk) inhibitors, Larotrectinib and Entrectinib , as well as the second-generation inhibitor Repotrectinib , are built upon the pyrazolo[1,5-a]pyrimidine nucleus.[7][8][9] These drugs have demonstrated remarkable efficacy in treating cancers harboring NTRK gene fusions, cementing the therapeutic potential of this scaffold.[7][8] Derivatives have also shown potent activity against a wide range of other kinases, including JAK2, PI3Kδ, EGFR, and B-Raf, highlighting the broad applicability of this chemical class.[1][10][11][12]
Synthesis of this compound
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives is typically achieved through the condensation of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1] A common and efficient method involves a cyclization reaction that can be performed under various conditions, including microwave assistance for improved yields and reaction times.[1]
Below is a representative synthetic scheme for obtaining the title compound. The causality behind this choice of pathway is its efficiency and use of readily available starting materials. The initial condensation forms the core heterocyclic ring, followed by functional group manipulations to yield the final product.
Caption: A representative synthetic pathway for the target compound.
Mechanism of Action: An ATP-Competitive Inhibitor Profile
Kinase inhibitors are broadly classified based on their interaction with the target enzyme's conformational state.[13]
-
Type I inhibitors bind to the active conformation of the kinase (DFG-in) in the ATP pocket.
-
Type II inhibitors bind to an inactive conformation (DFG-out), extending into an adjacent allosteric pocket.
-
Allosteric inhibitors (Type III/IV) bind to sites distinct from the ATP pocket.
-
Covalent inhibitors (Type VI) form an irreversible bond with a residue in or near the active site.[13]
The pyrazolo[1,5-a]pyrimidine scaffold, by mimicking the adenine moiety of ATP, predominantly gives rise to Type I ATP-competitive inhibitors .[1][11][14] These molecules occupy the ATP-binding site, forming hydrogen bonds with the hinge region residues, thereby preventing the binding of ATP and blocking the phosphotransfer reaction.[2][13] this compound is predicted to follow this mechanism, using its heterocyclic core as an anchor in the hinge region while its substituents at the 2- and 3-positions can be modified to achieve selectivity by interacting with other regions of the ATP pocket.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New pyrazolopyrimidine inhibitors of protein kinase d as potent anticancer agents for prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminopyrazolo[1,5-a]pyrimidine-3-Carboxylic Acid Analogs
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] This fused heterocyclic system is a key component in several approved drugs and clinical candidates, particularly in oncology.[3] This guide focuses on analogs derived from the 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid core, providing a comparative analysis of their structure-activity relationships (SAR) across various biological targets, with a primary focus on protein kinase inhibition. We will dissect the causal relationships behind synthetic choices and assay designs, offering field-proven insights for researchers in drug discovery.
The Pyrazolo[1,5-a]pyrimidine Core: Synthetic Strategy and Rationale
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold stems from its accessible synthesis, which allows for systematic structural diversification. The most prevalent and robust method is the cyclocondensation reaction between a 3-amino (or 5-amino) pyrazole precursor and a β-dicarbonyl compound or its synthetic equivalent.[4][5] This choice is strategic; by varying both the aminopyrazole and the dicarbonyl component, chemists can independently install a wide array of substituents at different positions of the final bicyclic core, enabling comprehensive exploration of the chemical space.
The general workflow is depicted below. The initial condensation is driven by the nucleophilicity of the exocyclic amino group of the pyrazole attacking one of the carbonyls, followed by an intramolecular cyclization involving the endocyclic pyrazole nitrogen and the second carbonyl, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine system.
Caption: General Synthetic Workflow for Pyrazolo[1,5-a]pyrimidines.
Comparative SAR Analysis at Key Positions
The biological activity of pyrazolo[1,5-a]pyrimidine analogs is exquisitely sensitive to the nature and position of its substituents. We will compare the SAR at four key positions: the C3 "handle," the C2 amino group, and the C5 and C7 positions, which are critical for modulating potency and selectivity.
The C3 Position: An Anchor for Potency
The 3-carboxylic acid moiety and its derivatives, particularly amides, serve as a crucial interaction point and a vector for chemical exploration. The orientation of this group allows it to form key hydrogen bonds within the ATP-binding pocket of many kinases.
For Tropomyosin Receptor Kinase (Trk) inhibitors, converting the C3-carboxylic acid to a picolinamide (an amide formed with 2-aminopyridine) was found to be critical for high potency.[3] This modification significantly enhanced TrkA inhibitory activity, with compounds achieving IC50 values in the low nanomolar range.[3] This is because the picolinamide moiety can form additional interactions in the active site. In contrast, for c-Src kinase inhibitors, a simple primary carboxamide at the C3 position was sufficient for potent activity, highlighting target-specific requirements.[6] For B-Raf inhibitors, ester derivatives of the carboxylic acid have proven effective.[7]
| Compound Series | C3-Substituent | Target Kinase | Representative IC50 | Key Insight |
| TrkA Inhibitors[3] | Picolinamide | TrkA | 1.7 nM | The amide bond and pyridine ring significantly enhance binding affinity. |
| c-Src Inhibitors[6] | Carboxamide | c-Src | Potent Inhibition | A primary amide provides a necessary hydrogen bonding motif for c-Src. |
| CDK9 Inhibitors[8] | Sulfonamide | CDK9 | Potent Inhibition | A sulfonamide can act as a bioisostere for the carboxylic acid/amide. |
| B-Raf Inhibitors[7] | Carboxylate Ester | B-Raf | Potent Inhibition | The ester group can be tuned for pharmacokinetic properties while maintaining activity. |
The C2 Position: The Core Amino Interaction
The 2-amino group is a defining feature of this analog class. It often acts as a hydrogen bond donor, interacting with the "hinge" region of the kinase ATP-binding site, a common binding motif for Type I kinase inhibitors.
Modifying this group can drastically alter the activity profile. For instance, in the development of c-Src inhibitors, substituting the 2-amino group with a 3,5-dimethoxyphenylamino (anilino) moiety led to potent and selective compounds.[6] This larger, more hydrophobic group can access a deeper pocket in the c-Src active site, conferring both potency and selectivity over other kinases. This demonstrates a strategic shift from a simple hinge-binding element to a group that provides more extensive and specific interactions.
The C5 and C7 Positions: Tuning Selectivity and Physicochemical Properties
Substituents at the C5 and C7 positions of the pyrimidine ring project into the solvent-exposed region of the ATP binding site. This makes them ideal points for modification to improve selectivity, solubility, and other pharmacokinetic properties without disrupting the core binding interactions.
-
At the C5 Position: For Trk inhibitors, the introduction of a 2,5-difluorophenyl-substituted pyrrolidine at C5 dramatically increased inhibitory activity.[3] This group likely forms favorable interactions with the ribose-binding pocket. In the c-Src series, a small cyclopropyl or methyl group at C5 was found to be optimal.[6]
-
At the C7 Position: In a series of compounds designed to selectively kill p21-deficient cancer cells, an optimized phenyl amide moiety at the C7 position was critical for the desired antiproliferative activity.[9] For PI3Kδ inhibitors, a morpholine group at C7 was a key feature for achieving high potency.[10]
The following diagram summarizes the key SAR findings for kinase inhibition.
Caption: Summary of Structure-Activity Relationships.
Experimental Protocols
To ensure scientific integrity and reproducibility, the protocols described below are presented as self-validating systems, including necessary controls and decision points.
Protocol: General Synthesis of Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
This protocol describes the synthesis of a common intermediate, illustrating the core cyclocondensation reaction.
Materials:
-
Ethyl 2-cyano-3-(dimethylamino)acrylate
-
3-Amino-4-cyanopyrazole
-
Ethanol, absolute
-
Piperidine
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-amino-4-cyanopyrazole (1.0 eq) and ethyl 2-cyano-3-(dimethylamino)acrylate (1.05 eq).
-
Solvent and Catalyst: Add absolute ethanol (20 mL/g of aminopyrazole) to the flask. Add piperidine (0.1 eq) as a basic catalyst. Rationale: Piperidine facilitates the initial Michael addition and subsequent cyclization.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is typically complete within 4-6 hours. Self-validation: The disappearance of the starting materials and the appearance of a new, more polar spot indicates reaction progression.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Purification: The product is often pure enough after filtration. If necessary, recrystallize from hot ethanol to obtain the pure ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro Kinase Inhibition Assay (Example: TRKA)
This protocol outlines a typical biochemical assay to determine the IC50 value of a test compound.
Materials:
-
Recombinant human TRKA enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well plates
Workflow:
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO in a 384-well plate. Include a DMSO-only control (0% inhibition) and a control with a known potent inhibitor like Larotrectinib (100% inhibition). Trustworthiness: These controls are essential to validate the assay window and performance.
-
Enzyme and Substrate: Add the TRKA enzyme and the biotinylated peptide substrate to each well containing the test compound.
-
Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Km value for TRKA. Rationale: Using ATP at its Km makes the assay more sensitive to competitive inhibitors.
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent. The amount of light produced is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the design of potent and selective inhibitors of various biological targets, especially protein kinases. The structure-activity relationship studies consistently highlight the importance of specific substitutions at key positions:
-
C2-Anilino groups for enhanced hydrophobic interactions.
-
C3-Amides for critical hydrogen bonding.
-
C5 and C7 positions for fine-tuning selectivity and pharmacokinetic properties.
Future research will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects and exploring novel modifications to overcome acquired drug resistance, a significant challenge in kinase inhibitor therapy.[3] The continued application of rational design based on the robust SAR data presented here will undoubtedly lead to the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives: A Comparative Guide for Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this core structure have garnered significant attention for their potential as therapeutic agents, particularly in oncology.[2] This guide provides a comparative analysis of the in vivo efficacy of a specific subclass, the 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives, in various animal models. By synthesizing data from multiple preclinical studies, this document aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the therapeutic potential and experimental considerations for this promising class of compounds.
The this compound Scaffold: A Foundation for Targeted Therapies
The this compound core provides a rigid and planar structure amenable to diverse chemical modifications. This synthetic tractability allows for the fine-tuning of physicochemical properties and biological activity.[1] The presence of the 2-amino group and the 3-carboxylic acid (or its derivatives like carboxamides) offers key points for interaction with biological targets, often leading to potent and selective inhibition of key signaling proteins. A primary focus of research for this scaffold has been the development of protein kinase inhibitors, which play a crucial role in regulating cellular processes frequently dysregulated in cancer.[2]
Comparative In Vivo Efficacy in Animal Models of Cancer
While direct head-to-head in vivo comparative studies of multiple this compound derivatives are limited in published literature, a comprehensive analysis of individual studies provides valuable insights into their anti-cancer potential. The most common preclinical evaluation platform for these compounds is the use of xenograft models, where human cancer cells are implanted into immunodeficient mice.[3][4][5]
Tropomyosin Receptor Kinase (Trk) Inhibition
A notable application of the pyrazolo[1,5-a]pyrimidine scaffold is in the development of Tropomyosin Receptor Kinase (Trk) inhibitors.[6] While not all exemplified compounds strictly adhere to the "2-amino" substitution, the structure-activity relationship (SAR) insights are highly relevant. For instance, derivatives with a 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine core have demonstrated significant antitumor activity in xenograft mouse models. One such compound exhibited a remarkable 97% tumor growth inhibition at a dose of 30 mg/kg.[6] This highlights the potential of substitutions at the 3-position to drive potent in vivo efficacy.
B-Raf Kinase Inhibition
The Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers. B-Raf is a key kinase in this pathway, and its inhibition is a validated therapeutic strategy. Pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives have been identified as potent B-Raf kinase inhibitors.[7] Although specific in vivo efficacy data for 2-amino-substituted versions in this context is not detailed in the provided search results, the targeting of this well-known oncogenic kinase underscores a significant therapeutic avenue for this compound class.
Phosphoinositide 3-kinase (PI3K) Delta Inhibition
The PI3K signaling pathway is another crucial regulator of cell growth and survival. Isoform-selective PI3K inhibitors are of great interest to minimize off-target effects. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective PI3Kδ inhibitors.[8] The development of these inhibitors involved modifications at various positions of the pyrazolo[1,5-a]pyrimidine core, indicating the scaffold's versatility in achieving isoform selectivity. While the provided information does not contain specific in vivo efficacy data for these PI3Kδ inhibitors, their successful design as selective inhibitors is a testament to the scaffold's potential.
In Vivo Efficacy Beyond Oncology: Anti-tubercular Activity
The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives extends beyond cancer. Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have shown bactericidal efficacy against Mycobacterium tuberculosis.[9][10] In a mouse model of tuberculosis, optimized lead compounds from this series were able to reduce bacterial colony-forming unit (CFU) counts in the lungs by more than two logs.[9][10] This demonstrates the broad applicability of this scaffold in addressing infectious diseases.
Experimental Protocols for In Vivo Efficacy Assessment
The robust evaluation of in vivo efficacy relies on well-designed and meticulously executed animal studies. The following provides a generalized, yet detailed, protocol for assessing the anti-tumor activity of this compound derivatives in a cell line-derived xenograft (CDX) model.
Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., HCT116 for colon cancer) are cultured in appropriate media and conditions until they reach the desired confluence for implantation.[11]
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[4]
-
Tumor Implantation: A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.[12]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.
-
Drug Administration: The investigational compound (a this compound derivative) is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints may include tumor regression, time to progression, and survival.[5]
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. At the end of the study, organs may be collected for histopathological analysis.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the anti-tumor effect.
Caption: A generalized workflow for assessing in vivo anti-tumor efficacy using a cell line-derived xenograft model.
Underlying Mechanisms of Action and Signaling Pathways
The in vivo efficacy of this compound derivatives is intrinsically linked to their ability to modulate specific cellular signaling pathways. As many of these compounds are designed as kinase inhibitors, their mechanism of action involves the disruption of signaling cascades that are critical for cancer cell proliferation, survival, and metastasis.
The Raf-MEK-ERK Signaling Pathway
Inhibition of B-Raf by pyrazolo[1,5-a]pyrimidine derivatives directly impacts the Raf-MEK-ERK pathway. By blocking B-Raf, these compounds prevent the phosphorylation and activation of MEK, which in turn cannot activate ERK. The downstream consequences include the inhibition of transcription factors that promote cell cycle progression and cell survival.
Caption: Inhibition of the Raf-MEK-ERK signaling pathway by a B-Raf inhibiting pyrazolo[1,5-a]pyrimidine derivative.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising class of compounds with demonstrated in vivo efficacy in preclinical models of cancer and infectious diseases. Their synthetic tractability allows for the development of potent and selective inhibitors of key therapeutic targets. While the available data is encouraging, further research is warranted. Future studies should focus on:
-
Direct Comparative Studies: Head-to-head in vivo efficacy studies of different derivatives to establish a clear structure-efficacy relationship.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Detailed PK/PD studies to optimize dosing regimens and ensure adequate target engagement in vivo.
-
Exploration of Novel Targets: Expanding the therapeutic applications of this scaffold by screening against a wider range of biological targets.
-
Combination Therapies: Investigating the synergistic effects of these derivatives with other established therapeutic agents.
By addressing these areas, the full therapeutic potential of this compound derivatives can be realized, paving the way for the development of novel and effective treatments for a range of human diseases.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xenograft.org [xenograft.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 12. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Effects of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. While these inhibitors have shown remarkable efficacy against their primary targets, a comprehensive understanding of their off-target effects is paramount for advancing safer and more effective therapeutics. This guide provides an in-depth comparison of the off-target profiles of inhibitors based on this scaffold, supported by experimental data and methodologies, to aid researchers in navigating the complexities of kinase inhibitor selectivity.
The Double-Edged Sword of Kinase Inhibition
Kinase inhibitors are designed to interfere with specific kinases in dysregulated signaling pathways. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving absolute selectivity.[1] These unintended interactions, or off-target effects, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] Therefore, a thorough characterization of an inhibitor's selectivity profile is a critical aspect of drug development.
Unveiling Off-Target Interactions: Key Methodologies
Several experimental approaches are employed to delineate the on- and off-target profiles of kinase inhibitors. Understanding these methods is crucial for interpreting selectivity data.
Kinome Scanning
This high-throughput biochemical assay assesses the binding or inhibitory activity of a compound against a large panel of purified kinases, often representing a significant portion of the human kinome. Services like KINOMEscan™ measure the amount of kinase that binds to an immobilized ligand in the presence of a test compound. The results are typically reported as the percentage of kinase remaining in solution, with lower percentages indicating stronger binding of the inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that verifies drug-target engagement within a cellular environment.[3] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[3][4] By heating cells treated with an inhibitor and quantifying the amount of soluble target protein remaining, a shift in the protein's melting temperature indicates direct binding.[3][4][5]
Experimental Protocol: Isothermal Dose-Response CETSA [3][6]
-
Cell Culture and Treatment: Plate a suitable cell line expressing the target kinase and treat with a serial dilution of the inhibitor or vehicle control (e.g., DMSO). Incubate to allow for compound entry and target engagement.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them at a single, optimized temperature (predetermined from a thermal shift curve) for a defined period (e.g., 3-8 minutes) in a thermal cycler. Include a non-heated control.
-
Cell Lysis and Protein Extraction: Immediately cool the samples on ice and lyse the cells (e.g., via freeze-thaw cycles).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins. Carefully collect the supernatant containing the soluble protein fraction.
-
Protein Quantification and Western Blot Analysis: Determine the protein concentration of the soluble fractions. Normalize the samples and perform SDS-PAGE followed by Western blotting using an antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the inhibitor concentration to determine the EC50 value, representing the concentration at which 50% of the target protein is stabilized.
Phenotypic Screening
Phenotypic screening involves testing compounds in cell-based assays to identify molecules that produce a desired phenotype, such as cell death or cell cycle arrest.[7][8] This approach can reveal the overall cellular effect of a compound, which is a combination of its on- and off-target activities. High-content imaging and flow cytometry are powerful tools for multiplexed phenotypic screening.[7]
Off-Target Profiles of 2-Aminopyrazolo[1,5-a]pyrimidine-Based Inhibitors: A Comparative Analysis
The 2-aminopyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop inhibitors against a range of primary kinase targets. Here, we compare their known off-target profiles.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
Inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent activity against CDK2, a key regulator of the cell cycle.[8][9] However, achieving selectivity over other CDK family members, particularly the highly homologous CDK1, remains a challenge.[10]
-
Common Off-Targets: CDK1, CDK5, and CDK9 are frequently observed off-targets for pyrazolopyrimidine-based CDK2 inhibitors.[6]
-
Alternative Scaffolds:
-
Purine-based inhibitors: This class of compounds has also been extensively studied for CDK2 inhibition. While potent, they often exhibit off-target activity against other CDKs.[11]
-
Anthranilic acid-based allosteric inhibitors: These compounds represent an alternative approach by targeting a site distinct from the ATP-binding pocket, which can lead to improved selectivity.[12]
-
| Inhibitor Scaffold | Primary Target | Known Off-Targets | Reference |
| 2-Aminopyrazolo[1,5-a]pyrimidine | CDK2 | CDK1, CDK5, CDK9 | |
| Purine | CDK2 | Other CDKs | |
| Anthranilic Acid (Allosteric) | CDK2 | High selectivity over CDK1 | [12] |
Janus Kinase 2 (JAK2) Inhibitors
The pyrazolo[1,5-a]pyrimidine core has been employed to develop selective inhibitors of JAK2, a key player in cytokine signaling.[13] Off-target effects of JAK2 inhibitors can lead to both therapeutic benefits and adverse events.[14][15]
-
Common Off-Targets: Due to the conserved nature of the JAK family active sites, off-target inhibition of JAK1 and JAK3 is a common feature of many JAK2 inhibitors.[14][16]
-
Alternative Scaffolds: Several other heterocyclic scaffolds have been explored for JAK2 inhibition, each with its own selectivity profile.
| Inhibitor Scaffold | Primary Target | Known Off-Targets | Reference |
| 2-Aminopyrazolo[1,5-a]pyrimidine | JAK2 | JAK1, JAK3 | [14][16] |
| Pyrrolo[2,3-d]pyrimidine (e.g., Tofacitinib) | Pan-JAK | JAK1, JAK2, JAK3 | [16] |
| Azaindole | JAK1/2 | JAK1, JAK2 | [15] |
Mammalian Target of Rapamycin (mTOR) Inhibitors
The pyrazolopyrimidine scaffold has yielded highly potent and selective ATP-competitive inhibitors of mTOR, a central regulator of cell growth and metabolism.[2][17][18]
-
Common Off-Targets: While some pyrazolopyrimidine-based mTOR inhibitors show remarkable selectivity, off-targets can include other members of the PI3K/AKT/mTOR signaling pathway.[19]
-
Alternative Scaffolds:
-
Rapalogs (e.g., Sirolimus): These are allosteric inhibitors of mTORC1 and are generally highly selective.
-
Dual PI3K/mTOR inhibitors: These compounds are designed to inhibit both mTOR and PI3K, which can be advantageous in certain cancers.
-
| Inhibitor Scaffold | Primary Target | Known Off-Targets | Reference |
| Pyrazolopyrimidine | mTOR | Other PI3K family members | [19] |
| Macrolide (Rapalogs) | mTORC1 (allosteric) | Highly selective for mTORC1 | [18] |
| Various (Dual inhibitors) | PI3K/mTOR | Broad activity against PI3K/mTOR isoforms | [18] |
Signaling Pathways and Off-Target Implications
The off-target inhibition of kinases can lead to the modulation of unintended signaling pathways, resulting in either toxicity or unexpected therapeutic benefits. Below are diagrams of key signaling pathways and the points of intervention by pyrazolopyrimidine-based inhibitors and their common off-targets.
CDK2 Signaling Pathway
JAK-STAT Signaling Pathway
mTOR Signaling Pathway
Conclusion and Future Perspectives
The this compound scaffold is a versatile and valuable starting point for the development of potent kinase inhibitors. However, as with any ATP-competitive inhibitor class, a thorough understanding and characterization of off-target effects are essential. By employing a combination of kinome scanning, cellular target engagement assays like CETSA, and phenotypic screening, researchers can build a comprehensive picture of an inhibitor's selectivity profile. This knowledge is critical for interpreting biological data, anticipating potential toxicities, and potentially uncovering new therapeutic opportunities through beneficial polypharmacology. As our understanding of the human kinome and its intricate signaling networks continues to grow, so too will our ability to design more selective and effective kinase inhibitors for the treatment of human diseases.
References
- 1. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 16. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of Synthetic Routes to 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: A Guide for Researchers
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including as a kinase inhibitor in cancer therapy.[1] Among its derivatives, 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid stands out as a crucial intermediate for the synthesis of complex pharmaceutical agents.[2] This guide provides a comparative analysis of the primary synthetic strategies to this key molecule, offering insights into the rationale behind experimental choices and detailed protocols to empower researchers in drug discovery and development.
Introduction to the Pyrazolo[1,5-a]pyrimidine Core
The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine, comprising a pyrazole ring fused to a pyrimidine ring, offers a rigid and planar structure amenable to diverse functionalization.[3][4] The arrangement of nitrogen atoms in this scaffold allows for a range of non-covalent interactions, making it an ideal pharmacophore for targeting various biological macromolecules. The synthesis of this core predominantly relies on the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic partners.[4]
This guide will focus on the most prevalent and effective strategies for the synthesis of the specifically substituted this compound, a compound of significant interest in the development of novel therapeutics.
Route 1: The Classic Cyclocondensation Approach
The most widely employed and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole derivative and a β-dicarbonyl compound or its synthetic equivalent.[1][4] To achieve the desired 2-amino and 3-carboxylic acid substitution pattern on the final product, this route strategically begins with a 3-aminopyrazole bearing a carboxylic acid precursor at the 4-position.
Strategic Overview
This strategy is predicated on the nucleophilic character of the amino groups of the 3-aminopyrazole attacking the electrophilic carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. The key to synthesizing the target molecule via this route is the use of a starting material such as ethyl 3-amino-1H-pyrazole-4-carboxylate. The ester functionality serves as a stable precursor to the carboxylic acid, which can be obtained in a final hydrolysis step.
Caption: General workflow for the cyclocondensation approach.
Experimental Protocol: Synthesis of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
This protocol outlines the cyclocondensation reaction to form the ethyl ester intermediate.
Materials:
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate
-
1,1,3,3-Tetramethoxypropane (Malondialdehyde tetramethyl acetal)
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
-
To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol, add a catalytic amount of concentrated hydrochloric acid.
-
Add 1,1,3,3-tetramethoxypropane (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.
Final Step: Hydrolysis to the Carboxylic Acid
The terminal carboxylic acid is obtained through the hydrolysis of the ethyl ester.
Materials:
-
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
-
Sodium Hydroxide
-
Water
-
Hydrochloric Acid (for acidification)
Procedure:
-
Suspend ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 1 M).
-
Heat the mixture to reflux and stir until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with hydrochloric acid to a pH of approximately 3-4.
-
The desired this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Route 2: The Multicomponent Reaction (MCR) Strategy
Multicomponent reactions offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. For the synthesis of highly substituted pyrazoles and their fused derivatives, MCRs present a powerful alternative to traditional linear syntheses.
Conceptual Framework
A potential multicomponent approach to this compound could involve the reaction of a hydrazine, a cyano-containing active methylene compound, and a suitable three-carbon electrophile. The convergence of this strategy allows for the rapid assembly of the core structure with the desired functionalities.
Caption: Conceptual diagram of a multicomponent synthesis.
While specific, high-yielding one-pot syntheses for the exact target molecule are not extensively reported, the principles of MCRs in pyrazole synthesis are well-established.[5][6] For instance, the three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles demonstrates the feasibility of this approach for constructing the key aminopyrazole intermediate.[7] Further reaction with a dicarbonyl equivalent could then lead to the desired pyrazolo[1,5-a]pyrimidine.
Comparative Analysis of Synthetic Routes
To aid in the selection of the most appropriate synthetic strategy, the following table provides a comparative overview of the two discussed routes.
| Feature | Route 1: Cyclocondensation | Route 2: Multicomponent Reaction |
| Overall Yield | Generally good to excellent, but multi-step. | Potentially high in a single step, but may require extensive optimization. |
| Number of Steps | Typically 2-3 steps (synthesis of aminopyrazole, cyclocondensation, hydrolysis). | Ideally one-pot, but may require synthesis of complex starting materials. |
| Starting Materials | Readily available or accessible through known procedures. | Simple and readily available starting materials. |
| Scalability | Generally scalable with established procedures. | Can be challenging to scale up due to the complexity of the reaction mixture. |
| Purification | Intermediates can be purified at each step, simplifying final purification. | Purification of the final product from a complex mixture can be challenging. |
| Versatility | Well-established for a wide range of derivatives. | Highly versatile for generating diverse structures, but specific to the target may need development. |
Conclusion
The synthesis of this compound is most reliably achieved through the classic cyclocondensation approach, starting from a pre-functionalized 3-aminopyrazole. This route is well-documented, scalable, and offers good yields. While multicomponent reactions present an attractive, convergent alternative, their application to the synthesis of this specific target molecule requires further research and optimization.
Researchers should select the synthetic route based on the specific requirements of their project, considering factors such as scale, available resources, and the need for structural diversity. The detailed protocols and comparative analysis provided in this guide are intended to serve as a valuable resource for the scientific community engaged in the vital work of drug discovery and development.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid with Other Privileged Heterocyclic Scaffolds in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Heterocyclic Scaffolds in Modern Drug Discovery
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of FDA-approved drugs incorporating these structural motifs.[1] Their prevalence stems from their ability to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Furthermore, the presence of heteroatoms like nitrogen, oxygen, and sulfur allows for a fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for a molecule's journey to becoming a successful therapeutic agent.[2]
Among the vast landscape of heterocyclic structures, "privileged scaffolds" have emerged – core structures that are capable of binding to multiple, often unrelated, biological targets. This guide focuses on the 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold and provides a head-to-head comparison with other prominent heterocyclic systems, namely pyrimidines, purines, imidazopyridines, and pyrazolopyridines. These scaffolds are frequently employed in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3]
This guide will delve into a comparative analysis of their physicochemical properties, biological activities with a focus on kinase inhibition, and synthetic accessibility. Detailed experimental protocols for synthesis and biological evaluation are provided to ensure scientific integrity and reproducibility.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the key properties of our lead scaffold with its heterocyclic counterparts.
| Property | This compound | Pyrimidine (representative) | Purine (representative) | Imidazopyridine (representative) | Pyrazolopyridine (representative) |
| Molecular Weight ( g/mol ) | 178.15[4] | ~80-200 | ~120-250 | ~119-250 | ~119-250 |
| logP (Lipophilicity) | 0.1[4] | Variable (-0.5 to 3.0) | Variable (-1.0 to 2.0) | Variable (0.5 to 3.5) | Variable (0.5 to 3.5) |
| pKa (Acidic) | ~3-4 (Carboxylic Acid) | Not typically acidic | ~8-9 (N-H) | Not typically acidic | Not typically acidic |
| pKa (Basic) | ~1-2 (Ring Nitrogens) | ~1.23[5] | ~2.5 (N7), ~9.0 (N9)[6] | ~5-7 | ~3-5 |
| Hydrogen Bond Donors | 3 | 0-2 | 1-3 | 0-2 | 0-2 |
| Hydrogen Bond Acceptors | 5 | 2 | 3 | 2 | 2 |
Analysis of Physicochemical Trends:
The this compound scaffold possesses a balanced profile. Its relatively low molecular weight and logP suggest good potential for oral bioavailability. The presence of both hydrogen bond donors and acceptors facilitates interactions with biological targets. The carboxylic acid moiety provides a handle for salt formation to modulate solubility and can also act as a key interaction point with target proteins.
In comparison:
-
Pyrimidines are a versatile scaffold with a wide range of possible physicochemical properties depending on substitution.[7] Their weak basicity can be advantageous in avoiding off-target interactions.[5]
-
Purines , being the core of nucleobases, are generally more polar than pyrimidines. Their multiple hydrogen bonding sites are crucial for their biological roles.[6]
-
Imidazopyridines and Pyrazolopyridines offer a diverse range of properties and are often used as bioisosteric replacements for purines, with the potential for improved metabolic stability and cell permeability.
Biological Activity: A Focus on Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. All the scaffolds discussed in this guide have been extensively explored as kinase inhibitors. The pyrazolo[1,5-a]pyrimidine core, in particular, has proven to be a highly effective ATP-competitive hinge-binding motif.[3]
The following diagram illustrates a simplified signaling pathway involving key kinases often targeted in cancer therapy.
Comparative Kinase Inhibition Data (IC50 Values)
The following table provides a snapshot of the inhibitory potency of representative compounds from each scaffold class against key oncogenic kinases. It is important to note that IC50 values can vary depending on the specific compound and assay conditions.
| Kinase Target | Pyrazolo[1,5-a]pyrimidine (IC50, nM) | Pyrimidine (IC50, nM) | Purine (IC50, nM) | Imidazopyridine (IC50, nM) | Pyrazolopyridine (IC50, nM) |
| CDK2 | 90[8] | 54.3[9] | 1300[9] | - | - |
| CDK9 | 90[10] | - | - | 630-1320[11] | - |
| EGFR | - | 1-15[12] | - | - | 34-135[13] |
| Aurora A | - | <200[14] | - | 15-42[11][15] | - |
| TRKA | 230[8] | - | - | - | - |
| c-Met | - | - | - | - | 4.27-7.95[13] |
Analysis of Biological Activity:
-
Pyrazolo[1,5-a]pyrimidines demonstrate potent inhibition of CDKs and TRK kinases, highlighting their potential in cancer therapy.[8][10] The scaffold's versatility allows for the development of highly selective inhibitors.
-
Pyrimidines are a well-established scaffold for EGFR and Aurora kinase inhibitors, with several approved drugs based on this core.[12][14]
-
Purines , while being the endogenous ligand for ATP, have been successfully developed as CDK inhibitors, although often with broader kinase selectivity.[9]
-
Imidazopyridines and Pyrazolopyridines have shown significant promise as inhibitors of Aurora kinases and receptor tyrosine kinases like c-Met, respectively.[11][13][15]
Synthetic Accessibility: A Practical Consideration
The ease and efficiency of synthesis are crucial factors in drug discovery, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.
General Synthetic Workflow for Pyrazolo[1,5-a]pyrimidines:
The most common route to the pyrazolo[1,5-a]pyrimidine core involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[12]
The other heterocyclic scaffolds also have well-established synthetic routes, often involving cyclocondensation reactions. The choice of starting materials and reaction conditions allows for the introduction of diverse substituents to explore the chemical space around the core scaffold.
Experimental Protocols
To ensure the reproducibility and scientific validity of the comparative data presented, detailed experimental protocols for key synthetic and biological assays are provided below.
Protocol 1: Synthesis of this compound
This protocol outlines a potential two-step synthesis starting from a commercially available aminopyrazole.
Step 1: Synthesis of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile
-
Reaction Setup: To a solution of 3-amino-4-cyanopyrazole (1 equivalent) in acetic acid, add an appropriate 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile.[16]
Step 2: Hydrolysis to this compound
-
Reaction Setup: Suspend the 2-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile (1 equivalent) in a mixture of a suitable acid (e.g., 6M HCl or H₂SO₄) and water.[17]
-
Reaction Conditions: Heat the mixture at reflux for 12-24 hours. Monitor the disappearance of the starting material and the formation of the carboxylic acid by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and adjust the pH to ~3-4 with a suitable base (e.g., NaOH solution) to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for determining the IC50 of a compound against a specific kinase.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]
- 3. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 4. This compound | C7H6N4O2 | CID 71742944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Cyclin-Dependent Kinase 1 by Purines and Pyrrolo[2,3-d]Pyrimidines Does Not Correlate with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]
- 14. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
Validating the Mechanism of Action of Novel Pyrazolo[1,5-a]pyrimidine Inhibitors: A Comparative Guide
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling.[1][2] These compounds have shown promise in targeted cancer therapy by acting as ATP-competitive or allosteric inhibitors of kinases such as EGFR, B-Raf, MEK, and Pim-1.[1][3] The development of novel pyrazolo[1,5-a]pyrimidine derivatives necessitates a rigorous validation of their mechanism of action to ensure on-target efficacy and to understand potential off-target effects.[4][5]
This guide provides a comprehensive framework for validating the mechanism of action of a novel, hypothetical pyrazolo[1,5-a]pyrimidine inhibitor, designated as PZP-X , which is designed to be a selective, ATP-competitive inhibitor of "Kinase Y," a key component of a cancer-associated signaling pathway. We will compare its performance with two alternative inhibitors:
-
Alternative 1 (Competitive Inhibitor): A well-characterized, established ATP-competitive inhibitor of Kinase Y.
-
Alternative 2 (Allosteric Inhibitor): An allosteric inhibitor that targets a kinase upstream of Kinase Y in the same signaling pathway.
Through a series of robust experimental protocols, we will dissect the molecular interactions and cellular consequences of treatment with PZP-X, providing a clear, evidence-based understanding of its mechanism of action.
Part 1: Cellular Target Engagement - Does PZP-X Bind to Kinase Y in Live Cells?
The foundational step in validating a new inhibitor is to confirm its direct physical interaction with the intended target within a cellular environment.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[7][8][9]
Scientific Rationale
The principle of CETSA is that a protein's thermal stability increases when a ligand is bound to it.[7][8] By heating intact cells treated with a compound to a range of temperatures, we can generate a "melting curve" for the target protein. A shift in this curve to a higher temperature in the presence of the compound indicates direct target engagement.[7][8]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Data: Target Engagement
| Compound | Target | Cellular Thermal Shift Assay (CETSA) - ΔTagg (°C) | NanoBRET™ Target Engagement - IC50 (nM) |
| PZP-X | Kinase Y | +5.2 | 85 |
| Alternative 1 | Kinase Y | +4.9 | 75 |
| Alternative 2 | Upstream Kinase | No significant shift for Kinase Y | >10,000 |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with PZP-X, Alternative 1, Alternative 2, or a vehicle control at the desired concentrations for 1-2 hours.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffer containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[7]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Detection:
-
Analyze the amount of soluble Kinase Y in each sample by Western blotting using a specific antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves.
-
Part 2: In Vitro Kinase Activity - Does PZP-X Directly Inhibit Kinase Y's Enzymatic Function?
Confirming direct target engagement is crucial, but it does not reveal the functional consequence of this binding. An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified target kinase.[10][11][12][13][14]
Scientific Rationale
This assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the purified Kinase Y enzyme. The inhibitory potential of PZP-X is determined by measuring the reduction in substrate phosphorylation in its presence.[10][11][14]
Caption: Workflow for an in vitro kinase assay.
Comparative Data: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| PZP-X | Kinase Y | 55 |
| Alternative 1 | Kinase Y | 48 |
| Alternative 2 | Kinase Y | >10,000 |
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup:
-
In a microplate, combine the purified recombinant Kinase Y enzyme, a specific peptide substrate, and a kinase buffer.
-
Add serial dilutions of PZP-X, the alternative inhibitors, or a vehicle control.
-
-
Initiation of Reaction:
-
Start the kinase reaction by adding a solution containing ATP and MgCl2.[10]
-
-
Incubation and Termination:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a solution that chelates Mg2+ (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive [32P]-ATP incorporation, fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Part 3: Downstream Signaling Pathway Analysis - Does PZP-X Modulate the Kinase Y Pathway in Cells?
To confirm that the inhibition of Kinase Y by PZP-X has the intended biological effect, we need to analyze its impact on the downstream signaling pathway.[15][16][17][18][19] Western blotting is a widely used technique to measure changes in the phosphorylation status of downstream proteins.[15][16][17][18]
Scientific Rationale
If PZP-X effectively inhibits Kinase Y, the phosphorylation of its direct downstream substrate, "Substrate Z," should decrease. By comparing the levels of phosphorylated Substrate Z (p-Substrate Z) to the total levels of Substrate Z and a housekeeping protein, we can quantify the pathway modulation.[15][19]
Caption: Simplified signaling pathway showing the points of inhibition.
Comparative Data: Downstream Signaling
| Compound | Inhibition of p-Substrate Z (IC50, nM) |
| PZP-X | 120 |
| Alternative 1 | 110 |
| Alternative 2 | 135 |
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis:
-
Culture cells and treat them with a range of concentrations of PZP-X, the alternative inhibitors, or a vehicle control for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.[17]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Normalize the samples and prepare them for electrophoresis by adding a loading buffer and boiling.[17]
-
-
Gel Electrophoresis and Transfer:
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p-Substrate Z, total Substrate Z, and a housekeeping protein (e.g., GAPDH).
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using a suitable method (e.g., chemiluminescence).
-
Quantify the band intensities and normalize the p-Substrate Z signal to the total Substrate Z and housekeeping protein signals.
-
Part 4: Kinome-wide Selectivity Profiling - How Selective is PZP-X?
A critical aspect of characterizing a novel inhibitor is to determine its selectivity.[20] A highly selective inhibitor is more likely to have a favorable safety profile with fewer off-target effects.[1] Kinobeads technology is a powerful chemoproteomic approach for assessing inhibitor selectivity against a large number of kinases in their native state.[21][22][23][24][25]
Scientific Rationale
Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a solid support.[22][23] When incubated with a cell lysate, these beads capture a significant portion of the kinome. By pre-incubating the lysate with a free inhibitor like PZP-X, the inhibitor will compete with the kinobeads for binding to its target kinases. The kinases that are bound by PZP-X will not be captured by the beads. Using quantitative mass spectrometry, we can identify and quantify the kinases that are "competed off" the beads by PZP-X, thus revealing its target profile.[23]
Caption: Workflow for Kinobeads-based selectivity profiling.
Comparative Data: Kinase Selectivity
| Compound | Primary Target | Number of Off-Targets (at 1 µM) |
| PZP-X | Kinase Y | 3 |
| Alternative 1 | Kinase Y | 8 |
| Alternative 2 | Upstream Kinase | 15 |
Experimental Protocol: Kinobeads Profiling
-
Lysate Preparation:
-
Prepare a native cell lysate under conditions that preserve kinase activity and protein complexes.
-
-
Competitive Binding:
-
Aliquot the lysate and incubate with increasing concentrations of PZP-X or a vehicle control.
-
-
Kinase Enrichment:
-
Add the kinobeads slurry to each lysate and incubate to allow for the binding of unbound kinases.
-
-
Sample Processing:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases and digest them into peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
-
Data Analysis:
-
For each kinase, plot the amount bound to the beads against the concentration of PZP-X to generate a competition binding curve and determine the binding affinity.
-
Conclusion
The comprehensive validation of a novel inhibitor's mechanism of action is paramount for its successful development as a therapeutic agent or a chemical probe.[4][26] Through the systematic application of the orthogonal assays described in this guide—CETSA for target engagement, in vitro assays for direct inhibition, Western blotting for pathway modulation, and Kinobeads for selectivity profiling—we can build a robust body of evidence to support the proposed mechanism of action for PZP-X as a potent and selective inhibitor of Kinase Y.
The comparative data presented here illustrates how these assays can differentiate between compounds with distinct mechanisms, such as an ATP-competitive inhibitor (PZP-X, Alternative 1) and an allosteric inhibitor of an upstream kinase (Alternative 2). This multi-faceted approach provides the necessary scientific rigor to confidently advance promising pyrazolo[1,5-a]pyrimidine inhibitors in the drug discovery pipeline.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro kinase assay [protocols.io]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro kinase assay [bio-protocol.org]
- 14. revvity.com [revvity.com]
- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 19. m.youtube.com [m.youtube.com]
- 20. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. discover.library.noaa.gov [discover.library.noaa.gov]
- 23. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 25. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a safe and compliant laboratory environment.
Understanding the Compound: Hazard Profile and Characteristics
This compound is a heterocyclic compound with emerging importance in pharmaceutical and agrochemical research.[1] Its structure, featuring a fused pyrazole and pyrimidine ring system with amino and carboxylic acid functional groups, dictates its chemical reactivity and hazard profile.
Known Hazards:
-
Harmful if swallowed: Acute oral toxicity is a primary concern.
-
Causes skin irritation: Direct contact can lead to dermatitis.
-
Causes serious eye irritation: Poses a significant risk of eye damage upon contact.
-
May cause respiratory irritation: Inhalation of dust can irritate the respiratory tract.
A thorough understanding of these hazards, as outlined in the Safety Data Sheet (SDS), is the foundation of safe handling and disposal.
Chemical and Physical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄O₂ | PubChem[2] |
| Molecular Weight | 178.15 g/mol | PubChem[2] |
| Appearance | Light brown or light yellow solid | Chem-Impex[1], TCI Chemicals |
| Water Solubility | Estimated at 1411.54 mg/L | EPA T.E.S.T.[3] |
| Melting Point | 275-280 °C | Sigma-Aldrich[4] |
Core Disposal Directive: The Principle of Segregated Hazardous Waste
The primary and most critical directive for the disposal of this compound is to treat it as hazardous chemical waste . This approach ensures the highest level of safety and regulatory compliance.
Rationale: The complex heterocyclic structure may not be readily biodegradable, and its decomposition products under various environmental conditions are not well-characterized. Therefore, direct disposal into sanitary sewer systems or general waste is strictly prohibited.
-
Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE:
-
Nitrile gloves
-
Chemical safety goggles or a face shield
-
A properly fitted lab coat
-
-
Waste Collection:
-
Collect waste this compound in its solid form.
-
If in solution, collect in a designated, compatible liquid waste container. Do not mix with other waste streams unless their compatibility is certain.
-
-
Container Labeling:
-
Use a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure segregation from incompatible materials, such as strong oxidizing agents.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Visualizing the Standard Disposal Workflow
Caption: Standard protocol for hazardous waste disposal.
In-Lab Treatment Considerations: Neutralization of the Carboxylic Acid Group
For laboratories equipped to handle chemical treatments, neutralization of the carboxylic acid functional group is a potential pre-treatment step. This converts the acid into a salt, which may be less hazardous. However, this procedure must be approached with caution.
Causality and Scientific Integrity: The carboxylic acid group can be neutralized by a base, such as sodium hydroxide, to form a carboxylate salt and water.[5][6][7] This is a standard acid-base reaction.[5][7][8]
WARNING: The reactivity of the aminopyrazolo[1,5-a]pyrimidine core with strong bases is not well-documented in publicly available literature. Before proceeding, it is imperative to conduct a small-scale test to ensure that the addition of a base does not trigger an unintended, hazardous reaction.
-
Pre-Test: In a fume hood, dissolve a very small quantity (a few milligrams) of the compound in a suitable solvent (e.g., water, if solubility permits) in a test tube. Add a dilute solution of the chosen base (e.g., 0.1 M NaOH) dropwise and observe for any signs of a reaction, such as gas evolution, color change, or precipitation. If any unexpected reaction occurs, do not proceed with the bulk neutralization.
-
Procedure (if pre-test is successful):
-
Work in a chemical fume hood and wear appropriate PPE.
-
Dissolve the this compound waste in water or a suitable solvent in a beaker.
-
Slowly, and with constant stirring, add a dilute solution of a base (e.g., sodium hydroxide or sodium bicarbonate) until the pH of the solution is neutral (pH ~7).
-
The resulting solution contains the sodium salt of the compound.
-
-
Disposal of Neutralized Solution: Even after neutralization, the resulting solution should be collected as hazardous aqueous waste. It should not be disposed of down the drain. Label the container clearly with the contents (e.g., "Aqueous waste containing sodium 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate").
Logical Flow of the Neutralization Decision
Caption: Decision-making for in-lab neutralization.
Environmental and Advanced Disposal Considerations
-
Environmental Fate: There is limited publicly available ecotoxicity data for this compound. As with many novel chemical entities, its environmental persistence, bioaccumulation potential, and toxicity to aquatic life are not fully understood. This lack of data reinforces the necessity of treating it as hazardous waste to prevent its release into the environment.
-
Incineration: The most probable ultimate disposal method for this compound by a licensed waste facility is high-temperature incineration. The thermal decomposition of nitrogen-containing heterocyclic compounds can produce hazardous byproducts, including:
-
Oxides of nitrogen (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Hydrogen cyanide (HCN)
Professional hazardous waste incinerators are equipped with scrubbers and other pollution control devices to manage these emissions in compliance with environmental regulations.
-
Emergency Procedures
-
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the compound is a fine powder.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Personal Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H6N4O2 | CID 71742944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (25940-35-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. ピラゾロ[1,5-a]ピリミジン-3-カルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. youtube.com [youtube.com]
- 8. studylib.net [studylib.net]
A Researcher's Guide to the Safe Handling of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: Personal Protective Equipment, Operational Plans, and Disposal
For researchers and scientists in the fast-paced world of drug development, the ability to handle novel chemical compounds safely and efficiently is paramount. This guide provides a detailed protocol for the safe handling of 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar pyrimidine and pyrazole derivatives to establish a robust framework for personal protective equipment (PPE), operational procedures, and waste disposal.[1][2][3] This approach ensures a high level of safety while working with this compound.
The foundational principle of this guide is risk mitigation through a comprehensive understanding of potential hazards and the implementation of appropriate controls. The information presented here is intended to empower researchers to not only protect themselves but also to ensure the integrity of their experiments and the safety of their colleagues.
Hazard Assessment: Understanding the Risks
While specific toxicological data for this compound is limited, the known hazards of analogous compounds, such as pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and other aminopyrazoles, provide a strong basis for a cautious approach.[2][3][4] The primary anticipated hazards are:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Harmful if Swallowed: May be harmful if ingested.[2]
Given these potential hazards, a multi-layered approach to PPE is essential.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a thorough analysis of the potential routes of exposure and the known hazards of similar chemical structures.
Eye and Face Protection: The First Line of Defense
Recommendation: Tightly fitting safety goggles are mandatory at all times when handling this compound in solid or solution form.[1] A face shield should be worn in conjunction with safety goggles when there is a risk of splashing or aerosol generation.[1][5]
Causality: The pyrimidine and pyrazole families of compounds are known to cause serious eye irritation.[2][3][4] Standard laboratory safety glasses do not provide a sufficient seal around the eyes to protect against fine powders or splashes. Tightly fitting goggles create a barrier that significantly reduces the risk of accidental eye contact. A face shield provides an additional layer of protection for the entire face from splashes of solutions or unexpected reactions.
Skin and Body Protection: Preventing Dermal Exposure
Recommendation: A lab coat must be worn and fully fastened.[1] Chemically impermeable gloves are required.[1]
Causality: Many pyrimidine and pyrazole derivatives are known skin irritants.[2][3][4] A lab coat protects the wearer's clothing and skin from accidental spills. The selection of appropriate gloves is critical and should be based on the solvent being used. Nitrile gloves are a common and effective choice for handling solid compounds and many common laboratory solvents. However, for prolonged work or with more aggressive solvents, it is crucial to consult a glove compatibility chart.
Glove Selection Guide
| Task | Recommended Glove Type | Rationale |
| Weighing and handling solid compound | Nitrile | Good for incidental contact with solids and many solvents. |
| Preparing solutions in common solvents (e.g., DMSO, Ethanol) | Nitrile | Provides adequate protection for short-term use. |
| Working with solutions for extended periods or with aggressive solvents | Thicker nitrile or neoprene gloves | Offers enhanced protection against chemical breakthrough. |
Respiratory Protection: Guarding Against Inhalation
Recommendation: When handling the solid compound, especially when weighing or transferring, a NIOSH-approved respirator is recommended if the work cannot be conducted in a certified chemical fume hood.[1]
Causality: Fine powders can easily become airborne, and inhaling them can lead to respiratory irritation.[2][3] A respirator with a particulate filter (N95 or higher) will prevent the inhalation of these particles. All handling of this compound should ideally be performed within a chemical fume hood to minimize the risk of inhalation.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is crucial for minimizing risks. The following steps provide a procedural guide for handling this compound.
Preparation and Engineering Controls
-
Designated Area: Designate a specific area for handling the compound, preferably within a chemical fume hood.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][5]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, before starting work.
Step-by-Step Handling Procedure
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then safety goggles, then gloves.
-
Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any dust.
-
Use a clean spatula and weigh boat.
-
Close the primary container immediately after dispensing the required amount.
-
-
Preparing Solutions:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
If heating is necessary, use a controlled heating block and ensure proper ventilation.
-
-
Post-Handling:
-
Clean all equipment thoroughly after use.
-
Wipe down the work area with an appropriate solvent.
-
Donning and Doffing PPE Workflow
Caption: Correct sequence for donning and doffing PPE.
Disposal Plan: Responsible Waste Management
Proper waste disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels) should be placed in a designated, labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing the compound should be collected in a compatible, leak-proof hazardous waste container.[1] Do not mix with other waste streams unless compatibility has been confirmed.[1]
-
Sharps Waste: Any sharps, such as needles or broken glass, contaminated with the compound must be disposed of in a designated puncture-resistant sharps container.[1]
Container Management
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[1]
-
Storage: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area.[1]
Disposal Workflow
Caption: Step-by-step waste disposal workflow.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material and place it in a sealed container for disposal.[6] |
By adhering to the guidelines outlined in this document, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
